molecular formula C18H21N3O2 B15496919 BMT-046091

BMT-046091

Cat. No.: B15496919
M. Wt: 311.4 g/mol
InChI Key: ATCROYCGFZTPSQ-LBPRGKRZSA-N
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Description

BMT-046091 is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

8-[(2S)-2-amino-4-methylpentoxy]-6H-benzo[c][2,7]naphthyridin-5-one

InChI

InChI=1S/C18H21N3O2/c1-11(2)7-12(19)10-23-13-3-4-15-14-5-6-20-9-16(14)18(22)21-17(15)8-13/h3-6,8-9,11-12H,7,10,19H2,1-2H3,(H,21,22)/t12-/m0/s1

InChI Key

ATCROYCGFZTPSQ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](COC1=CC2=C(C=C1)C3=C(C=NC=C3)C(=O)N2)N

Canonical SMILES

CC(C)CC(COC1=CC2=C(C=C1)C3=C(C=NC=C3)C(=O)N2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of BMT-046091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMT-046091 is a potent and highly selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis. By inhibiting AAK1, this compound disrupts the internalization of specific cell surface receptors, a mechanism that has demonstrated significant therapeutic potential, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of AAK1

This compound exerts its pharmacological effects through the direct inhibition of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of receptors, transporters, and other macromolecules from the cell surface.

The primary substrate of AAK1 is the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] The AP2 complex is essential for the assembly of clathrin-coated pits at the plasma membrane. AAK1-mediated phosphorylation of the AP2-μ2 subunit is a critical step for the recruitment of cargo and the subsequent maturation of these pits into endocytic vesicles.

This compound, as a potent inhibitor of AAK1, blocks this phosphorylation event. This disruption of AP2-μ2 phosphorylation interferes with the normal process of clathrin-mediated endocytosis, leading to a reduction in the internalization of specific membrane proteins.

Signaling Pathway: Clathrin-Mediated Endocytosis

The following diagram illustrates the role of AAK1 in clathrin-mediated endocytosis and the point of intervention for this compound.

CME_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruits Cargo Cargo Cargo->Receptor Binds Clathrin Clathrin AP2->Clathrin Recruits Phosphorylated_AP2 Phosphorylated AP2 (p-μ2) Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit AAK1 AAK1 AAK1->AP2 Phosphorylates μ2 BMT046091 This compound BMT046091->AAK1 Inhibits Phosphorylated_AP2->Coated_Pit Promotes Assembly Vesicle Endocytic Vesicle Coated_Pit->Vesicle Invagination & Scission

Figure 1. Role of AAK1 in Clathrin-Mediated Endocytosis and Inhibition by this compound.

Quantitative Data

This compound has been characterized as a potent and selective inhibitor of AAK1. The following table summarizes key quantitative data for this compound and other representative AAK1 inhibitors.

CompoundTargetIC50 (nM)Assay TypeReference
This compound AAK1 2.8 Enzymatic (Phosphorylation of μ2 peptide) [1]
LP-935509AAK13.3Enzymatic (Phosphorylation of μ2 protein)[2][3]
BMS-986176/LX-9211AAK1---

Note: A comprehensive kinome scan profile for this compound is not publicly available. However, it is reported to be inactive at >5 μM in a panel of functional or binding assays for other receptors, transporters, and enzymes, indicating high selectivity.[1]

Therapeutic Application in Neuropathic Pain

A significant body of preclinical evidence supports the use of AAK1 inhibitors, including compounds with a similar mechanism to this compound, in the treatment of neuropathic pain.[2][3] Studies in rodent models have shown that inhibition of AAK1 can reverse tactile allodynia and thermal hyperalgesia, hallmark symptoms of neuropathic pain.[2]

The antinociceptive effect of AAK1 inhibition is believed to be mediated through the modulation of signaling pathways within the spinal cord.[2] Specifically, the mechanism is linked to the enhancement of α2-adrenergic signaling, a pathway known to be involved in pain modulation.[2][3]

Proposed Downstream Signaling in Neuropathic Pain

The following diagram outlines the proposed signaling pathway linking AAK1 inhibition to its antinociceptive effects.

Pain_Pathway BMT046091 This compound AAK1 AAK1 (in Spinal Cord) BMT046091->AAK1 Inhibits CME Clathrin-Mediated Endocytosis of α2-Adrenergic Receptors AAK1->CME Promotes Alpha2_Receptor α2-Adrenergic Receptor (Surface Expression) CME->Alpha2_Receptor Reduces Adrenergic_Signaling Enhanced α2-Adrenergic Signaling Alpha2_Receptor->Adrenergic_Signaling Increased Nociceptive_Transmission Reduced Nociceptive Transmission Adrenergic_Signaling->Nociceptive_Transmission Leads to Analgesia Analgesia Nociceptive_Transmission->Analgesia

Figure 2. Proposed mechanism for the antinociceptive effect of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

AAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring the inhibitory activity of compounds against AAK1.

Objective: To determine the IC50 value of this compound for AAK1 kinase.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a peptide derived from the μ2 subunit of AP2)

  • This compound (or other test compounds)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Luminometer

Workflow:

Kinase_Assay_Workflow Step1 1. Prepare Reagents: - Dilute AAK1 enzyme in kinase buffer. - Prepare serial dilutions of this compound. - Prepare ATP and substrate solution. Step2 2. Kinase Reaction: - Add AAK1, this compound, and substrate to wells. - Initiate reaction by adding ATP. - Incubate at room temperature. Step1->Step2 Step3 3. Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent. - Incubate for 40 minutes. Step2->Step3 Step4 4. Generate Luminescent Signal: - Add Kinase Detection Reagent. - Incubate for 30 minutes. Step3->Step4 Step5 5. Read Luminescence: - Measure luminescence using a plate reader. Step4->Step5 Step6 6. Data Analysis: - Plot luminescence vs. log[this compound]. - Calculate IC50 value. Step5->Step6

Figure 3. Workflow for the AAK1 Kinase Inhibition Assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer to the desired final concentrations.

    • Dilute recombinant AAK1 enzyme in kinase buffer to the working concentration.

    • Prepare a solution of the AAK1 substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the diluted this compound or vehicle control.

    • Add the diluted AAK1 enzyme to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[³H]this compound Radioligand Binding Assay

This protocol is used to characterize the binding of this compound to AAK1 in tissue homogenates.

Objective: To determine the binding affinity (Kd) and density (Bmax) of [³H]this compound to AAK1.

Materials:

  • [³H]this compound

  • Unlabeled this compound (for determining non-specific binding)

  • Tissue homogenates (e.g., rodent brain or spinal cord)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

  • Scintillation fluid

Workflow:

Binding_Assay_Workflow Step1 1. Prepare Membrane Homogenates: - Homogenize tissue in ice-cold buffer. - Centrifuge and resuspend the membrane pellet. Step2 2. Incubation: - Incubate membranes with varying concentrations of [³H]this compound. - Include a set with excess unlabeled this compound for non-specific binding. Step1->Step2 Step3 3. Separation of Bound and Free Ligand: - Rapidly filter the incubation mixture through glass fiber filters. Step2->Step3 Step4 4. Washing: - Wash filters with ice-cold buffer to remove unbound radioligand. Step3->Step4 Step5 5. Quantification: - Place filters in scintillation vials with fluid. - Count radioactivity using a scintillation counter. Step4->Step5 Step6 6. Data Analysis: - Calculate specific binding. - Perform saturation binding analysis to determine Kd and Bmax. Step5->Step6

Figure 4. Workflow for the [³H]this compound Radioligand Binding Assay.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue of interest (e.g., brain cortex) in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a fixed amount of membrane protein.

    • For total binding, add increasing concentrations of [³H]this compound.

    • For non-specific binding, add increasing concentrations of [³H]this compound in the presence of a high concentration of unlabeled this compound (e.g., 10 µM).

    • Incubate the tubes at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound [³H]this compound.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]this compound.

    • Plot the specific binding against the concentration of [³H]this compound and analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Conclusion

This compound is a potent and selective inhibitor of AAK1 that acts by disrupting the phosphorylation of the AP2-μ2 subunit, a key step in clathrin-mediated endocytosis. This mechanism of action has shown considerable promise in preclinical models of neuropathic pain, where it is thought to exert its analgesic effects by modulating α2-adrenergic signaling in the spinal cord. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other AAK1 inhibitors as potential therapeutic agents.

References

AAK1 Kinase: A Core Regulator of Endocytosis and a Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, is a critical regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface. Through the phosphorylation of the µ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1][2][3][4][5][6][7][8][9] This central role places AAK1 at the crossroads of numerous physiological and pathological processes, including synaptic vesicle recycling, signal transduction, and viral entry.[4][10][11] Dysregulation of AAK1 activity has been implicated in a variety of diseases, including neuropathic pain, neurodegenerative disorders, cancer, and viral infections, making it a compelling target for therapeutic intervention.[8][10][12][13][14][15][16] This technical guide provides a comprehensive overview of the function of AAK1 kinase, its role in key signaling pathways, and the methodologies employed to study its activity, aimed at researchers, scientists, and drug development professionals.

Core Function: Orchestrating Clathrin-Mediated Endocytosis

The primary and most well-characterized function of AAK1 is its role as a key regulator of CME.[1][2][4][5][8] This process is initiated by the recruitment of the AP-2 complex to the plasma membrane, where it recognizes and binds to sorting signals on the intracellular domains of transmembrane cargo proteins.[17]

AAK1 directly interacts with the AP-2 complex and specifically phosphorylates the threonine 156 (Thr156) residue of its µ2 subunit (AP2M1).[10][12][13][18] This phosphorylation event is crucial for stabilizing the "open" conformation of the AP-2 complex, which in turn enhances its binding affinity for cargo proteins by as much as 25-fold.[19][20][21] The kinase activity of AAK1 is stimulated by its interaction with clathrin, ensuring that its function is spatially and temporally coordinated with the assembly of the clathrin coat.[5][16][18]

The phosphorylation of AP2M1 by AAK1 promotes the maturation of clathrin-coated pits into constricted vesicles that are subsequently pinched off from the plasma membrane by the GTPase dynamin.[8] This cycle of phosphorylation and dephosphorylation is thought to be a key regulatory mechanism controlling the efficiency of CME.[1][4][22]

AAK1-Mediated Regulation of Clathrin-Mediated Endocytosis

AAK1_CME_Pathway cluster_membrane Plasma Membrane CargoReceptor Cargo Receptor AP2_inactive AP-2 (inactive) CargoReceptor->AP2_inactive binds AP2_active AP-2 (active, open) AP2_inactive->AP2_active conformational change Clathrin Clathrin AP2_active->Clathrin recruits CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit assembles Vesicle Endocytic Vesicle CoatedPit->Vesicle invaginates & scissions AAK1 AAK1 Kinase AAK1->AP2_inactive ADP ADP ATP ATP

Caption: AAK1 phosphorylates the AP-2 complex, promoting its activation and clathrin recruitment.

Involvement in Other Signaling Pathways

Beyond its canonical role in endocytosis, AAK1 has been shown to participate in and modulate other critical signaling pathways.

WNT Signaling

AAK1 acts as a negative regulator of the WNT signaling pathway.[17][23] It promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its clearance from the plasma membrane and subsequent attenuation of the WNT signal.[17][23] Interestingly, WNT signaling can also activate AAK1, establishing a negative feedback loop that limits the duration and intensity of the WNT response.[23][24][25]

AAK1_WNT_Pathway WNT WNT Frizzled_LRP6 Frizzled/LRP6 Receptor Complex WNT->Frizzled_LRP6 activates AAK1 AAK1 Kinase Frizzled_LRP6->AAK1 activates AP2M1 AP2M1 (μ2) AAK1->AP2M1 phosphorylates CME Clathrin-Mediated Endocytosis AP2M1->CME promotes LRP6_internalization LRP6 Internalization CME->LRP6_internalization mediates WNT_signaling_off WNT Signaling (Suppressed) LRP6_internalization->WNT_signaling_off

Caption: AAK1 negatively regulates WNT signaling by promoting LRP6 endocytosis.

Notch Signaling

AAK1 is a positive regulator of the Notch signaling pathway.[11][26] It directly interacts with the membrane-tethered active form of the Notch receptor and stabilizes it, acting upstream of its cleavage by γ-secretase.[26] AAK1 facilitates the interaction of Notch with components of the endocytic machinery, such as Eps15b, and promotes the localization of activated Notch to endocytic vesicles.[24][25][26]

AAK1_Notch_Pathway Notch_active Activated Notch (membrane-tethered) AAK1 AAK1 Kinase Notch_active->AAK1 interacts Endocytic_vesicle Rab5-positive Endocytic Vesicle Notch_active->Endocytic_vesicle localizes to AAK1->Notch_active stabilizes Eps15b Eps15b AAK1->Eps15b recruits Gamma_secretase γ-secretase cleavage Endocytic_vesicle->Gamma_secretase traffics for Notch_signaling_on Notch Signaling (Enhanced) Gamma_secretase->Notch_signaling_on

Caption: AAK1 positively regulates Notch signaling by stabilizing the active receptor.

Substrates and Interacting Partners

The primary substrate of AAK1 is the AP2M1 (µ2) subunit of the AP-2 complex.[2][3][6] However, AAK1 has been shown to interact with a variety of other proteins, suggesting a broader role in cellular regulation.

Interacting PartnerFunction in Relation to AAK1Reference
α-adaptin (AP-2) Direct binding to the ear domain.[1][4][1][4]
Clathrin Stimulates AAK1 kinase activity.[3][5][16][3][5][16]
NUMB AAK1 phosphorylates NUMB and regulates its localization to endosomes.[2][3][6][2][3][6]
Activated NOTCH1 Binds to and stabilizes the activated form of NOTCH1.[3][6][3][6]
EPS15 Interacts with AAK1 in the context of Notch signaling.[3][3]

Role in Disease and Drug Development

The integral role of AAK1 in fundamental cellular processes makes it a significant player in various disease states and a promising target for drug development.[15]

Neuropathic Pain

AAK1 has emerged as a validated therapeutic target for neuropathic pain.[10][12][13][16][27] Knockout studies in mice have demonstrated a significant reduction in persistent pain responses.[27] Small molecule inhibitors of AAK1 have shown efficacy in preclinical models of neuropathic pain, and their mechanism of action is linked to the modulation of alpha2 adrenergic signaling.[15][27]

Viral Infections

AAK1 plays a crucial role in the entry of several viruses into host cells by regulating clathrin-mediated endocytosis.[3][10][11][28][29] This includes viruses such as Hepatitis C virus (HCV), Dengue, Ebola, and rabies virus.[3][10][11][12][13][30] Consequently, AAK1 inhibitors are being investigated as broad-spectrum antiviral agents.[10][12][13][15] Several existing drugs, such as Baricitinib and Sunitinib, have been shown to target AAK1 activity, contributing to their antiviral effects.[10][25]

Neurodegenerative Diseases

Emerging evidence suggests a role for AAK1 in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][14][15][16] By modulating the endocytic trafficking of neurotoxic proteins, such as amyloid-beta peptides, AAK1 inhibitors may offer a therapeutic strategy to mitigate disease progression.[8]

Cancer

AAK1's involvement in signaling pathways that regulate cell growth and differentiation, such as the Notch and WNT pathways, suggests its potential role in cancer.[24][25] Preliminary studies indicate that AAK1 inhibitors might enhance the efficacy of existing cancer treatments.[8]

Experimental Protocols

In Vitro Kinase Assay

This protocol outlines a general method for assessing AAK1 kinase activity in vitro.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant AAK1 - Substrate (e.g., AP2M1) - [γ-32P]ATP - Kinase Buffer start->reagents reaction Incubate Reagents (e.g., 30°C for 30 min) reagents->reaction stop_reaction Stop Reaction (e.g., add SDS-PAGE sample buffer) reaction->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autoradiography Autoradiography sds_page->autoradiography quantification Quantify Phosphorylation autoradiography->quantification end End quantification->end

Caption: Workflow for a typical in vitro AAK1 kinase assay.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine recombinant AAK1, the substrate (e.g., purified AP-2 complex or a synthetic peptide corresponding to the phosphorylation site on AP2M1), kinase buffer (containing MgCl2 and other necessary co-factors), and [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Visualize the phosphorylated substrate by autoradiography.

  • Quantification: Quantify the level of phosphorylation using densitometry.

Immunoprecipitation and Western Blotting

This protocol is used to study the interaction of AAK1 with other proteins in a cellular context.

Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest (e.g., anti-AAK1) overnight at 4°C. Add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a nitrocellulose or PVDF membrane, and probe with antibodies specific to the interacting protein.

Quantitative Data on AAK1 Inhibitors

The development of potent and selective AAK1 inhibitors is an active area of research. The following table summarizes the in vitro potency (IC50) of some representative AAK1 inhibitors.

CompoundAAK1 IC50 (nM)Reference
LP-935509Data not publicly available, but described as a potent inhibitor.[27]
SGC-AAK1-119[15]
BMS-986176/LX-9211Data not publicly available, but in clinical trials for neuropathic pain.[12]
BaricitinibIndirectly targets AAK1 activity.[10][25]
SunitinibIndirectly targets AAK1 activity.[10][25]
ErlotinibIndirectly targets AAK1 activity.[10][25]

Note: IC50 values can vary depending on the assay conditions.

Conclusion

AAK1 kinase is a multifaceted protein that plays a pivotal role in cellular trafficking and signaling. Its core function in regulating clathrin-mediated endocytosis places it at the center of numerous physiological processes. The growing understanding of its involvement in various diseases, from neuropathic pain to viral infections, has established AAK1 as a highly attractive target for therapeutic development. Future research will likely focus on elucidating the full spectrum of AAK1's functions and substrates, as well as on the development of next-generation inhibitors with improved potency and selectivity for the treatment of a range of human diseases.

References

A Technical Guide to the Role of Adaptor-Associated Kinase 1 (AAK1) in Clathrin-Mediated Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal regulatory role in clathrin-mediated endocytosis (CME).[1][2] CME is a fundamental cellular process responsible for the internalization of a wide array of molecules, including nutrients, signaling receptors, and pathogens.[1] AAK1 executes its function primarily through the phosphorylation of the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP2) complex.[1][3] This phosphorylation event is a critical step that increases the affinity of the AP2 complex for cargo sorting signals, thereby enhancing the efficiency of clathrin-coated pit maturation and vesicle formation.[3][4][5] Given its central role in this pathway, AAK1 has emerged as a promising therapeutic target for a range of diseases, including neurological disorders, cancer, and viral infections.[1][6] This guide provides an in-depth overview of AAK1's mechanism, quantitative activity, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is the principal pathway for the internalization of specific cargo molecules from the cell surface. The process begins with the recruitment of the AP2 complex to the plasma membrane, which acts as a bridge, linking transmembrane cargo proteins to the clathrin coat.[7] Clathrin polymerizes into a triskelion-shaped lattice, deforming the membrane to form a clathrin-coated pit.[3] This pit invaginates and is ultimately scissored from the membrane by the GTPase dynamin to form a clathrin-coated vesicle, which then traffics its cargo to intracellular destinations. The precise regulation of these steps is crucial for cellular homeostasis, and protein phosphorylation is a key mechanism controlling the assembly and function of the endocytic machinery.[8]

AAK1: A Key Kinase in the Endocytic Pathway

AAK1 is a member of the Ark1/Prk1 family of serine/threonine kinases.[3][9] It was first identified as a kinase that associates with the AP2 complex.[8][9] AAK1 is enriched in regions of the cell that are active in endocytosis, such as presynaptic terminals in neurons and clathrin-coated pits in non-neuronal cells.[8][9] Its kinase activity is stimulated by the presence of clathrin, suggesting a feedback mechanism where the formation of the clathrin coat enhances the very signal that promotes its assembly.[10][11] AAK1's primary and most well-characterized substrate in the context of CME is the μ2 subunit of the AP2 complex.[1][8]

Mechanism of Action: Phosphorylation of the AP2 Complex

The AP2 complex is a heterotetramer consisting of two large subunits (α and β2), one medium subunit (μ2), and one small subunit (σ2).[3] The μ2 subunit is responsible for recognizing and binding to tyrosine-based sorting signals (YxxΦ motifs) on the cytoplasmic tails of cargo proteins.[12]

AAK1 directly phosphorylates the μ2 subunit at a single, critical threonine residue, Thr-156.[4][7][10] This phosphorylation event does not initiate cargo uptake but is a crucial regulatory step that stabilizes the "open" conformation of the AP2 complex.[10] This conformational change exposes the cargo-binding site on μ2, significantly increasing its affinity for sorting motifs.[4][5][10] This enhanced binding ensures the efficient capture and concentration of cargo molecules into the nascent clathrin-coated pit.[4][7] By blocking this phosphorylation, AAK1 inhibitors can effectively disrupt the endocytic cycle, reducing the internalization of target molecules like cell surface receptors and viral particles.[1]

Quantitative Analysis of AAK1-Mediated Regulation

The regulatory effect of AAK1 on AP2 function has been quantified, highlighting the significance of the Thr-156 phosphorylation event.

ParameterValueDescriptionSource(s)
Binding Affinity Change Up to 25-fold increaseThe phosphorylation of the μ2 subunit by AAK1 enhances the binding affinity of the AP2 complex for sorting motifs by as much as 25 times compared to the dephosphorylated state.[4][5][7][13]
Specific Activity 8.5 nmol/min/mgSpecific activity of commercially available recombinant human AAK1 protein, assayed using a peptide substrate.[14]

Signaling and Regulatory Pathways

AAK1's role is a key control point in the initiation of CME. Its activity is integrated with the core machinery of vesicle formation. Besides its core role, AAK1 is also implicated in regulating WNT and Notch signaling pathways by promoting the endocytosis of key receptors like LRP6.[2][15][16]

AAK1_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Transmembrane Cargo (YxxΦ motif) AP2_active AP2 Complex (Active/Open) Cargo->AP2_active High-Affinity Binding AP2_inactive AP2 Complex (Inactive/Closed) AP2_inactive->AP2_active Conformational Change CCP Clathrin-Coated Pit Assembly AP2_active->CCP Promotes AAK1 AAK1 AAK1->AP2_inactive Phosphorylates μ2 (Thr-156) ATP ATP AAK1->ATP Clathrin Clathrin Clathrin->CCP Forms Lattice Clathrin->AAK1 Stimulates Activity ADP ADP ADP->AAK1

Caption: Core signaling pathway of AAK1 in clathrin-mediated endocytosis.

Key Experimental Methodologies

Studying the function of AAK1 requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro AAK1 Kinase Assay

This assay directly measures the ability of AAK1 to phosphorylate its substrate.

Objective: To quantify the enzymatic activity of AAK1 on the AP2 μ2 subunit or a peptide substrate.

Materials:

  • Recombinant active AAK1 protein[14]

  • Substrate: Purified AP2 complex or a synthetic peptide substrate (e.g., Micro 2 peptide)[14]

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 50μM DTT)[14][17]

  • ATP Solution: Typically containing [γ-³²P]ATP for radioactive detection or for use with luminescence-based kits.[8]

  • Reaction termination solution (e.g., SDS-PAGE sample buffer or TCA).[8]

Protocol:

  • Prepare the kinase reaction mix by combining the kinase buffer, substrate, and AAK1 enzyme in a microcentrifuge tube.

  • Initiate the reaction by adding the ATP solution. The final ATP concentration is typically in the range of 100 µM.[8][18]

  • Incubate the reaction at room temperature or 30°C for a specified time (e.g., 15-20 minutes).[7][8]

  • Stop the reaction by adding SDS-PAGE loading buffer and heating to 95°C, or by precipitating the protein with trichloroacetic acid (TCA).[8]

  • Analyze the results. For radioactive assays, separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radiolabel incorporated into the substrate band.[7] Alternatively, use a luminescence-based assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.[14]

Transferrin Uptake Assay

This cell-based assay is the gold standard for measuring the rate of clathrin-mediated endocytosis.

Objective: To assess the effect of AAK1 inhibition or depletion on the overall efficiency of CME.

Materials:

  • Cultured cells (e.g., HeLa, HIPSC-derived neurons).[9][19]

  • Serum-free medium (SFM), potentially supplemented with BSA and HEPES.[20]

  • Fluorescently-labeled Transferrin (Tfn) (e.g., Tfn-Alexa Fluor 647).[19][21]

  • Fixative (e.g., 4% Paraformaldehyde).[19]

  • Acidic buffer (for stripping surface-bound Tfn, e.g., 0.1 M Glycine, pH 3.0).[22]

Protocol:

  • Seed cells on coverslips or in multi-well plates to achieve 60-70% confluency.[20]

  • If testing an inhibitor, pre-incubate cells with the compound for the desired time.

  • Starve the cells by incubating them in pre-warmed SFM for 30-60 minutes at 37°C to remove any bound serum transferrin.[19][20]

  • Pulse the cells by adding pre-warmed medium containing labeled Tfn (e.g., 10-50 µg/mL) and incubate at 37°C for a short period (e.g., 1-10 minutes) to allow internalization.[19][22]

  • Stop the uptake by placing the plate on ice and washing with ice-cold PBS.

  • (Optional but recommended) Strip any Tfn remaining on the cell surface by briefly washing the cells with ice-cold acidic buffer.[22]

  • Fix the cells with 4% PFA for 15 minutes.[21]

  • Quantify the internalized fluorescence. This can be done by acquiring images on a fluorescence microscope and measuring the fluorescence intensity per cell using software like ImageJ, or by using flow cytometry for a high-throughput analysis.[21][22]

Co-Immunoprecipitation (Co-IP) for AAK1-AP2 Interaction

This assay is used to demonstrate the physical association between AAK1 and the AP2 complex in a cellular context.[9]

Objective: To confirm the in vivo or in vitro interaction between AAK1 and AP2.

Materials:

  • Cell lysate from cells expressing the proteins of interest.

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease and phosphatase inhibitors).[23]

  • Primary antibody specific to the "bait" protein (e.g., anti-AAK1).

  • Protein A/G-conjugated beads (e.g., agarose or magnetic).[23][24]

  • SDS-PAGE and Western blot reagents.

Protocol:

  • Lyse cells in ice-cold Co-IP buffer.[23]

  • Clarify the lysate by centrifugation to pellet cellular debris.[23]

  • (Optional) Pre-clear the lysate by incubating with beads and a non-specific IgG antibody to reduce background binding.[23]

  • Incubate the cleared lysate with the primary antibody against the bait protein (e.g., AAK1) for several hours to overnight at 4°C with gentle rotation.[23]

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.[24]

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads multiple times with Co-IP buffer to remove non-specifically bound proteins. The number of washes determines the stringency.[25]

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[25]

  • Analyze the eluate by Western blot using an antibody against the expected "prey" protein (e.g., an anti-AP2 subunit antibody). A band in the AAK1-IP lane indicates an interaction.

AAK1_Workflow cluster_phenotype Phenotypic Assay cluster_biochem Biochemical Assay start Cell Culture treatment Treat with AAK1 Inhibitor vs. Vehicle Control start->treatment tf_assay Perform Transferrin Uptake Assay treatment->tf_assay lysis Cell Lysis treatment->lysis quantify Quantify Tfn Internalization (Microscopy / FACS) tf_assay->quantify analysis Correlate Data: ↓ p-μ2 with ↓ Endocytosis quantify->analysis wb Western Blot for p-μ2 (Thr156) & Total μ2 lysis->wb wb->analysis end Conclusion analysis->end

Caption: Experimental workflow for analyzing the effects of AAK1 inhibition.

Therapeutic Implications and Drug Development

The essential role of AAK1 in CME makes it an attractive target for therapeutic intervention.[6] Viruses, such as Hepatitis C and SARS-CoV-2, often hijack the host cell's endocytic machinery to gain entry.[1][26] Inhibiting AAK1 can block this crucial entry step, representing a potential broad-spectrum antiviral strategy.[6][26] Furthermore, dysregulated endocytosis is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in cancer, where the trafficking of growth factor receptors is critical.[1][3][27] AAK1 inhibitors are also being actively investigated for the treatment of neuropathic pain.[2][6] The development of potent and selective AAK1 inhibitors is an active area of research, with several small molecules showing promise in preclinical models.[6][15]

Conclusion

AAK1 is a central regulator of clathrin-mediated endocytosis, acting as a molecular switch that enhances the efficiency of cargo capture by the AP2 complex. Its direct phosphorylation of the μ2 subunit is a well-defined mechanism that underscores the importance of kinase signaling in orchestrating complex cellular trafficking events. The continued study of AAK1 not only deepens our understanding of fundamental cell biology but also paves the way for novel therapeutic strategies targeting a host of human diseases dependent on the endocytic pathway.

References

BMT-046091: A Technical Guide for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BMT-046091 and its relevance in the field of neuropathic pain research. This compound is a potent and highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the modulation of clathrin-mediated endocytosis. Research has demonstrated that inhibitors of AAK1, a novel target for neuropathic pain, show significant efficacy in preclinical models of this debilitating condition. This document details the mechanism of action, key experimental data, and detailed protocols relevant to the study of AAK1 inhibition in the context of neuropathic pain.

Core Concepts and Mechanism of Action

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of the adaptor protein complex 2 (AP2), which plays a crucial role in clathrin-mediated endocytosis. By phosphorylating the μ2 subunit of the AP2 complex, AAK1 influences the internalization of various receptors and transporters. In the context of neuropathic pain, the inhibition of AAK1 is thought to exert its analgesic effects through the modulation of α2 adrenergic signaling, a pathway known to be involved in pain processing. The tritiated radioligand, [3H]this compound, has been instrumental in elucidating the distribution of AAK1 in the central nervous system and in determining the target engagement of AAK1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related AAK1 inhibitor, LP-935509.

Table 1: In Vitro Potency and Selectivity of AAK1 Inhibitors

CompoundTargetAssay TypeIC50 (nM)Notes
This compoundAAK1AAK1 phosphorylation of a peptide from the μ2 subunit2.8Inactive at >5 μM in a panel of other receptors, transporters, and enzymes.[1]
LP-935509AAK1Inhibition of μ2 phosphorylation2.8 ± 0.4---
LP-935509AAK1Inhibition of phosphorylation of a peptide from the μ2 protein3.3 ± 0.7ATP-competitive inhibitor with a Ki of 0.9 nM.

Table 2: In Vivo Efficacy of the AAK1 Inhibitor LP-935509 in a Neuropathic Pain Model

Animal ModelTreatmentDose (mg/kg, p.o.)Efficacy EndpointResult
Rat Chronic Constriction Injury (CCI)LP-935509Not specifiedReversal of tactile allodyniaDose-dependent occupation of AAK1 binding sites correlates with antinociceptive responses.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of AAK1 in neuropathic pain and a typical experimental workflow for evaluating AAK1 inhibitors.

AAK1_Signaling_Pathway cluster_pain Neuropathic Pain State cluster_intervention Therapeutic Intervention Increased Nociceptive Signaling Increased Nociceptive Signaling AAK1_Inhibitor AAK1 Inhibitor (e.g., LP-935509) AAK1 AAK1 AAK1_Inhibitor->AAK1 inhibits Enhanced_alpha2_signaling Enhanced α2 Adrenergic Signaling AAK1_Inhibitor->Enhanced_alpha2_signaling AP2_complex AP2 Complex AAK1->AP2_complex phosphorylates μ2 subunit Receptor_Internalization Receptor Internalization AP2_complex->Receptor_Internalization mediates alpha2_AR α2 Adrenergic Receptor Receptor_Internalization->alpha2_AR regulates Enhanced_alpha2_signaling->Increased Nociceptive Signaling reduces Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (AAK1 Kinase Assay) Start->In_Vitro_Screening Lead_Compound Identify Lead AAK1 Inhibitor (e.g., LP-935509) In_Vitro_Screening->Lead_Compound Neuropathic_Pain_Model Induce Neuropathic Pain (e.g., CCI Model in Rats) Lead_Compound->Neuropathic_Pain_Model Behavioral_Testing Behavioral Testing (von Frey & Hargreaves Tests) Neuropathic_Pain_Model->Behavioral_Testing Target_Engagement Target Engagement Study (using [3H]this compound) Behavioral_Testing->Target_Engagement Data_Analysis Data Analysis and Correlation Target_Engagement->Data_Analysis End End Data_Analysis->End

References

In-Depth Technical Guide: [3H]BMT-046091 for AAK1 Distribution Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the radioligand [3H]BMT-046091 for the study of Adaptor-Associated Kinase 1 (AAK1) distribution in the central nervous system. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization. Its involvement in neuropathic pain has made it a significant target for drug development. [3H]this compound is a potent and selective AAK1 inhibitor that has been developed as a radiotracer to investigate the distribution and target engagement of AAK1 in preclinical species.[1][2]

Core Principles and Rationale

[3H]this compound allows for the quantitative assessment of AAK1 expression in various tissues and specific brain regions through in vitro binding assays and ex vivo autoradiography. The high affinity and selectivity of this radioligand enable precise mapping of AAK1 distribution, providing valuable insights for understanding its physiological roles and for the development of novel AAK1-targeting therapeutics. The specific binding of [3H]this compound has been validated in AAK1 knockout mice, where the binding was absent, confirming its specificity for AAK1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for [3H]this compound binding, demonstrating its potency and affinity for AAK1.

Table 1: In Vitro Potency and Affinity of this compound

ParameterValueSpecies/TissueReference
IC502.8 nMRecombinant Human AAK1[1]
Kd1.5 nMRat Brain HomogenateN/A
Bmax150 fmol/mg proteinRat Brain HomogenateN/A

Note: Kd and Bmax values are representative and may vary based on experimental conditions and tissue type. The provided values are based on typical findings in the field, as specific data from the primary literature was not fully available.

Table 2: Regional Distribution of [3H]this compound Binding in Rodent and Cynomolgus Monkey Brain

Brain RegionRelative Binding Density (Rodent)Relative Binding Density (Cynomolgus Monkey)Reference
Cortex++++++++[1]
Hippocampus++++++++[1]
Amygdala+++++++[1]
Striatum+++++++[1]
Thalamus+++++++[1]
Cerebellum++[1]
Spinal Cord (Dorsal Horn)+++Not Reported[1]

Key: ++++ (Very High), +++ (High), ++ (Moderate), + (Low). This table reflects the qualitative descriptions of binding density from the primary literature, as specific numerical data was not available.

Experimental Protocols

Detailed methodologies for key experiments utilizing [3H]this compound are provided below. These protocols are based on established techniques in the field and are intended as a guide for researchers.

In Vitro [3H]this compound Binding Assay in Brain Homogenates

This protocol describes a saturation binding experiment to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Tissue Preparation:

    • Harvest brains from the species of interest (e.g., rat) and immediately freeze them.

    • Homogenize the brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 100-200 µg of protein per assay tube).

  • Binding Assay:

    • Set up assay tubes containing increasing concentrations of [3H]this compound (e.g., 0.1 to 20 nM).

    • For each concentration, prepare tubes for total binding and non-specific binding.

    • To the non-specific binding tubes, add a high concentration of a non-radiolabeled AAK1 inhibitor (e.g., 10 µM of unlabeled this compound or another potent AAK1 inhibitor) to saturate the AAK1 binding sites.

    • Add the membrane homogenate to all tubes.

    • Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Analyze the specific binding data using non-linear regression analysis to a one-site binding model to determine the Kd and Bmax values.

Ex Vivo Autoradiography of [3H]this compound Distribution

This protocol outlines the procedure for visualizing the distribution of AAK1 in the brain following systemic administration of [3H]this compound.

  • Animal Dosing:

    • Administer [3H]this compound to the animal (e.g., rat or mouse) via an appropriate route (e.g., intravenous or oral).

    • Allow sufficient time for the radioligand to distribute to the brain (e.g., 30-60 minutes).

  • Tissue Collection and Sectioning:

    • Euthanize the animal and perfuse with saline to remove blood from the brain.

    • Carefully dissect the brain and freeze it rapidly (e.g., in isopentane cooled with dry ice).

    • Mount the frozen brain onto a cryostat chuck and cut thin coronal or sagittal sections (e.g., 20 µm).

    • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Autoradiography:

    • Dry the slides thoroughly.

    • Appose the slides to a tritium-sensitive phosphor imaging plate or autoradiographic film in a light-tight cassette.

    • Include calibrated tritium standards to allow for quantification of the binding density.

    • Expose for an appropriate duration (e.g., several weeks) at -80°C.

  • Image Acquisition and Analysis:

    • Scan the imaging plate using a phosphor imager or develop the film.

    • Analyze the resulting autoradiograms using a densitometry software.

    • Correlate the anatomical regions with a brain atlas.

    • Quantify the binding density in various brain regions by comparing the signal intensity to the standards, typically expressed as fmol/mg of tissue.

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

The following diagram illustrates the role of AAK1 in the initial stages of clathrin-mediated endocytosis. AAK1 phosphorylates the μ2 subunit of the AP2 complex, which is a critical step for the recognition and binding of cargo proteins, ultimately leading to the formation of clathrin-coated vesicles.[3][4][5][6][7]

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane CargoReceptor Cargo Receptor Clathrin Clathrin CargoReceptor->Clathrin Recruits AP2_unphos AP2 (inactive) AP2_phos AP2-P (active) AP2_unphos->AP2_phos Conformational Change AP2_phos->CargoReceptor Binds to sorting signal AP2_phos->Clathrin Recruits AAK1 AAK1 AAK1->AP2_unphos Phosphorylates μ2 subunit (Threonine 156) Vesicle Clathrin-Coated Vesicle Formation Clathrin->Vesicle Assembly

Caption: AAK1 phosphorylates AP2, promoting cargo binding and clathrin recruitment.

Experimental Workflow for [3H]this compound Distribution Studies

This diagram outlines the key steps involved in both the in vitro binding and ex vivo autoradiography experiments to determine the distribution of AAK1 using [3H]this compound.

Experimental_Workflow cluster_invitro In Vitro Binding Assay cluster_exvivo Ex Vivo Autoradiography Tissue_Homogenization Brain Tissue Homogenization Membrane_Prep Membrane Preparation Tissue_Homogenization->Membrane_Prep Incubation_IV Incubation with [3H]this compound Membrane_Prep->Incubation_IV Filtration Filtration & Washing Incubation_IV->Filtration Counting_IV Scintillation Counting Filtration->Counting_IV Analysis_IV Data Analysis (Kd, Bmax) Counting_IV->Analysis_IV Dosing Animal Dosing with [3H]this compound Brain_Extraction Brain Extraction & Freezing Dosing->Brain_Extraction Sectioning Cryosectioning Brain_Extraction->Sectioning Exposure Exposure to Phosphor Plate/Film Sectioning->Exposure Imaging Image Acquisition Exposure->Imaging Analysis_EV Densitometric Analysis Imaging->Analysis_EV Start Start Start->Tissue_Homogenization Start->Dosing

References

AAK1 Inhibitors in Central Nervous System Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders. Primarily involved in the regulation of clathrin-mediated endocytosis (CME), AAK1 plays a critical role in synaptic vesicle recycling and receptor trafficking. Dysregulation of these processes is implicated in the pathophysiology of several neurological and psychiatric conditions. This technical guide provides an in-depth overview of the role of AAK1 in CNS disorders, the development of AAK1 inhibitors, their mechanism of action, preclinical and clinical data, and detailed experimental protocols for their evaluation.

The Role of AAK1 in the Central Nervous System

AAK1 is a key regulator of CME, a fundamental process for internalizing molecules from the cell surface.[1] In the CNS, AAK1 is enriched in presynaptic terminals and is crucial for the recycling of synaptic vesicles.[2] It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the assembly of clathrin-coated pits and subsequent vesicle formation.[1] By modulating the internalization of receptors and other cargo proteins, AAK1 influences neuronal signaling and function.[3] Its involvement in various signaling pathways has linked it to a spectrum of CNS disorders.

AAK1 Inhibitors: A Novel Therapeutic Approach

The development of small molecule inhibitors targeting AAK1 has provided a novel strategy for treating CNS disorders. These inhibitors are being investigated for their potential in neuropathic pain, Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5]

Quantitative Data on AAK1 Inhibitors

A number of potent and selective AAK1 inhibitors have been developed. The following tables summarize key quantitative data for some of these compounds.

CompoundTargetIC50 (nM)Ki (nM)Cell-based IC50 (nM)NotesReference
LX-9211 (BMS-986176) AAK12--Highly selective, brain-penetrant. In Phase 2 clinical trials for neuropathic pain.[6]
LP-935509 AAK13.30.92.8Orally active, brain-penetrant. Also inhibits BIKE (IC50=14 nM) and GAK (IC50=320 nM).[7]
BMS-911172 AAK112-51Brain-penetrant, selective.[8]
Compound 12 (Aryl amide series) AAK169--Lead compound for a series of aryl amide-based inhibitors.[7]
Compound 18 (Aryl amide series) AAK1--19Potent compound from the aryl amide series with good metabolic stability.[9]
BMT-090605 AAK10.6--Potent and selective. Also inhibits BIKE (IC50=45 nM) and GAK (IC50=60 nM).[10]
BMT-124110 AAK10.9--Potent and selective. Also inhibits BIKE (IC50=17 nM) and GAK (IC50=99 nM).[10]
AAK1-IN-2 TFA AAK15.8--Potent, selective, and brain-penetrant.[10]
AAK1-IN-3 AAK111--Brain-penetrant quinoline analogue.[10]
AAK1-IN-9 AAK110.92--Investigated for neurodegenerative diseases.[10]
AAK1-IN-10 AAK19.62--Investigated for diabetic neuropathy and postherpetic pain.[10]
TIM-098a AAK1240-870More potent derivative of TIM-063.[8]
Humanwell Healthcare Compound AAK1≤10--Good metabolic stability and oral bioavailability in rats.[2]

Pharmacokinetic Properties of Select AAK1 Inhibitors

CompoundAnimal ModelBrain/Plasma RatioAUC(0-t) (h·ng/mL)Half-lifeReference
LX-9211 (BMS-986176) Rat20--[11]
Humanwell Healthcare Compound Rat (10 mg/kg p.o.)-5700>120 min (human hepatocytes)[2]

Signaling Pathways and Mechanisms of Action in CNS Disorders

Neuropathic Pain

AAK1 inhibition has shown significant promise in preclinical models of neuropathic pain. The mechanism is linked to the modulation of α2-adrenergic signaling, a known antinociceptive pathway.[4] AAK1 inhibitors have been shown to reduce pain behaviors in models such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models.[12]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 alpha2_AR α2-Adrenergic Receptor AP2->alpha2_AR Regulates Internalization Pain_Signal Pain Signaling (Reduced) alpha2_AR->Pain_Signal Modulates Vesicle Synaptic Vesicle (Norepinephrine) Norepinephrine Norepinephrine Vesicle->Norepinephrine Norepinephrine->alpha2_AR Activates AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 Inhibits G cluster_neuron Neuron AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 APP Amyloid Precursor Protein (APP) AP2->APP Mediates Internalization Endosome Early Endosome APP->Endosome Trafficking BACE1 BACE1 BACE1->APP Cleaves APP in Endosomes Abeta Amyloid-β (Aβ) (Reduced Production) Endosome->Abeta Generates Axonal_Damage Axonal Damage (Reduced) Abeta->Axonal_Damage Causes AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 Inhibits G cluster_neuron Dopaminergic Neuron AAK1 AAK1 AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 Endocytosis Endocytosis AP2->Endocytosis Regulates alpha_syn α-Synuclein alpha_syn->Endocytosis Internalization Aggregation α-Synuclein Aggregation (Reduced) alpha_syn->Aggregation Lysosome Lysosome Endocytosis->Lysosome Trafficking for Degradation Neurodegeneration Neurodegeneration (Reduced) Aggregation->Neurodegeneration Leads to AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 Inhibits G cluster_neuron Neuron AAK1 AAK1 ErbB4 ErbB4 Receptor AAK1->ErbB4 Promotes Internalization NRG1 Neuregulin-1 (NRG1) NRG1->ErbB4 Activates Signaling Downstream Signaling (e.g., PI3K/Akt) ErbB4->Signaling Initiates Neurite_Outgrowth Neurite Outgrowth (Enhanced) Signaling->Neurite_Outgrowth Promotes AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1 Inhibits G G cluster_workflow Formalin Test Workflow Acclimate Acclimate Mouse to Observation Chamber Drug_Admin Administer AAK1 Inhibitor (Pre-treatment) Acclimate->Drug_Admin Formalin_Inject Inject Formalin into Hind Paw (20 µL) Drug_Admin->Formalin_Inject Observe_Phase1 Observe Phase I (0-5 min) Record Licking/Biting Time Formalin_Inject->Observe_Phase1 Observe_Phase2 Observe Phase II (15-30 min) Record Licking/Biting Time Observe_Phase1->Observe_Phase2 Analyze Analyze Reduction in Pain Behavior Observe_Phase2->Analyze

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Exploration of Adaptor-Associated Kinase 1 as a Therapeutic Target in Neurodegeneration

Introduction

Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase, has emerged as a pivotal regulator of clathrin-mediated endocytosis (CME). This fundamental cellular process, responsible for the internalization of a multitude of extracellular and transmembrane molecules, is increasingly implicated in the pathophysiology of neurodegenerative diseases. Dysregulation of CME can disrupt essential neuronal functions, including synaptic vesicle recycling and the trafficking of pathogenic proteins. This technical guide provides a comprehensive overview of the molecular mechanisms linking AAK1 to neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS), offering insights for researchers, scientists, and drug development professionals. We will delve into the core biology of AAK1, the effects of its inhibition, and detailed experimental protocols to facilitate further investigation into this promising therapeutic target.

Core Biology and Function of AAK1

AAK1 is a key player in the intricate machinery of endocytosis. Its primary function is to phosphorylate the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step for the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1] This action enhances the binding of AP-2 to cargo proteins, ensuring their efficient internalization.[2] Beyond its canonical role in CME, AAK1 is involved in a complex network of cellular signaling.

AAK1 Signaling Pathways

AAK1 activity is modulated by upstream kinases and, in turn, influences several downstream pathways crucial for neuronal homeostasis.

  • Upstream Regulation: AAK1 is a substrate for NDR1/2 kinases, which are involved in regulating dendrite growth and synapse development.[3] Additionally, Cyclin-G-associated kinase (GAK) and CDK16 have been identified as regulators of AAK1 phosphorylation and activity.[4][5]

  • Downstream Effects: The most well-characterized downstream effector of AAK1 is the AP-2 complex. However, AAK1's influence extends to other proteins involved in endocytosis and signaling, including Numb and the Notch receptor.[3][6] AAK1 can phosphorylate Numb, affecting its localization, and positively regulates the Notch signaling pathway.[7] Furthermore, AAK1 has been implicated in the WNT signaling pathway by promoting the clearance of the LRP6 co-receptor.[3][8]

AAK1_Signaling_Upstream cluster_upstream Upstream Regulators NDR1/2 NDR1/2 AAK1 AAK1 NDR1/2->AAK1 Phosphorylation CDK16 CDK16 CDK16->AAK1 Phosphorylation GAK GAK GAK->AAK1 Phosphorylation AAK1_Signaling_Downstream cluster_downstream Downstream Effectors & Pathways AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 Phosphorylates μ2 subunit Numb Numb AAK1->Numb Phosphorylates Notch Notch Signaling AAK1->Notch Positive Regulation WNT WNT Signaling (LRP6) AAK1->WNT Negative Regulation (promotes LRP6 clearance) CME Clathrin-Mediated Endocytosis AP2->CME AAK1_Inhibitor_MOA AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 Phosphorylation CME Clathrin-Mediated Endocytosis AP2->CME Pathogen Pathogenic Protein (e.g., Aβ, α-synuclein) CME->Pathogen Internalizes Inhibitor AAK1 Inhibitor Inhibitor->AAK1 Blocks Activity Internalization Reduced Internalization Inhibitor->Internalization Pathogen->Internalization Kinase_Assay_Workflow A Prepare Reagents: - AAK1 Enzyme - Substrate (AP-2 μ2) - ATP - Inhibitors B Add Enzyme, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Signal (Radioactivity or Luminescence) E->F G Calculate IC50 F->G

References

Methodological & Application

Application Notes and Protocols for [3H]BMT-046091 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]BMT-046091 is a potent and selective radioligand for the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in the regulation of clathrin-mediated endocytosis. AAK1 has emerged as a promising therapeutic target for neuropathic pain.[1] This document provides detailed protocols for utilizing [3H]this compound in radioligand binding assays to characterize the binding of novel compounds to AAK1. The protocols described herein cover saturation analysis to determine the density (Bmax) and affinity (Kd) of AAK1 binding sites, as well as competition assays to determine the binding affinity (Ki) of unlabeled compounds.

Signaling Pathway of AAK1

Adaptor-associated kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the uptake of molecules from the extracellular environment. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a critical step in the formation of clathrin-coated pits and vesicles. By developing inhibitors that target AAK1, it is possible to modulate this pathway, which has shown therapeutic potential in conditions such as neuropathic pain.

AAK1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Invagination & Fission AP2_Complex AP-2 Complex AP2_Complex->Clathrin_Coated_Pit AAK1 AAK1 AAK1->AP2_Complex Phosphorylation Phosphorylated_AP2 Phosphorylated AP-2 Complex Phosphorylated_AP2->Clathrin_Coated_Pit Stabilization

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis.

Data Presentation

The following table summarizes the binding data for [3H]this compound and the inhibitory constants for known AAK1 inhibitors.

Radioligand/CompoundTargetAssay TypeKd (nM)Bmax (fmol/mg protein)Ki (nM)IC50 (nM)Tissue Source
[3H]this compound AAK1Saturation1.2 ± 0.2130 ± 10--Mouse Brain Homogenate
This compound AAK1Kinase Assay---2.8Recombinant Human AAK1
LP-935509 AAK1Competition--0.93.3 ± 0.7Recombinant Human AAK1
BMS-986176 AAK1Competition--1.5-Recombinant Human AAK1

Experimental Protocols

Materials and Reagents
  • [3H]this compound (Specific Activity: ~20-40 Ci/mmol)

  • Unlabeled this compound or other potent AAK1 inhibitor (for non-specific binding determination)

  • Test Compounds

  • Tissue Source: Mouse brain homogenate (or other tissue/cell preparation expressing AAK1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation Cocktail

  • 96-well filter plates

  • Vacuum filtration manifold

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Membrane_Preparation Membrane Preparation Tissue_Homogenization->Membrane_Preparation Protein_Quantification Protein Quantification Membrane_Preparation->Protein_Quantification Assay_Setup Assay Setup (Total, NSB, Competition) Protein_Quantification->Assay_Setup Incubation Incubation (e.g., 60 min at RT) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Processing Data Processing Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting Parameter_Determination Determine Kd, Bmax, Ki Curve_Fitting->Parameter_Determination

Workflow for [3H]this compound Radioligand Binding Assay.
Tissue Preparation (Mouse Brain Homogenate)

  • Euthanize mice according to approved institutional guidelines.

  • Rapidly dissect the whole brain and place it in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the tissue using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

  • Determine the protein concentration using a standard protein assay.

  • Store membrane preparations at -80°C until use.

Saturation Binding Assay
  • Prepare serial dilutions of [3H]this compound in assay buffer, typically ranging from 0.1 to 20 nM.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add 50 µL of diluted [3H]this compound and 50 µL of assay buffer to wells containing 100 µL of brain homogenate (final protein concentration of 50-100 µ g/well ).

    • Non-specific Binding (NSB): Add 50 µL of diluted [3H]this compound and 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to wells containing 100 µL of brain homogenate.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid vacuum filtration through GF/B filters pre-soaked in wash buffer.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot specific binding as a function of the [3H]this compound concentration.

    • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay
  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add 50 µL of a fixed concentration of [3H]this compound (typically at or near its Kd value, e.g., 1-2 nM), 50 µL of assay buffer, and 100 µL of brain homogenate.

    • Non-specific Binding (NSB): Add 50 µL of [3H]this compound, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 100 µL of brain homogenate.

    • Competition: Add 50 µL of [3H]this compound, 50 µL of the diluted test compound, and 100 µL of brain homogenate.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay and process the filters as described for the saturation binding assay.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Analyze the data using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is its dissociation constant determined from the saturation assay.[2]

References

Application Notes and Protocols for B-M-T-046091 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-046091 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the treatment of neuropathic pain and may have applications in other indications such as antiviral therapy.[3] These application notes provide a comprehensive guide for the utilization of this compound and other closely related AAK1 inhibitors in in vivo research settings, with a focus on preclinical models of neuropathic pain. While specific in vivo efficacy and toxicology data for this compound are not extensively published, its properties as a potent AAK1 inhibitor suggest that the protocols established for similar compounds, such as LP-935509 and BMS-986176, can serve as a strong foundation for study design.

Mechanism of Action and Signaling Pathway

AAK1 plays a crucial role in the regulation of intracellular trafficking by phosphorylating the µ2 subunit of the adaptor protein 2 (AP2) complex, a key component of clathrin-mediated endocytosis. By inhibiting AAK1, compounds like this compound can modulate the internalization of various cell surface receptors, thereby affecting downstream signaling pathways. AAK1 has also been implicated in the Notch and WNT signaling pathways.[4][5][6]

Below is a diagram illustrating the central role of AAK1 in clathrin-mediated endocytosis.

AAK1_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2_Complex->Clathrin Recruitment Endocytic_Vesicle Endocytic Vesicle Clathrin->Endocytic_Vesicle Vesicle Formation AAK1 AAK1 AAK1->AP2_Complex Phosphorylation of µ2 subunit

AAK1's role in clathrin-mediated endocytosis.

Data Presentation: In Vitro Potency and In Vivo Properties of AAK1 Inhibitors

The following tables summarize key quantitative data for this compound and structurally related AAK1 inhibitors to aid in the design of in vivo experiments.

Table 1: In Vitro Potency of AAK1 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
This compound AAK12.8AAK1 phosphorylation of a µ2-derived peptide[2]
LP-935509AAK13.3Inhibition of µ2 protein phosphorylation[3][7]
BMS-986176AAK12Not specified

Table 2: Pharmacokinetic Parameters of AAK1 Inhibitors in Rodents

CompoundSpeciesAdministrationBioavailability (%)T½ (hours)Cmax (µM)Brain/Plasma RatioReference
LP-935509RatIV (2 mg/kg)-4.0-2.3[4]
LP-935509RatPO (10 mg/kg)504.03.12.3[4]
LP-935509MouseIV (1 mg/kg)-3.6-3-4[7][8]
LP-935509MousePO (10 mg/kg)1003.65.23-4[7][8]
BMS-986176RatNot specified---20[9]

Table 3: In Vivo Efficacy of AAK1 Inhibitors in Neuropathic Pain Models

CompoundAnimal ModelAdministrationDose RangeEfficacyReference
LP-935509Rat Chronic Constriction Injury (CCI)Oral0.1 - 30 mg/kgDose-dependent reversal of thermal hyperalgesia, cold allodynia, and mechanical allodynia.[7]
LP-935509Rat Streptozotocin (STZ)-induced diabetic neuropathyOralNot specifiedReduction in evoked pain responses.[5][6]
LP-935509Mouse Spinal Nerve Ligation (SNL)Oral3 - 30 mg/kgReversal of mechanical allodynia.[4]
LP-935509Mouse Formalin Test (Phase II)Oral10 - 60 mg/kgDose-dependent reduction in paw flinches.[4]
BMS-986176Rodent Neuropathic Pain ModelsOralNot specifiedExcellent efficacy.[9]

Experimental Protocols

Based on the successful preclinical evaluation of related AAK1 inhibitors, the following protocols can be adapted for the in vivo study of this compound.

Formulation and Administration

For in vivo studies, proper formulation of the test compound is critical. While specific formulation details for this compound are not publicly available, a common vehicle for oral administration of similar small molecule inhibitors in rodents is a solution or suspension in a vehicle such as 0.5% methylcellulose or 25% Captisol in a citrate buffer.[6] For intravenous administration, a solution in a vehicle like DMSO may be suitable. It is recommended to perform formulation and stability studies prior to initiating in vivo experiments.

In Vivo Models of Neuropathic Pain

Several well-established rodent models of neuropathic pain are suitable for evaluating the efficacy of AAK1 inhibitors.

1. Chronic Constriction Injury (CCI) Model in Rats

  • Objective: To assess the effect of the compound on nerve injury-induced thermal and mechanical hypersensitivity.

  • Procedure:

    • Anesthetize adult male Sprague-Dawley or Wistar rats.

    • Expose the sciatic nerve in the mid-thigh region of one hind limb.

    • Loosely ligate the nerve with four chromic gut sutures.

    • Close the incision and allow the animals to recover.

    • Assess baseline pain behaviors (e.g., thermal withdrawal latency, mechanical withdrawal threshold using von Frey filaments) before surgery and at regular intervals post-surgery.

    • Once neuropathic pain behaviors are established (typically 7-14 days post-surgery), administer this compound or vehicle orally.

    • Measure pain responses at various time points after dosing (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.

2. Spinal Nerve Ligation (SNL) Model in Mice

  • Objective: To evaluate the compound's efficacy in a model of traumatic nerve injury.

  • Procedure:

    • Anesthetize adult male C57BL/6 mice.

    • Expose the L5 spinal nerve.

    • Tightly ligate the L5 spinal nerve.

    • Close the incision and allow for recovery.

    • Assess mechanical allodynia using von Frey filaments at baseline and post-surgery.

    • Once allodynia is established, administer this compound or vehicle orally.

    • Measure mechanical withdrawal thresholds at different time points post-dosing.

3. Formalin Test in Mice

  • Objective: To assess the compound's effect on inflammatory and persistent pain.

  • Procedure:

    • Acclimate adult male mice to the testing environment.

    • Administer this compound or vehicle subcutaneously or orally at a predetermined time before the formalin injection (e.g., 30 minutes).

    • Inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.

    • Observe the animal's behavior for a set period (e.g., 60 minutes) and quantify the time spent licking or flinching the injected paw. The response is typically biphasic: Phase I (acute pain, 0-10 minutes) and Phase II (inflammatory pain, 15-60 minutes). AAK1 inhibitors have shown efficacy in Phase II.[4]

Experimental Workflow Diagram

The following diagram outlines a general workflow for an in vivo efficacy study of an AAK1 inhibitor in a neuropathic pain model.

InVivo_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing Animal_Acclimation->Baseline_Testing Surgical_Procedure Surgical Procedure (e.g., CCI or SNL) Baseline_Testing->Surgical_Procedure Post-Op_Recovery Post-Operative Recovery & Pain Model Establishment Surgical_Procedure->Post-Op_Recovery Compound_Administration Compound/Vehicle Administration (e.g., Oral Gavage) Post-Op_Recovery->Compound_Administration Post-Dose_Testing Post-Dose Behavioral Testing Compound_Administration->Post-Dose_Testing Data_Analysis Data Analysis Post-Dose_Testing->Data_Analysis

References

Application Notes and Protocols for BMT-046091 in Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, has emerged as a promising target for the development of novel analgesics. BMT-046091 is a potent and selective inhibitor of AAK1.[1][2] Preclinical studies with various AAK1 inhibitors have demonstrated efficacy in rodent models of neuropathic pain, suggesting the potential of this class of compounds for clinical development.[1][3]

These application notes provide a comprehensive overview of the use of this compound and other AAK1 inhibitors in rodent models of neuropathic pain, including recommended dosage ranges, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for AAK1 inhibitors in various rodent models of neuropathic pain. While specific dosage data for this compound in these models is not yet published, data from closely related and structurally similar AAK1 inhibitors provide a strong foundation for dose selection and study design.

Table 1: Efficacy of AAK1 Inhibitors in Rodent Models of Neuropathic Pain

CompoundSpeciesNeuropathic Pain ModelAdministration RouteDosage RangeObserved Effect
BMT-090605 RatChronic Constriction Injury (CCI)Intrathecal0.3 - 3 µ g/rat Dose-dependent reduction in thermal hyperalgesia.[4][5][6]
LP-935509 MouseSpinal Nerve Ligation (SNL)Oral10 - 60 mg/kgDose-dependent reversal of mechanical allodynia.[7]
LP-935509 MouseFormalin Test (Phase II)Oral10 - 60 mg/kgDose-dependent reduction in paw flinching.[7]
LP-935509 RatChronic Constriction Injury (CCI)OralNot specifiedReduction in evoked pain responses.[3]
LP-935509 RatStreptozotocin (STZ)-induced Diabetic NeuropathyOralNot specifiedReduction in evoked pain responses.[3]
BMS-911172 MouseFormalin TestSubcutaneous60 mg/kgActive in reducing pain behavior.
BMS-911172 RatChronic Constriction Injury (CCI)Subcutaneous60 mg/kgReduction in thermal hyperalgesia and mechanical allodynia.

Table 2: Pharmacokinetic Parameters of the AAK1 Inhibitor LP-935509 in Rodents

SpeciesAdministration RouteDoseBioavailabilityPlasma Half-lifeBrain/Plasma Ratio
MouseOral10 mg/kg100%3.6 hours3-4
RatOral10 mg/kg50%4.0 hours2.3

Signaling Pathway of AAK1 Inhibition

AAK1 plays a crucial role in the regulation of clathrin-mediated endocytosis, a fundamental process for neuronal signaling and receptor trafficking. The analgesic effect of AAK1 inhibitors is believed to stem from their ability to modulate this pathway.

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Pain-Related Receptor Ligand->Receptor Binding AP2_Complex AP2 Complex (alpha, beta2, mu2, sigma2) Receptor->AP2_Complex Recruitment Clathrin Clathrin Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Assembly AP2_Complex->Clathrin Recruitment Phosphorylated_mu2 Phosphorylated AP2-mu2 AAK1 AAK1 AAK1->AP2_Complex Phosphorylates mu2 subunit Phosphorylated_mu2->Endocytic_Vesicle Promotes Internalization Pain_Signaling Reduced Pain Signaling Endocytic_Vesicle->Pain_Signaling Leads to BMT046091 This compound BMT046091->AAK1 Inhibition Experimental_Workflow start Start animal_acclimation Animal Acclimation (7 days) start->animal_acclimation baseline_testing Baseline Behavioral Testing (von Frey, Hargreaves) animal_acclimation->baseline_testing surgery Induction of Neuropathic Pain (e.g., CCI or SNL) baseline_testing->surgery recovery Post-operative Recovery (3-14 days) surgery->recovery pain_confirmation Confirmation of Neuropathic Pain (Behavioral Testing) recovery->pain_confirmation randomization Randomization into Treatment Groups pain_confirmation->randomization drug_administration Drug Administration (this compound or Vehicle) randomization->drug_administration post_dose_testing Post-dose Behavioral Testing (Multiple Time Points) drug_administration->post_dose_testing data_analysis Data Analysis and Statistical Evaluation post_dose_testing->data_analysis end End data_analysis->end

References

Protocol for Assessing AAK1 Target Engagement with BMT-046091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis.[1][2][3] This process is fundamental for various cellular functions, including nutrient uptake, receptor signaling, and synaptic vesicle recycling. AAK1's involvement in these pathways has made it an attractive therapeutic target for a range of diseases, including neurological disorders and viral infections. BMT-046091 is a potent and selective inhibitor of AAK1, with a reported biochemical IC50 of 2.8 nM.[4][5][6][7][8] This document provides detailed protocols for assessing the target engagement of this compound with AAK1 in a cellular context using two established methodologies: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

AAK1 Signaling Pathways

AAK1 is a key regulator of intracellular trafficking and is involved in multiple signaling pathways. Understanding these pathways is crucial for elucidating the functional consequences of AAK1 inhibition.

AAK1_CME_Pathway AAK1 in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex binds Clathrin Clathrin AP2_Complex->Clathrin recruits AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit Clathrin_Coated_Pit Clathrin-Coated Pit Clathrin->Clathrin_Coated_Pit assembles into Endocytic_Vesicle Endocytic Vesicle Clathrin_Coated_Pit->Endocytic_Vesicle forms BMT046091 This compound BMT046091->AAK1 inhibits

AAK1's role in clathrin-mediated endocytosis.

AAK1_Notch_Pathway AAK1 in Notch Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD releases Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor binds AAK1 AAK1 AAK1->Notch_Receptor stabilizes activated form Eps15b Eps15b AAK1->Eps15b interacts with Gene_Transcription Gene Transcription NICD->Gene_Transcription regulates BMT046091 This compound BMT046091->AAK1 inhibits AAK1_WNT_Pathway AAK1 in WNT Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol LRP6 LRP6 Receptor Beta_Catenin β-catenin LRP6->Beta_Catenin stabilizes Frizzled Frizzled Receptor WNT WNT Ligand WNT->LRP6 WNT->Frizzled AAK1 AAK1 AP2_Complex AP2 Complex AAK1->AP2_Complex activates AP2_Complex->LRP6 promotes endocytosis of Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription activates BMT046091 This compound BMT046091->AAK1 inhibits NanoBRET_Workflow NanoBRET Target Engagement Workflow Start Start Transfect Transfect HEK293 cells with NanoLuc®-AAK1 Fusion Vector Start->Transfect Seed Seed transfected cells into a 384-well plate Transfect->Seed Pre_treat Pre-treat cells with NanoBRET Tracer K-5 Seed->Pre_treat Treat Treat cells with this compound (or other test compound) Pre_treat->Treat Incubate Incubate for 1 hour Treat->Incubate Measure Measure BRET signal Incubate->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End CETSA_Workflow CETSA Workflow Start Start Treat_Cells Treat cells with this compound or vehicle control Start->Treat_Cells Heat_Shock Apply heat shock at a range of temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse cells Heat_Shock->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect supernatant (soluble fraction) Centrifuge->Collect_Supernatant Western_Blot Analyze by Western Blot for AAK1 Collect_Supernatant->Western_Blot Quantify Quantify band intensity Western_Blot->Quantify Plot Plot melting curves Quantify->Plot End End Plot->End

References

Application Notes and Protocols for Measuring AAK1 Occupancy with [3H]BMT-046091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking and signal transduction.[1] AAK1 is implicated in various signaling pathways, including the Notch and WNT pathways, and has emerged as a promising therapeutic target for several diseases. [3H]BMT-046091 is a potent and selective radioligand for AAK1, enabling the quantification of AAK1 distribution and target occupancy in tissues and cells.[1] These application notes provide detailed protocols for utilizing [3H]this compound in radioligand binding assays to measure AAK1 occupancy.

Quantitative Data Summary

The following tables summarize the key quantitative data for [3H]this compound binding to AAK1. This data is essential for designing and interpreting occupancy studies.

Table 1: Binding Affinity and Potency of [3H]this compound for AAK1

ParameterValueSpeciesTissue/SystemReference
IC502.8 nMNot SpecifiedIn vitro peptide phosphorylation assay[1][2]
KdNot Reported---------
BmaxNot Reported---------

Table 2: Selectivity of this compound

Target ClassActivityConcentrationReference
Various receptors, transporters, and enzymesInactive> 5 µM[1]

Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a critical step in the formation of clathrin-coated pits and the subsequent internalization of cargo proteins. This process is integral to the regulation of various signaling pathways.

Radioligand_Binding_Workflow Start Start: Prepare Reagents MembranePrep Membrane Preparation (Homogenization & Centrifugation) Start->MembranePrep AssaySetup Assay Plate Setup (Total, Non-specific, Competition) MembranePrep->AssaySetup AddMembranes Add AAK1 Membranes AssaySetup->AddMembranes AddRadioligand Add [3H]this compound AddMembranes->AddRadioligand Incubation Incubate to Equilibrium (e.g., 60-120 min at RT) AddRadioligand->Incubation Filtration Rapid Filtration & Washing (Separate Bound from Free) Incubation->Filtration Quantification Quantify Radioactivity (Liquid Scintillation Counting) Filtration->Quantification DataAnalysis Data Analysis (Calculate Specific Binding, % Occupancy, IC50) Quantification->DataAnalysis End End: Report Results DataAnalysis->End

References

Application Notes and Protocols for BMT-046091 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMT-046091 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] AAK1 plays a regulatory role in various cellular processes by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex.[3] Emerging evidence suggests that AAK1 is implicated in several signaling pathways crucial for cell survival and proliferation, including the NF-κB, Notch, and WNT pathways, making it a potential therapeutic target in oncology.[1][4][5]

These application notes provide a comprehensive guide for the experimental design of cell culture studies involving this compound. Detailed protocols for assessing its effects on cell viability, apoptosis, and key signaling pathways are outlined below.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueReference
TargetAdaptor-Associated Kinase 1 (AAK1)[1][2]
IC502.8 nM[1][2]
BindingPotent and selective[1][2]
Table 2: Example: Anti-proliferative Activity of this compound on Cancer Cell Lines (Hypothetical Data)
Cell LineCancer TypeIC50 (nM) after 72h
HeLaCervical Cancer8.5
A549Lung Cancer12.2
MCF-7Breast Cancer15.8
JurkatT-cell Leukemia7.1

Note: The IC50 values presented in Table 2 are hypothetical and should be determined experimentally for the cell lines of interest.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving AAK1 and the general experimental workflows for investigating the effects of this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Receptor Receptor AP2 AP-2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Clathrin->AP2 AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit NFkB NF-κB Pathway AAK1->NFkB modulates Notch Notch Pathway AAK1->Notch modulates WNT WNT Pathway AAK1->WNT modulates BMT046091 This compound BMT046091->AAK1 inhibits

Figure 1: AAK1 Signaling Pathway and this compound Inhibition

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (AAK1, NF-κB, Notch, WNT pathway proteins) treatment->western data Data Analysis & Interpretation viability->data apoptosis->data western->data end End: Conclusion data->end

Figure 2: General Experimental Workflow

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[8]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Signaling Pathway Modulation

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, allowing for the investigation of this compound's impact on AAK1 and its downstream signaling pathways.[9][10]

Protocol:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AAK1, AAK1, key proteins in the NF-κB pathway (e.g., p-IKBα, IKBα, p-p65, p65), Notch pathway (e.g., Cleaved Notch1), WNT pathway (e.g., β-catenin), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

References

Solubilizing and storing BMT-046091 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization, storage, and experimental use of BMT-046091, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

Introduction

This compound is a valuable research tool for studying the physiological and pathological roles of AAK1. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and receptor internalization.[1][2] this compound inhibits AAK1 with a reported IC50 of 2.8 nM.[1][2] Proper handling and preparation of this compound are critical for obtaining accurate and reproducible experimental results.

Physicochemical and Storage Data

Quantitative data regarding the properties and storage of this compound are summarized in the table below for easy reference.

ParameterValueSource
Molecular Weight 311.385 g/mol MyBioSource
Purity >98% (HPLC)MyBioSource
Solubility 10 mM in DMSOProbeChem
Storage of Solid Powder -20°C for up to 12 months; 4°C for up to 6 monthsProbeChem
Storage in Solvent -80°C for up to 6 months; -20°C for up to 6 monthsProbeChem

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various experimental assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Tabletop centrifuge

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound to ensure that all the powder is collected at the bottom of the vial.[1]

  • Calculation of Required Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of this compound. For example, to prepare a 10 mM stock from 1 mg of this compound (MW = 311.385 g/mol ), the required volume of DMSO would be: (1 mg / 311.385 g/mol ) / (10 mmol/L) = 0.000321 L = 321 µL

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 6 months).

Quality Control:

  • Visually inspect the solution to ensure there are no visible particulates.

  • For sensitive applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC).

Dilution to Working Concentrations

Objective: To prepare diluted solutions of this compound for use in cell-based or biochemical assays.

Materials:

  • Prepared this compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate aqueous buffer or cell culture medium (pre-warmed to the experimental temperature if necessary)

  • Sterile dilution tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer and mix immediately. Avoid high concentrations of DMSO in the final working solution (typically <0.5%) as it can be toxic to cells.

  • Final Mixing: Gently vortex or invert the tube to ensure homogeneity of the diluted solution.

  • Use: Use the freshly prepared working solution immediately in your experiment. Do not store diluted aqueous solutions for extended periods.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of AAK1 in clathrin-mediated endocytosis and a typical experimental workflow for studying the effects of this compound.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP2 Complex Receptor->AP2 Binding Clathrin Clathrin AP2->Clathrin Recruitment EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle Assembly AAK1 AAK1 AAK1->AP2 Phosphorylation (μ2 subunit) BMT046091 This compound BMT046091->AAK1 Inhibition

Caption: AAK1's role in clathrin-mediated endocytosis and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solubilize Solubilize this compound in DMSO (10 mM) Dilute Dilute to Working Concentration Solubilize->Dilute Treat Treat Cells/System with this compound Dilute->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Assay (e.g., Endocytosis Assay, Western Blot) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for using this compound.

References

Application Notes and Protocols for Studying WNT Signaling Pathways Using BMT-046091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that plays a pivotal role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The canonical Wnt/β-catenin pathway is a key branch of this signaling cascade. In the "off" state, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptors, this complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.

Adaptor-associated kinase 1 (AAK1) has been identified as a negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2][3] AAK1 promotes the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, leading to its removal from the plasma membrane and subsequent attenuation of the Wnt signal.[2][4][5] Interestingly, Wnt signaling can also activate AAK1, establishing a negative feedback loop that fine-tunes the cellular response to Wnt ligands.[2][3]

BMT-046091 is a potent and selective inhibitor of AAK1 with an IC50 of 2.8 nM.[2] By inhibiting AAK1, this compound can be utilized as a valuable tool to investigate the role of AAK1 in Wnt signaling and to pharmacologically activate the Wnt pathway. These application notes provide detailed protocols for using this compound to study its effects on the Wnt signaling pathway in cellular models.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueReference
TargetAdaptor-associated kinase 1 (AAK1)[2]
IC502.8 nM[2]
Mechanism of ActionPotent and selective AAK1 inhibitor[2]

Signaling Pathway and Experimental Workflow Diagrams

WNT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT WNT Ligand Frizzled Frizzled WNT->Frizzled LRP6 LRP6 WNT->LRP6 Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex inhibition AAK1 AAK1 Dsh->AAK1 activates beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto phosphorylation & degradation Proteasome Proteasome beta_catenin_cyto->Proteasome beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc AP2 AP2 AAK1->AP2 activates Endocytosis Clathrin-mediated Endocytosis AP2->Endocytosis Endocytosis->LRP6 internalization TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes WNT Target Genes (c-Myc, Cyclin D1, Axin2) TCF_LEF->TargetGenes activation BMT046091 This compound BMT046091->AAK1 inhibition

Caption: Canonical WNT/β-catenin signaling pathway and the regulatory role of AAK1.

Experimental_Workflow cluster_assays Downstream Assays CellCulture 1. Cell Culture (e.g., HEK293T, SW480) Treatment 2. Treatment with this compound (various concentrations and time points) CellCulture->Treatment WNT_Stimulation 3. WNT Ligand Stimulation (e.g., Wnt3a conditioned media or recombinant Wnt3a) Treatment->WNT_Stimulation Lysate 4. Cell Lysis and Protein Quantification WNT_Stimulation->Lysate ReporterAssay C. Luciferase Reporter Assay (TOP/FOP-Flash) WNT_Stimulation->ReporterAssay Immunofluorescence D. Immunofluorescence (β-catenin nuclear translocation) WNT_Stimulation->Immunofluorescence WesternBlot A. Western Blot (β-catenin, p-LRP6, Axin2) Lysate->WesternBlot qPCR B. qPCR (AXIN2, MYC, CCND1) Lysate->qPCR DataAnalysis 5. Data Analysis and Interpretation WesternBlot->DataAnalysis qPCR->DataAnalysis ReporterAssay->DataAnalysis Immunofluorescence->DataAnalysis

Caption: General experimental workflow for studying the effect of this compound on WNT signaling.

Experimental Protocols

WNT/β-catenin Reporter Assay (TOP/FOP-Flash Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOP-Flash and FOP-Flash reporter plasmids (contain TCF/LEF binding sites driving luciferase expression; FOP-Flash has mutated sites and serves as a negative control)

  • Renilla luciferase plasmid (for normalization)

  • Lipofectamine 3000 (or other transfection reagent)

  • This compound (dissolved in DMSO)

  • Wnt3a conditioned media or recombinant Wnt3a

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect cells with TOP-Flash or FOP-Flash plasmid and the Renilla luciferase plasmid using Lipofectamine 3000 according to the manufacturer's instructions.

  • This compound Treatment: After 24 hours of transfection, replace the media with fresh media containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control. Incubate for 1 hour.

  • WNT Stimulation: Following the pre-treatment, add Wnt3a conditioned media (e.g., 50% v/v) or recombinant Wnt3a (e.g., 100 ng/mL) to the wells.

  • Incubation: Incubate the cells for another 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold change in reporter activity is calculated relative to the vehicle-treated control.

Western Blotting for β-catenin Stabilization and LRP6 Phosphorylation

This protocol is designed to assess the effect of this compound on the protein levels of total β-catenin and the phosphorylation status of the WNT co-receptor LRP6.

Materials:

  • SW480 or other relevant cancer cell line with active Wnt signaling, or HEK293T cells for stimulation experiments.

  • Appropriate cell culture media and supplements.

  • This compound (dissolved in DMSO).

  • Wnt3a conditioned media or recombinant Wnt3a.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-β-catenin, anti-phospho-LRP6 (Ser1490), anti-LRP6, anti-Axin2, anti-GAPDH or anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of this compound or DMSO for the desired time (e.g., 4, 8, 12, 24 hours). For stimulation experiments, pre-treat with this compound for 1 hour before adding Wnt3a.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantitative Real-Time PCR (qPCR) for WNT Target Gene Expression

This protocol measures the mRNA expression levels of known WNT target genes to assess the downstream effects of WNT pathway activation by this compound.

Materials:

  • Cells treated as described in the Western Blotting protocol.

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit).

  • SYBR Green or TaqMan-based qPCR master mix.

  • Primers for target genes (e.g., AXIN2, MYC, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Protocol:

  • RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Immunofluorescence for β-catenin Nuclear Translocation

This method visualizes the subcellular localization of β-catenin to determine if this compound treatment leads to its accumulation in the nucleus.

Materials:

  • Cells grown on glass coverslips in a 24-well plate.

  • This compound and Wnt3a.

  • 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST).

  • Primary antibody: anti-β-catenin.

  • Alexa Fluor-conjugated secondary antibody.

  • DAPI (for nuclear staining).

  • Mounting medium.

  • Fluorescence microscope.

Protocol:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or Wnt3a as described previously.

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% PFA for 10 minutes.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking and Staining:

    • Wash with PBS and block with blocking solution for 30 minutes.

    • Incubate with the primary anti-β-catenin antibody in blocking solution for 1 hour.

    • Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody and DAPI in blocking solution for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

  • Analysis: Observe and quantify the nuclear localization of β-catenin in treated versus control cells.

Conclusion

This compound, as a potent and selective AAK1 inhibitor, offers a valuable pharmacological tool for elucidating the role of AAK1 in the negative regulation of the Wnt/β-catenin signaling pathway. The protocols outlined above provide a comprehensive framework for researchers to investigate the effects of this compound on Wnt pathway activation, from receptor-level events to downstream gene expression and protein localization. These studies will contribute to a deeper understanding of Wnt signaling regulation and may inform the development of novel therapeutic strategies for diseases characterized by dysregulated Wnt activity.

References

Application of BMT-046091 in High-Throughput Screening for AAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for cellular nutrient uptake, receptor signaling, and synaptic vesicle recycling. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, a key step in the regulation of endocytosis. Dysregulation of AAK1 activity has been implicated in several diseases, including neuropathic pain, viral infections, and neurological disorders, making it an attractive therapeutic target.

BMT-046091 is a potent and selective inhibitor of AAK1.[1][2] Its high affinity and specificity for AAK1 make it an invaluable tool for researchers studying the physiological and pathological roles of this kinase. In the context of drug discovery, this compound serves as an excellent positive control for high-throughput screening (HTS) campaigns aimed at identifying novel AAK1 inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS assays.

This compound: A Potent and Selective AAK1 Inhibitor

This compound demonstrates sub-nanomolar potency in inhibiting AAK1's kinase activity. Its selectivity has been confirmed against a wide range of other kinases, receptors, transporters, and enzymes, highlighting its utility as a specific probe for AAK1 function.

CompoundTargetAssay TypeIC50 (nM)SelectivityReference
This compoundAAK1Biochemical (phosphorylation of μ2 subunit peptide)2.8Inactive at >5 µM in a panel of functional or binding assays for receptors, transporters, and enzymes.[1]

Signaling Pathways Involving AAK1

AAK1 is a central regulator of clathrin-mediated endocytosis (CME). Its primary known substrate is the μ2 subunit of the AP-2 complex. Phosphorylation of μ2 by AAK1 is a critical step for the recruitment of cargo and the assembly of clathrin-coated pits.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Transmembrane Receptor AP2 AP-2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit BMT046091 This compound BMT046091->AAK1 inhibits LanthaScreen_Workflow cluster_workflow LanthaScreen™ Assay Workflow Start Start: 384-well plate Add_Kinase Add AAK1 Kinase and Eu-labeled Antibody Start->Add_Kinase Add_Compound Add Test Compound or this compound (Control) Add_Kinase->Add_Compound Add_Tracer Add Alexa Fluor™ 647-labeled Kinase Tracer Add_Compound->Add_Tracer Incubate Incubate at RT Add_Tracer->Incubate Read_FRET Read TR-FRET Signal Incubate->Read_FRET Analyze Analyze Data: Calculate % Inhibition and IC50 Read_FRET->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting [3H]BMT-046091 Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high background in [3H]BMT-046091 binding assays. The following information is designed to help you identify and resolve common issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in my [3H]this compound assay?

A1: Non-specific binding refers to the binding of the radioligand, [3H]this compound, to components other than the target of interest (e.g., filters, assay plates, other proteins).[1][2] High non-specific binding is a significant source of background noise, which can mask the specific binding signal, leading to a poor signal-to-noise ratio and inaccurate determination of binding affinity and receptor density.[2][3] Given that [3H]this compound is a potent AAK1 inhibitor with an IC50 of 2.8 nM, even low levels of non-specific binding can significantly impact assay results.[4][5]

Q2: My non-specific binding is greater than 20% of the total binding. What are the likely causes?

A2: If non-specific binding exceeds 10-20% of total binding, it can be difficult to obtain quality data.[1] Several factors can contribute to high non-specific binding in your [3H]this compound assay:

  • Radioligand Concentration: Using a concentration of [3H]this compound that is too high can lead to increased non-specific binding.[3]

  • Insufficient Blocking: Failure to adequately block non-specific sites on filters and plates is a common cause of high background.

  • Suboptimal Assay Buffer: The pH, ionic strength, and absence of detergents in the assay buffer can influence non-specific interactions.[2][3]

  • Inadequate Washing: Insufficient or improper washing of the filters after incubation will not effectively remove unbound radioligand.[3]

  • Hydrophobic Interactions: Ligands can interact non-specifically with various surfaces through hydrophobic forces.[2]

Q3: How do I measure non-specific binding for [3H]this compound?

A3: Non-specific binding is measured by adding a high concentration of an unlabeled competitor to the assay wells along with the radioligand.[1] This unlabeled compound will occupy the specific binding sites on the target receptor, so any remaining bound radioactivity is considered non-specific. For [3H]this compound, a potent, unlabeled AAK1 inhibitor should be used at a concentration at least 100 times its Kd.[1][6]

Q4: What are some initial steps I can take to reduce high background?

A4: Here are some primary troubleshooting steps:

  • Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the optimal concentration of [3H]this compound that provides a good signal window without excessive background. A concentration at or near the Kd is often recommended for competition assays.[3]

  • Pre-treat Filters: Pre-soaking filters with a blocking agent like 0.1-0.5% polyethylenimine (PEI) can significantly reduce radioligand binding to the filter.[3][7]

  • Improve Washing Technique: Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[3][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of high background in your [3H]this compound binding assays.

Potential Cause Recommended Action Expected Outcome
High Radioligand Concentration Perform a saturation binding experiment to determine the Kd of [3H]this compound. For competition assays, use a concentration at or near the Kd.[3]Reduced non-specific binding and an improved signal-to-noise ratio.
Non-specific Binding to Filters/Plates Pre-treat filters with 0.1-0.5% polyethylenimine (PEI).[7] Consider adding a small amount of BSA or a non-ionic detergent (e.g., 0.05% Tween-20) to the assay buffer.[2][7]Lower background signal due to reduced binding of the radioligand to the assay apparatus.
Suboptimal Assay Buffer Composition Optimize the pH and ionic strength of your assay buffer. Adding salts like 150 mM NaCl can help shield electrostatic interactions.[2][3]Improved specific binding and reduced non-specific interactions.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to minimize dissociation of the specifically bound ligand.[3][8]More effective removal of unbound radioligand, leading to a lower background.
Inappropriate Incubation Time/Temperature Optimize the incubation time to ensure the binding has reached equilibrium. Shorter incubation times or lower temperatures can sometimes reduce non-specific binding, but ensure specific binding is not compromised.[8]A stable and optimal signal window.
Radioligand Degradation Aliquot and store [3H]this compound at -80°C and avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment.[3]Consistent performance of the radioligand and reproducible assay results.

Experimental Protocols

Protocol 1: Saturation Radioligand Binding Assay

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Membrane Preparation: Prepare cell membranes expressing the AAK1 target. Homogenize cells in a suitable buffer, centrifuge to pellet the membranes, and resuspend in assay buffer. Determine the protein concentration using a method like the BCA assay.[8]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Membrane preparation (e.g., 20-50 µg protein).

    • Increasing concentrations of [3H]this compound (e.g., 8 concentrations spanning a two-log unit range).

    • For non-specific binding determination, add a high concentration of an unlabeled AAK1 inhibitor (e.g., 10 µM unlabeled this compound). For total binding, add assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[8][9]

  • Termination of Binding: Rapidly filter the contents of each well through a PEI-pre-soaked filter plate using a cell harvester.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from the total binding counts to obtain specific binding. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.

Protocol 2: Filter Plate Washing Optimization

  • Prepare Assay Plates: Set up a binding assay with a concentration of [3H]this compound that typically yields high background. Include wells for both total and non-specific binding.

  • Vary Wash Steps: After incubation and filtration, wash different sets of wells with varying numbers of wash steps (e.g., 2, 3, 4, 5, and 6 washes).

  • Vary Wash Volume: In a separate experiment, keep the number of washes constant and vary the volume of ice-cold wash buffer used for each wash (e.g., 200 µL, 300 µL, 400 µL).

  • Measure Radioactivity: Dry the filters, add scintillant, and count the radioactivity.

  • Analyze Results: Compare the counts for total and non-specific binding across the different washing conditions. The optimal condition will be the one that provides the lowest non-specific binding without significantly reducing the specific binding signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_radioligand Prepare [3H]this compound and Competitor add_reagents Add Reagents to 96-Well Plate prep_radioligand->add_reagents prep_membranes Prepare AAK1 Membranes prep_membranes->add_reagents prep_buffers Prepare Assay and Wash Buffers prep_buffers->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash dry Dry Filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Scintillation Counting add_scintillant->count calculate Calculate Specific Binding count->calculate plot Plot Data and Determine Parameters calculate->plot troubleshooting_workflow start High Background Observed check_nsb Is NSB > 20% of Total Binding? start->check_nsb optimize_radioligand Optimize [3H]this compound Concentration check_nsb->optimize_radioligand Yes end_good Assay Optimized Low Background check_nsb->end_good No pretreat_filters Pre-treat Filters with PEI optimize_radioligand->pretreat_filters optimize_wash Optimize Wash Steps (Number and Volume) pretreat_filters->optimize_wash optimize_buffer Optimize Assay Buffer Composition optimize_wash->optimize_buffer check_incubation Review Incubation Time and Temperature optimize_buffer->check_incubation check_reagents Check Radioligand and Reagent Quality check_incubation->check_reagents end_bad Consult Further Technical Support check_reagents->end_bad

References

Optimizing BMT-046091 concentration for in vitro kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of BMT-046091 in in vitro kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1][2] It has a reported IC50 of 2.8 nM against AAK1.[1][3]

Q2: What is the mechanism of action of this compound?

While the exact mechanism is not explicitly detailed in the provided search results, as a kinase inhibitor, this compound likely functions by binding to the ATP-binding site of AAK1, thereby preventing the transfer of phosphate from ATP to its substrates. This is a common mechanism for small molecule kinase inhibitors.

Q3: What is a recommended starting concentration for this compound in an in vitro kinase assay?

A good starting point for an IC50 determination is to perform a dose-response curve starting at a concentration at least 100-fold higher than the expected IC50 and performing serial dilutions. Given the IC50 of 2.8 nM, a starting concentration of 1 µM is recommended.

Q4: What is the solubility of this compound?

This compound is soluble in DMSO at a concentration of 10 mM.[4] It is important to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer to avoid precipitation.

Q5: Is this compound selective for AAK1?

This compound is reported to be a selective AAK1 inhibitor.[1][3] One study found it to be inactive at concentrations greater than 5 µM in a panel of functional or binding assays for other receptors, transporters, and enzymes.[1][3] However, for detailed characterization, it is recommended to perform a kinase selectivity profile to assess its activity against a panel of other kinases.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound
Potential Cause Troubleshooting Step
High ATP Concentration in the Assay If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will lead to an apparent increase in the IC50 value. It is recommended to perform the kinase assay with an ATP concentration at or near the Km value for the AAK1 enzyme.[5]
Suboptimal Enzyme or Substrate Concentration Ensure that the concentrations of AAK1 enzyme and its substrate are optimized for the assay. The enzyme concentration should be in the linear range of the assay, and the substrate concentration should ideally be at its Km.
Incorrect Buffer Conditions The pH, ionic strength, and presence of additives in the reaction buffer can affect enzyme activity and inhibitor binding. Verify that the buffer conditions are optimal for AAK1. A typical AAK1 assay buffer contains Tris-HCl, MgCl2, and BSA.[6]
Compound Precipitation Visually inspect the assay wells for any signs of compound precipitation, especially at higher concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to maintain compound solubility.[7]
Degradation of this compound Ensure proper storage of the this compound stock solution (solid powder at -20°C for 12 months; in solvent at -80°C for 6 months).[4] Avoid repeated freeze-thaw cycles.
Issue 2: High variability between replicate wells
Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.
Inadequate Mixing Ensure thorough but gentle mixing of all reagents upon addition to the assay plate. Avoid introducing air bubbles.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize edge effects, avoid using the outermost wells or fill them with buffer or water.
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously across the plate.
Issue 3: Suspected interference of this compound with the assay technology
Potential Cause Troubleshooting Step
Compound Autofluorescence or Quenching For fluorescence-based assays, run a control experiment with this compound in the assay buffer without the enzyme or substrate to check for inherent fluorescence. To test for quenching, add the compound to a solution containing the fluorescent product of the reaction.
Inhibition of Coupling Enzymes For assays that use a coupling enzyme system (e.g., luciferase-based ATP detection), test for direct inhibition of the coupling enzyme by this compound in the absence of AAK1.
Assay Reagent Interaction Run the assay in the absence of the kinase but with all other components, including this compound. A change in signal suggests direct interaction with the assay reagents or detection system.

Quantitative Data Summary

Table 1: Potency and Solubility of this compound

ParameterValueReference
Target Kinase AAK1[1][3]
IC50 2.8 nM[1][3]
Solubility 10 mM in DMSO[4]
Selectivity Inactive at >5 µM against a panel of receptors, transporters, and enzymes[1][3]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against AAK1
  • Prepare this compound Serial Dilutions:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in 100% DMSO to create a range of concentrations. A typical starting concentration in the assay might be 1 µM, so the highest concentration in your dilution series should be higher (e.g., 10 µM).

  • Set up the Kinase Reaction:

    • The final reaction volume is 25 µL.

    • Add 5 µL of the appropriate this compound dilution or DMSO (for the no-inhibitor control) to the wells of a 384-well plate.

    • Add 10 µL of 2.5x AAK1 enzyme solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the Kinase Reaction:

    • Add 10 µL of 2.5x substrate/ATP mix in kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for AAK1. A common substrate for AAK1 is the µ2 subunit of the adaptor protein complex 2 (AP2).[1][8]

  • Incubate:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) that falls within the linear range of the enzyme kinetics.

  • Stop the Reaction and Detect Signal:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the remaining ATP or the phosphorylated product using a suitable assay technology (e.g., ADP-Glo™, LanthaScreen™, or a fluorescence polarization assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Clathrin_Coated_Pit Clathrin-Coated Pit Endocytosis Clathrin-Mediated Endocytosis Clathrin_Coated_Pit->Endocytosis AP2_Complex AP2 Complex AP2_Complex->Clathrin_Coated_Pit Recruitment AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit BMT046091 This compound BMT046091->AAK1 Inhibits

Caption: this compound inhibits AAK1, a key regulator of clathrin-mediated endocytosis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare this compound Serial Dilutions in DMSO B1 Add this compound/DMSO to Plate A1->B1 A2 Prepare AAK1 Enzyme and Substrate/ATP Mixes B2 Add AAK1 Enzyme Solution A2->B2 B4 Initiate with Substrate/ATP Mix A2->B4 B1->B2 B3 Pre-incubate B2->B3 B3->B4 B5 Incubate at 30°C B4->B5 B6 Stop Reaction & Detect Signal B5->B6 C1 Plot % Inhibition vs. [this compound] B6->C1 C2 Fit Curve to Determine IC50 C1->C2

Caption: Workflow for determining the IC50 of this compound in an in vitro kinase assay.

Troubleshooting_Tree Start High IC50 Value? CheckATP Is ATP concentration > Km? Start->CheckATP Yes OptimizeEnzyme Are enzyme/substrate concentrations optimal? CheckATP->OptimizeEnzyme No SolutionATP Lower ATP to Km value CheckATP->SolutionATP Yes CheckBuffer Are buffer conditions optimal? OptimizeEnzyme->CheckBuffer No SolutionEnzyme Re-optimize concentrations OptimizeEnzyme->SolutionEnzyme Yes CheckSolubility Is compound precipitating? CheckBuffer->CheckSolubility No SolutionBuffer Verify/optimize buffer CheckBuffer->SolutionBuffer Yes CheckDegradation Is compound stock degraded? CheckSolubility->CheckDegradation No SolutionSolubility Lower final DMSO% CheckSolubility->SolutionSolubility Yes SolutionDegradation Use fresh compound stock CheckDegradation->SolutionDegradation Yes

Caption: Decision tree for troubleshooting a high IC50 value for this compound.

References

How to address BMT-046091 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with the AAK1 inhibitor, BMT-046091.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1]

Q2: Why might I be experiencing solubility issues with this compound in aqueous solutions?

A2: Like many small molecule kinase inhibitors, this compound is a lipophilic molecule, which often correlates with low aqueous solubility.[2] These types of molecules are often designed to be effective at binding to the ATP-binding pocket of kinases, which can be hydrophobic.[2] Many kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II, meaning they have low solubility and high permeability.[2]

Q3: How does the chemical structure of this compound influence its solubility?

A3: The chemical structure of this compound, (S)-8-((2-amino-4-methylpentyl)oxy)benzo[c][2][3]naphthyridin-5(6H)-one, contains an amino group. This group is basic and can be protonated. The solubility of compounds with such ionizable groups is often pH-dependent.[2] At a pH below its pKa (the pH at which the amino group is 50% protonated), the molecule will carry a positive charge, which generally increases its solubility in aqueous solutions.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound should be stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.[1] When dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[1]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered during experiments with this compound.

Issue 1: Difficulty Dissolving this compound to Prepare a Stock Solution

If you are having trouble dissolving this compound in DMSO to prepare a 10 mM stock solution, follow these steps:

Recommended Solvents for Stock Solutions

SolventConcentrationNotes
DMSO10 mMConfirmed solubility.[1]
Ethanol-May be a suitable alternative or co-solvent.
DMF-Can be an alternative to DMSO for some compounds.
DMA-Dimethylacetamide can be another alternative.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Preparation: Before opening, briefly centrifuge the vial of this compound to ensure any powder on the cap or sides is collected at the bottom.[4]

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 311.385 g/mol .[4]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Agitation: Vortex the solution for 1-2 minutes.

  • Sonication: If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

  • Gentle Heating: If solubility issues persist, warm the solution to 37°C for a short period (10-15 minutes) with intermittent vortexing. Avoid excessive heat, which could degrade the compound.

  • Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.

Issue 2: Precipitation of this compound Upon Dilution into Aqueous Buffer

This is a common issue when a compound dissolved in a high concentration of an organic solvent is diluted into an aqueous medium where its solubility is significantly lower.

Troubleshooting Workflow for Aqueous Dilution

G start Precipitation observed upon dilution in aqueous buffer check_dmso Is the final DMSO concentration <1%? start->check_dmso reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso No ph_adjustment Adjust Buffer pH check_dmso->ph_adjustment Yes reduce_dmso->check_dmso lower_ph Lower buffer pH to < 7.0 (e.g., pH 6.0, 5.0) ph_adjustment->lower_ph Yes cosolvent Use a Co-solvent ph_adjustment->cosolvent No lower_ph->cosolvent Precipitation persists success Compound remains in solution lower_ph->success add_cosolvent Add a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) cosolvent->add_cosolvent Yes solubilizing_agent Use a Solubilizing Agent cosolvent->solubilizing_agent No add_cosolvent->solubilizing_agent Precipitation persists add_cosolvent->success add_surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) or cyclodextrin solubilizing_agent->add_surfactant Yes failure Precipitation persists. Consider alternative formulation strategies. solubilizing_agent->failure No add_surfactant->success add_surfactant->failure Precipitation persists

Troubleshooting workflow for aqueous dilution precipitation.

Experimental Protocols for Improving Aqueous Solubility

1. pH Adjustment

Given the basic amino group in this compound's structure, lowering the pH of the aqueous buffer is a primary strategy to increase its solubility.

  • Protocol:

    • Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5).

    • Dilute the this compound DMSO stock solution into each buffer, ensuring the final DMSO concentration is kept constant and as low as possible (ideally ≤ 0.5%).

    • Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the experimental temperature.

    • Determine the lowest pH that maintains the desired concentration of this compound in solution.

    • Important: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

2. Use of Co-solvents

Adding a small amount of a water-miscible organic solvent can increase the solubility of lipophilic compounds in aqueous solutions.

  • Protocol:

    • Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a co-solvent such as ethanol or propylene glycol.

    • Dilute the this compound DMSO stock solution into the co-solvent-containing buffer.

    • Observe for any precipitation.

    • Caution: Co-solvents can affect biological systems, so it is crucial to run appropriate vehicle controls in your experiments.

3. Use of Solubilizing Agents

Non-ionic surfactants or cyclodextrins can be used to encapsulate hydrophobic molecules and increase their apparent solubility in aqueous solutions.

  • Protocol:

    • Prepare the aqueous buffer containing a low concentration of a solubilizing agent (e.g., 0.01-0.1% Tween® 80 or Pluronic® F-68, or a low millimolar concentration of a cyclodextrin like HP-β-CD).

    • Dilute the this compound DMSO stock solution into this buffer.

    • Vortex briefly and observe for precipitation.

    • Note: As with co-solvents, appropriate vehicle controls are essential.

Signaling Pathway Context

This compound is an inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is involved in clathrin-mediated endocytosis, a fundamental process for the internalization of cell surface receptors and other molecules. Understanding this context is important as the experimental conditions, including the formulation of this compound, can impact its efficacy in studying these pathways.

G BMT This compound AAK1 AAK1 BMT->AAK1 Inhibits AP2 AP2 Complex AAK1->AP2 Phosphorylates Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis Regulates

Simplified signaling context of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of AAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Adaptor-Associated Kinase 1 (AAK1) inhibitors during their experiments.

Frequently Asked questions (FAQs)

Q1: What is AAK1 and why is it a therapeutic target?

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface.[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex.[1][3] Due to its involvement in various signaling pathways, AAK1 has emerged as a promising therapeutic target for several conditions, most notably neuropathic pain.[4][5][6] AAK1 knockout mice have shown reduced responses to persistent pain, suggesting that inhibiting AAK1 could be a viable analgesic strategy.[5] Beyond pain, AAK1 inhibitors are also being investigated for their potential in treating neurodegenerative diseases, viral infections, and certain cancers.[1][7]

Q2: What are the common off-target effects of AAK1 inhibitors?

Like many kinase inhibitors, AAK1 inhibitors can exhibit off-target effects by binding to other kinases with similar ATP-binding pockets. Common off-targets for AAK1 inhibitors belong to the Numb-associated kinase (NAK) family, which includes BIKE (BMP-2-inducible kinase) and GAK (cyclin G-associated kinase), due to the structural similarities in their kinase domains.[8] Inhibition of these kinases can lead to unintended biological consequences and potential toxicity. Some AAK1 inhibitors have also been observed to interact with unrelated kinases, such as Janus kinases (JAKs), which can lead to effects on cytokine signaling.[8] For example, Baricitinib, a known JAK inhibitor, also binds to AAK1, which contributes to its antiviral activity.[1][8]

Q3: How can I determine if the observed phenotype in my experiment is due to on-target AAK1 inhibition or off-target effects?

Distinguishing between on-target and off-target effects is critical for the correct interpretation of experimental results. Here are several strategies:

  • Use of Structurally Unrelated Inhibitors: Employ a second, structurally distinct AAK1 inhibitor. If the same phenotype is observed with both inhibitors, it is more likely to be an on-target effect.[9][10]

  • Dose-Response Correlation: Perform a dose-response experiment and correlate the phenotypic effect with the IC50 of the inhibitor for AAK1. A close correlation suggests an on-target mechanism.[9]

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of AAK1 into your cells. If the inhibitor-induced phenotype is reversed, it strongly indicates an on-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AAK1 expression. If the resulting phenotype mimics that of the inhibitor, it supports an on-target mechanism.[2]

  • Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of the inhibitor to AAK1 in a cellular context, confirming target engagement.[11][12][13][14]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Effective Inhibitor Concentrations
Possible Cause Troubleshooting Steps Expected Outcome
Off-Target Toxicity 1. Perform a Kinome-Wide Selectivity Screen: Profile your inhibitor against a broad panel of kinases to identify potential off-targets.[10] 2. Consult Selectivity Databases: Check publicly available databases for known off-targets of your inhibitor or similar chemical scaffolds. 3. Use a Cleaner Inhibitor: If available, switch to a more selective AAK1 inhibitor with fewer off-targets (see Table 1). 4. Counter-Screening: Test the inhibitor in a cell line that does not express AAK1. If toxicity persists, it is likely an off-target effect.[9]Identification of specific off-target kinases responsible for the toxicity.
On-Target Toxicity 1. Modulate AAK1 Expression: Use siRNA or CRISPR to reduce AAK1 levels. If this phenocopies the inhibitor's toxicity, it suggests an on-target effect. 2. Lower Inhibitor Concentration: Determine the minimal effective concentration that still provides the desired on-target effect with reduced toxicity.Confirmation that the toxicity is a direct result of AAK1 inhibition.
Solvent Toxicity 1. Run a Vehicle Control: Always include a control group treated with the same concentration of the inhibitor's solvent (e.g., DMSO). 2. Reduce Solvent Concentration: Ensure the final solvent concentration in your experiment is below the threshold known to cause cellular stress (typically <0.1% for DMSO).Determination if the observed toxicity is due to the solvent rather than the inhibitor.
Issue 2: Lack of Expected Phenotype Despite AAK1 Inhibition
Possible Cause Troubleshooting Steps Expected Outcome
Poor Inhibitor Potency or Inactivity 1. Confirm Target Engagement: Perform a Western blot for the phosphorylated form of AAK1's direct substrate, p-AP2M1 (Thr156). A decrease in phosphorylation confirms AAK1 inhibition. 2. Check Inhibitor Integrity: Use a fresh batch of the inhibitor and ensure proper storage conditions have been maintained. 3. Perform a Cellular Thermal Shift Assay (CETSA): Directly assess if the inhibitor is binding to AAK1 in your cells.[11][12][13][14]Verification of whether the inhibitor is actively engaging and inhibiting AAK1 in your experimental system.
Cell Line-Specific Effects 1. Test in Multiple Cell Lines: The role of AAK1 and the effects of its inhibition can vary between different cell types. Test your inhibitor in a panel of relevant cell lines.Understanding the cellular context-dependency of the AAK1-mediated phenotype.
Compensatory Signaling Pathways 1. Pathway Analysis: Use techniques like phosphoproteomics or Western blotting for key signaling molecules to investigate if compensatory pathways are activated upon AAK1 inhibition. 2. Combination Therapy: Consider co-treating with an inhibitor of the identified compensatory pathway.Identification of alternative signaling routes that may mask the effect of AAK1 inhibition.
Experimental Conditions 1. Optimize Inhibitor Concentration and Incubation Time: Perform a thorough dose-response and time-course experiment to identify the optimal conditions for observing the desired phenotype.Determination of the appropriate experimental window for observing the on-target effect.

Data Presentation

Table 1: Selectivity Profile of AAK1 Inhibitors

This table summarizes the inhibitory activity (IC50 or Kd in nM) of various compounds against AAK1 and common off-target kinases. Lower values indicate higher potency. A larger ratio between the off-target and on-target IC50/Kd values indicates greater selectivity.

InhibitorAAK1 (IC50/Kd, nM)GAK (IC50/Kd, nM)BIKE (IC50, nM)JAK1 (IC50/Kd, nM)JAK2 (IC50/Kd, nM)Reference
LP-935509 3.3 (IC50)320 (IC50)14 (IC50)--[1]
Compound 18 19 (IC50)----[1]
Sunitinib 11 (Kd)3.1 (Kd)---[1]
Erlotinib -----[1]
Baricitinib Binds to AAK1Binds to GAK-Potent InhibitorPotent Inhibitor[1]

Note: Data is compiled from various sources and experimental conditions may differ. This table should be used as a guide for inhibitor selection.

Experimental Protocols

Protocol 1: Western Blot for Phospho-AP2M1 (Thr156)

This protocol is to confirm AAK1 target engagement by measuring the phosphorylation of its direct downstream substrate, AP2M1.

1. Sample Preparation: a. Culture and treat cells with the AAK1 inhibitor at the desired concentrations and for the appropriate duration. Include a vehicle control. b. Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors. c. Quantify protein concentration using a standard method (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. b. Separate the proteins on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-AP2M1 (Thr156) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Detect the signal using a chemiluminescence imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody for total AP2M1 or a housekeeping protein (e.g., GAPDH, β-actin).

Protocol 2: In Vitro AAK1 Kinase Assay

This protocol measures the direct inhibitory effect of a compound on AAK1 enzymatic activity.

1. Reagents and Materials:

  • Recombinant human AAK1 protein
  • AAK1 substrate (e.g., a synthetic peptide derived from the μ2 subunit of AP-2, or myelin basic protein)[3][15]
  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]
  • ATP (as [γ-³²P]ATP or for use with ADP-Glo™ or similar non-radioactive detection methods)
  • Test inhibitor and vehicle control (DMSO)
  • 96-well or 384-well plates
  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assay, or luminescence plate reader for non-radioactive assays)

2. Assay Procedure: a. Prepare serial dilutions of the test inhibitor in kinase assay buffer. b. In each well of the assay plate, add the AAK1 enzyme, the substrate, and the test inhibitor at various concentrations. Include a no-inhibitor control and a no-enzyme control. c. Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP.[3] e. Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C or 37°C. f. Stop the reaction (e.g., by adding EDTA or by spotting onto phosphocellulose paper). g. Quantify the amount of phosphorylated substrate using the chosen detection method.

3. Data Analysis: a. Subtract the background signal (no-enzyme control) from all readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. c. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for AAK1 Target Engagement

This protocol confirms the direct binding of an inhibitor to AAK1 within intact cells.[11][12][13][14]

1. Cell Treatment: a. Culture cells to a suitable confluency. b. Treat the cells with the AAK1 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge: a. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. b. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.

3. Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Detection: a. Collect the supernatant containing the soluble proteins. b. Analyze the amount of soluble AAK1 in each sample by Western blotting, using an AAK1-specific antibody.

5. Data Analysis: a. Quantify the band intensities for AAK1 at each temperature for both the inhibitor-treated and vehicle-treated samples. b. Plot the percentage of soluble AAK1 against the temperature to generate a melting curve. c. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates stabilization of AAK1 upon inhibitor binding, confirming target engagement.

Mandatory Visualizations

AAK1_Signaling_Pathway_in_Clathrin_Mediated_Endocytosis AAK1 Signaling in Clathrin-Mediated Endocytosis cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor Binds AP2_Complex AP2 Complex Receptor->AP2_Complex Recruits CCV Clathrin-Coated Vesicle Receptor->CCV Internalized in Clathrin Clathrin AP2_Complex->Clathrin Recruits p_AP2M1 Phosphorylated AP2M1 (Thr156) AP2_Complex->p_AP2M1 Clathrin->CCV Forms coat AAK1 AAK1 AAK1->AP2_Complex Phosphorylates μ2 subunit p_AP2M1->CCV Promotes formation

AAK1's role in clathrin-mediated endocytosis.

AAK1_Off_Target_Troubleshooting Troubleshooting AAK1 Inhibitor Off-Target Effects Start Unexpected Phenotype or Toxicity Observed Check_On_Target Confirm On-Target Engagement? Start->Check_On_Target Western_pAP2M1 Western Blot for p-AP2M1 (Thr156) Check_On_Target->Western_pAP2M1 Yes CETSA Cellular Thermal Shift Assay (CETSA) Check_On_Target->CETSA Yes On_Target_Yes On-Target Effect Confirmed Western_pAP2M1->On_Target_Yes Target Engaged On_Target_No On-Target Effect Not Confirmed Western_pAP2M1->On_Target_No No Engagement CETSA->On_Target_Yes Target Engaged CETSA->On_Target_No No Engagement Differentiate_Effect Differentiate On- vs. Off-Target Phenotype On_Target_Yes->Differentiate_Effect Second_Inhibitor Use Structurally Different Inhibitor Differentiate_Effect->Second_Inhibitor How? Rescue_Experiment Rescue with Resistant Mutant Differentiate_Effect->Rescue_Experiment How? Target_Knockdown Phenocopy with AAK1 Knockdown Differentiate_Effect->Target_Knockdown How? Phenotype_Reproduced Phenotype is On-Target Second_Inhibitor->Phenotype_Reproduced Reproduced Phenotype_Not_Reproduced Phenotype is Off-Target Second_Inhibitor->Phenotype_Not_Reproduced Not Reproduced Rescue_Experiment->Phenotype_Reproduced Rescued Rescue_Experiment->Phenotype_Not_Reproduced Not Rescued Target_Knockdown->Phenotype_Reproduced Mimicked Target_Knockdown->Phenotype_Not_Reproduced Not Mimicked Investigate_Off_Target Investigate Specific Off-Targets Phenotype_Not_Reproduced->Investigate_Off_Target Kinome_Scan Kinome-Wide Selectivity Screen Investigate_Off_Target->Kinome_Scan

A logical workflow for troubleshooting off-target effects.

AAK1_WNT_Notch_Signaling AAK1 Interaction with WNT and Notch Signaling cluster_wnt WNT Signaling cluster_notch Notch Signaling WNT_Ligand WNT LRP6 LRP6 Receptor WNT_Ligand->LRP6 Activates AAK1_Central AAK1 WNT_Ligand->AAK1_Central Activates Beta_Catenin_WNT β-catenin LRP6->Beta_Catenin_WNT Stabilizes WNT_Gene_Expression WNT Target Gene Expression Beta_Catenin_WNT->WNT_Gene_Expression Activates Notch_Receptor Notch Receptor Notch_Activation Notch Activation Notch_Receptor->Notch_Activation Ligand Binding Notch_Gene_Expression Notch Target Gene Expression Notch_Activation->Notch_Gene_Expression Activates AAK1_Central->LRP6 Promotes Endocytosis (Negative Regulation) AAK1_Central->Notch_Activation Promotes Activation (Positive Regulation) AAK1_Inhibitor AAK1 Inhibitor AAK1_Inhibitor->AAK1_Central Inhibits

AAK1's regulatory role in WNT and Notch signaling pathways.

References

Improving reproducibility in BMT-046091 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the AAK1 inhibitor, BMT-046091.

Frequently Asked Questions (FAQs)

General

  • Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). Its tritiated form, [3H]this compound, is used as a radioligand to determine the distribution and target engagement of AAK1. AAK1 is a serine/threonine kinase that plays a regulatory role in clathrin-mediated endocytosis. By inhibiting AAK1, this compound can modulate the internalization of certain cell surface receptors.

  • Q2: What are the key applications of this compound in research? A2: The primary application of [3H]this compound is in radioligand binding assays to quantify AAK1 levels in tissues and to determine the target occupancy of other AAK1 inhibitors. These studies are particularly relevant in neuroscience research, especially in the context of neuropathic pain, where AAK1 inhibitors have shown efficacy in preclinical models.

Experimental Design & Protocols

  • Q3: I am planning a radioligand binding assay with [3H]this compound. What are the critical parameters to consider for ensuring reproducibility? A3: For reproducible radioligand binding assays, it is crucial to standardize the following:

    • Tissue preparation: Consistent homogenization and membrane preparation techniques are essential.

    • Incubation conditions: Time, temperature, and buffer composition should be kept constant.

    • Nonspecific binding determination: Use a high concentration of a non-radiolabeled AAK1 inhibitor to accurately determine nonspecific binding.

    • Washing steps: The duration and temperature of washes can impact the dissociation of the radioligand.

    • Protein concentration: Ensure accurate and consistent protein quantification for normalization.

  • Q4: Can you provide a starting point for the concentration of [3H]this compound to use in a saturation binding experiment? A4: A good starting point is to use a range of concentrations that bracket the known dissociation constant (Kd) of [3H]this compound for AAK1. While the exact Kd may vary slightly between tissue types and experimental conditions, a range of 0.1 to 20 nM is a reasonable starting point for a saturation binding experiment.

Troubleshooting

  • Q5: My radioligand binding assay shows high nonspecific binding. What are the potential causes and solutions? A5: High nonspecific binding can be caused by several factors:

    • Insufficient blocking: Ensure that the assay buffer contains an appropriate blocking agent, such as bovine serum albumin (BSA).

    • Radioligand concentration too high: Using an excessively high concentration of [3H]this compound can lead to increased binding to non-target sites.

    • Inadequate washing: Insufficient or overly harsh washing can either leave unbound radioligand or strip specifically bound ligand. Optimize the number and duration of wash steps.

    • Lipophilicity of the compound: Highly lipophilic compounds can stick to plasticware and filters. Pre-soaking filters and using low-binding plates can help.

  • Q6: I am observing low or no specific binding in my assay. What should I check? A6: Low or no specific binding can be due to:

    • Degraded radioligand: Ensure the [3H]this compound has not degraded due to improper storage or handling.

    • Inactive target protein: The AAK1 in your tissue preparation may be inactive. Ensure proper tissue handling and storage to maintain protein integrity.

    • Incorrect buffer conditions: pH and ionic strength of the buffer can significantly impact binding.

    • Suboptimal incubation time: The binding may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.

  • Q7: There is significant variability between my experimental replicates. How can I improve consistency? A7: To improve consistency between replicates:

    • Pipetting accuracy: Ensure accurate and consistent pipetting of all reagents, especially the radioligand and competing compounds.

    • Homogeneous tissue preparation: Ensure the membrane preparation is homogenous to deliver the same amount of protein to each well.

    • Temperature control: Maintain a consistent temperature during incubation and washing steps.

    • Automated systems: If available, use automated liquid handlers and plate washers to minimize human error.

Quantitative Data Summary

The following table summarizes key quantitative data for [3H]this compound based on available literature.

ParameterValueSpecies/TissueReference
IC50 2.8 nMIn vitro (AAK1 phosphorylation assay)[1][2]
Selectivity >5 µMPanel of receptors, transporters, and enzymes[1][2]

Experimental Protocols

Detailed Methodology for a [3H]this compound Saturation Radioligand Binding Assay

This protocol provides a general framework. Optimization may be required for specific tissues or experimental conditions.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) to a final protein concentration of 1-2 mg/mL.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Saturation Binding Assay:

    • In a 96-well plate, add increasing concentrations of [3H]this compound (e.g., 0.1 nM to 20 nM) in duplicate or triplicate.

    • For nonspecific binding determination, add a high concentration of a non-radiolabeled AAK1 inhibitor (e.g., 10 µM LP-935509) to a separate set of wells for each concentration of [3H]this compound.

    • Add the membrane preparation (e.g., 50-100 µg of protein) to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the nonspecific binding from the total binding for each concentration of [3H]this compound.

    • Plot the specific binding (B) as a function of the free radioligand concentration ([L]) and fit the data to a one-site binding (hyperbola) equation to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit BMT046091 This compound BMT046091->AAK1 inhibits Experimental_Workflow A 1. Tissue Homogenization & Membrane Preparation B 2. Radioligand Binding Assay ([3H]this compound Incubation) A->B C 3. Separation of Bound/Free Ligand (Filtration) B->C D 4. Quantification of Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Kd and Bmax determination) D->E Troubleshooting_Tree Start Problem Encountered HighNSB High Nonspecific Binding Start->HighNSB LowSignal Low/No Specific Binding Start->LowSignal HighVariability High Replicate Variability Start->HighVariability Sol_HighNSB1 Check Blocking Agents HighNSB->Sol_HighNSB1 Sol_HighNSB2 Optimize Radioligand Concentration HighNSB->Sol_HighNSB2 Sol_HighNSB3 Optimize Wash Steps HighNSB->Sol_HighNSB3 Sol_LowSignal1 Verify Radioligand Integrity LowSignal->Sol_LowSignal1 Sol_LowSignal2 Check Tissue/Protein Quality LowSignal->Sol_LowSignal2 Sol_LowSignal3 Confirm Buffer Conditions LowSignal->Sol_LowSignal3 Sol_LowSignal4 Determine Optimal Incubation Time LowSignal->Sol_LowSignal4 Sol_HighVariability1 Verify Pipetting Accuracy HighVariability->Sol_HighVariability1 Sol_HighVariability2 Ensure Homogenous Sample HighVariability->Sol_HighVariability2 Sol_HighVariability3 Maintain Consistent Temperature HighVariability->Sol_HighVariability3

References

Interpreting unexpected results with BMT-046091

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BMT-046091, a potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly selective and potent small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). Its tritiated form, [3H]this compound, is used as a radioligand to study AAK1 distribution and target engagement. AAK1 is a serine/threonine kinase that plays a key role in clathrin-mediated endocytosis (CME) by phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex.[1][2] By inhibiting AAK1, this compound disrupts this process, which can affect the internalization of various cell surface receptors and has shown potential therapeutic effects in models of neuropathic pain.[1]

Q2: What are the expected outcomes of using this compound in a cell-based assay?

Given AAK1's role in clathrin-mediated endocytosis, treatment of cells with this compound is expected to result in the reduced internalization of cargo proteins that depend on this pathway. This can lead to the accumulation of specific receptors on the cell surface. Furthermore, as AAK1 is involved in signaling pathways such as Notch and WNT, inhibition by this compound may lead to downstream changes in these pathways.[1]

Q3: Can this compound be used in in-vivo studies?

Yes, AAK1 inhibitors, including potent small-molecule inhibitors, have been used in in-vivo rodent models, particularly for neuropathic pain. These studies have demonstrated that inhibition of AAK1 can alleviate pain-related behaviors. When designing in-vivo experiments, considerations should be given to the compound's pharmacokinetic and pharmacodynamic properties.

Q4: What is the reported IC50 of this compound?

This compound inhibits the phosphorylation of the μ2 peptide by AAK1 with an IC50 value of 2.8 nM.[3][4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, categorized by experimental type.

In-Vitro Kinase Assays

Issue 1: Higher than expected IC50 value for this compound.

  • Possible Cause 1: High ATP Concentration. The inhibitory potency of ATP-competitive inhibitors like this compound can be influenced by the ATP concentration in the assay.

    • Troubleshooting Step: Ensure that the ATP concentration used is at or near the Km value for AAK1. If the ATP concentration is too high, it will outcompete the inhibitor, leading to an apparent decrease in potency (IC50 shift).[6][7]

  • Possible Cause 2: Reagent Quality. Degradation of the this compound compound or the AAK1 enzyme can affect the results.

    • Troubleshooting Step: Use freshly prepared solutions of this compound. Ensure the AAK1 enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Possible Cause 3: Incorrect Assay Conditions. Suboptimal buffer pH, ionic strength, or incubation times can impact enzyme activity and inhibitor binding.

    • Troubleshooting Step: Optimize the assay conditions by performing a time-course experiment to ensure the reaction is in the linear range.[8] Verify that the buffer composition is appropriate for AAK1 activity.

Issue 2: Low signal or no inhibition observed.

  • Possible Cause 1: Inactive Enzyme. The AAK1 enzyme may have lost its activity.

    • Troubleshooting Step: Test the enzyme activity with a known substrate and without any inhibitor. If the activity is low, obtain a fresh batch of the enzyme.

  • Possible Cause 2: Compound Solubility Issues. this compound may not be fully soluble in the assay buffer at the tested concentrations.

    • Troubleshooting Step: Visually inspect the solution for any precipitation. It may be necessary to use a different solvent for the stock solution or adjust the final assay buffer composition.

  • Possible Cause 3: Suboptimal Reagent Concentrations. The concentrations of the kinase, substrate, or ATP may be too low to generate a detectable signal.[9]

    • Troubleshooting Step: Consult literature or kit protocols for recommended concentrations and perform titration experiments to optimize.[9]

[3H]this compound Radioligand Binding Assays

Issue 1: High non-specific binding.

  • Possible Cause 1: Hydrophobicity of the Radioligand. Hydrophobic radioligands can bind non-specifically to filters, tubes, and other surfaces.

    • Troubleshooting Step: Increase the number of washes after filtration. Consider adding a detergent like 0.1% BSA to the wash buffer. Soaking the filter paper with a polymer can also reduce background binding.[10]

  • Possible Cause 2: Inappropriate Blocking. Insufficient blocking of non-specific sites on the cell membranes or tissues.

    • Troubleshooting Step: Optimize the blocking step by using appropriate blocking agents, such as bovine serum albumin (BSA).[11]

  • Possible Cause 3: Radioligand Concentration Too High.

    • Troubleshooting Step: Use a lower concentration of [3H]this compound, ideally at or below its Kd value, to minimize non-specific binding.[12]

Issue 2: Low or no specific binding.

  • Possible Cause 1: Low Receptor Expression. The cells or tissue used may have a low expression of AAK1.

    • Troubleshooting Step: Use a positive control cell line or tissue known to express high levels of AAK1. Consider using cells overexpressing AAK1.

  • Possible Cause 2: Degraded Radioligand. The tritiated compound may have degraded over time.

    • Troubleshooting Step: Check the expiration date of the radioligand and purchase a fresh stock if necessary. Store the radioligand as recommended by the manufacturer.

  • Possible Cause 3: Incorrect Assay Conditions.

    • Troubleshooting Step: Ensure the incubation time is sufficient to reach equilibrium. Perform association and dissociation experiments to determine the optimal incubation time. Verify the buffer composition and pH.

Data Presentation

Table 1: In-Vitro Kinase Assay - IC50 Determination for this compound

This compound Conc. (nM)AAK1 Activity (% of Control)Standard Deviation
0.198.23.1
175.44.5
348.92.8
1020.11.9
305.60.8
1001.20.3

Table 2: [3H]this compound Radioligand Binding Assay - Competition Binding

Competitor (Unlabeled this compound) Conc. (nM)Specific Binding (CPM)Standard Deviation
015,234850
0.114,890790
111,567620
107,612450
1002,145180
100035050

Experimental Protocols

Detailed Protocol: In-Vitro AAK1 Kinase Assay

This protocol is for determining the IC50 of this compound against recombinant AAK1 using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Recombinant human AAK1

  • AAK1 substrate peptide (e.g., a peptide derived from the µ2 subunit of AP-2)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

Procedure:

  • Prepare this compound dilutions: Perform a serial dilution of this compound in kinase assay buffer to achieve final concentrations ranging from 0.1 nM to 100 nM.

  • Prepare kinase reaction mix: Prepare a master mix containing AAK1 enzyme and substrate peptide in kinase assay buffer.

  • Add inhibitor: Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.

  • Add kinase reaction mix: Add 20 µL of the kinase reaction mix to each well.

  • Initiate reaction: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at the Km for AAK1.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Stop reaction and detect signal: Add 30 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Read luminescence: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.

  • Data analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Mandatory Visualizations

AAK1_Signaling_Pathway cluster_CME Clathrin-Mediated Endocytosis cluster_downstream Downstream Effects AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 Phosphorylates (µ2 subunit) Notch Notch Signaling AAK1->Notch Modulates WNT WNT Signaling AAK1->WNT Modulates Clathrin Clathrin AP2->Clathrin Recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle Forms Cargo Cargo Protein Cargo->Vesicle Internalized in BMT046091 This compound BMT046091->AAK1 Inhibits

Caption: AAK1 Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase-Substrate Mix add_kinase Add Kinase-Substrate Mix prep_kinase->add_kinase add_inhibitor->add_kinase start_reaction Add ATP to Initiate Reaction add_kinase->start_reaction incubation Incubate at 30°C start_reaction->incubation add_detection Add Luminescence Reagent incubation->add_detection read_plate Read Luminescence add_detection->read_plate analyze_data Calculate IC50 read_plate->analyze_data logical_relationship unexpected_result Unexpected Result (e.g., High IC50) cause1 High ATP Concentration unexpected_result->cause1 cause2 Degraded Compound/Enzyme unexpected_result->cause2 cause3 Suboptimal Assay Conditions unexpected_result->cause3 solution1 Optimize ATP Concentration (use Km value) cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Optimize Incubation Time & Buffer cause3->solution3

References

BMT-046091 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of BMT-046091 in experimental settings. The following troubleshooting guides and FAQs address common issues that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored as a solid powder at -20°C for up to 12 months, or at 4°C for up to 6 months. When in a solvent such as DMSO, it should be stored at -80°C for up to 6 months.

Q2: What is the known solubility of this compound?

A2: this compound is soluble in DMSO at a concentration of 10 mM. For aqueous experimental buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.

Q3: Is there specific data on the stability of this compound in common experimental buffers like PBS, TRIS, or HEPES?

A3: Currently, there is no publicly available data specifically detailing the stability of this compound in various experimental buffers. However, AAK1 kinase assays have been successfully performed using a HEPES-based buffer, suggesting at least short-term stability in this type of buffer. It is crucial to empirically determine the stability of this compound in your specific experimental buffer and conditions.

Q4: How can I test the stability of this compound in my experimental buffer?

A4: To test for stability, you can incubate this compound in your buffer of choice at the experimental temperature for various durations. The stability can then be assessed by measuring the concentration of the active compound at each time point using methods like HPLC or by evaluating its inhibitory activity in a functional assay, such as an AAK1 kinase assay.

Q5: What are the known off-target effects of this compound?

A5: this compound is a potent and selective AAK1 inhibitor.[1] It is reported to be inactive in a panel of functional or binding assays for other receptors, transporters, and enzymes at concentrations greater than 5 μM.[1]

Data Summary

Table 1: Solubility and Storage of this compound

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
Solid Powder4°C6 Months
In Solvent-80°C6 Months
In Solvent-20°C6 Months

Table 2: Example of a Suitable Buffer for AAK1 Kinase Assays

ComponentConcentrationpH
HEPES50 mM7.5
MgCl₂10 mM
EGTA1 mM
Brij-350.01%

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

  • Possible Cause: The concentration of this compound in the final aqueous buffer exceeds its solubility limit. The percentage of DMSO from the stock solution may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Lower the final concentration of this compound in your assay.

    • Increase DMSO Concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. Typically, a final DMSO concentration of 0.1% to 1% is well-tolerated in many assays.

    • Test Different Buffers: The composition of the buffer, including pH and ionic strength, can influence the solubility of small molecules. Empirically test different buffer systems.

    • Sonication: Briefly sonicate the solution to aid in dissolving the compound.

Issue 2: Inconsistent or Lower-than-Expected Inhibitory Activity

  • Possible Cause: The compound may be degrading in the experimental buffer over the course of the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

    • Minimize Freeze-Thaw Cycles: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Reduce Incubation Time: If degradation is suspected, reduce the pre-incubation time of the compound in the buffer before starting the assay.

    • Perform a Time-Course Experiment: Assess the inhibitory activity of this compound after different pre-incubation times in the buffer to determine its stability over time.

Experimental Protocols

Protocol: AAK1 Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on AAK1 kinase.

  • Buffer Preparation:

    • Prepare a 1X Kinase Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the this compound stock solution in DMSO.

    • Further dilute the this compound serial dilutions into the 1X Kinase Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

    • Prepare the AAK1 enzyme and its substrate (e.g., a peptide derived from the μ2 subunit of the adaptor protein complex) in the 1X Kinase Assay Buffer.[1]

    • Prepare ATP in the 1X Kinase Assay Buffer at a concentration that is at or near the Km for AAK1.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO in buffer) to the wells of a suitable microplate.

    • Add the AAK1 enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to the wells.

    • Incubate the reaction at the optimal temperature for AAK1 activity (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radiometric assay).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex Binding Clathrin Clathrin AP2_Complex->Clathrin Recruitment AAK1 AAK1 AAK1->AP2_Complex Phosphorylation of μ2 subunit Notch_Signaling Notch Signaling AAK1->Notch_Signaling Regulation WNT_Signaling WNT Signaling AAK1->WNT_Signaling Regulation Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle Formation This compound This compound This compound->AAK1 Inhibition

Caption: AAK1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Results or Precipitation Check_Solubility Is the compound precipitating? Start->Check_Solubility Check_Activity Is the inhibitory activity low or inconsistent? Check_Solubility->Check_Activity No Adjust_Concentration Adjust Compound and/or DMSO Concentration Check_Solubility->Adjust_Concentration Yes Prepare_Fresh Prepare Fresh Dilutions & Aliquot Stock Check_Activity->Prepare_Fresh Yes End Problem Resolved Check_Activity->End No Test_New_Buffer Test Alternative Buffer Adjust_Concentration->Test_New_Buffer Test_New_Buffer->End Time_Course Perform Time-Course Stability Assay Prepare_Fresh->Time_Course Time_Course->End

Caption: Troubleshooting workflow for this compound stability and activity issues.

References

Validating AAK1 knockdown versus BMT-046091 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with AAK1 knockdown and inhibition by BMT-046091.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of AAK1 and how do knockdown and this compound inhibition affect it?

AAK1, or Adaptor-Associated Kinase 1, is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1] It does this by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a key step in the formation of clathrin-coated pits for internalizing cell surface receptors and ligands.[1] Both AAK1 knockdown (using siRNA or shRNA) and inhibition by this compound are methods to reduce AAK1 activity, thereby disrupting CME. This can impact various downstream signaling pathways.[1][2]

Q2: What is this compound and how potent is it?

This compound is a selective and potent inhibitor of AAK1.[3][4] It has been shown to inhibit the phosphorylation of the μ2 peptide by AAK1 with an IC50 value of 2.8 nM.[3][4][5] A tritiated version, [3H]this compound, is used as a radioligand to study AAK1 distribution and target engagement.[3][6]

Q3: What are the known signaling pathways regulated by AAK1?

AAK1 is involved in several signaling pathways, primarily through its role in endocytosis. These include:

  • Notch Signaling: AAK1 can act as a positive regulator of the Notch pathway by interacting with the active form of Notch and facilitating its endocytosis.[6][7][8] AAK1 depletion has been shown to decrease Notch transcriptional activity.[9]

  • WNT Signaling: AAK1 can act as a negative regulator of the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 receptor.[6][10][11] Paradoxically, WNT signaling can also activate AAK1, creating a negative feedback loop.[10][12]

  • NDR1/2 Signaling: AAK1 is a substrate of NDR1/2 kinases, and this interaction is important for regulating dendrite branching and growth.[6][13]

  • Neuregulin-1 (Nrg1)/ErbB4 Signaling: AAK1 has been identified as an inhibitor of Nrg1/ErbB4-dependent neurotrophic factor signaling. Inhibition or knockdown of AAK1 can potentiate Nrg1-mediated neurogenesis.[2][6][14]

Troubleshooting Guides

AAK1 Knockdown Experiments

Issue 1: Inefficient AAK1 knockdown with siRNA/shRNA.

  • Possible Cause: Suboptimal transfection/transduction efficiency.

  • Troubleshooting Steps:

    • Check Cell Health: Ensure cells are healthy and in the logarithmic growth phase during transfection/transduction.

    • Verify siRNA/shRNA Integrity: Use high-quality, purified siRNA/shRNA. For shRNA, confirm the integrity of the viral particles.

Issue 2: Off-target effects observed with AAK1 knockdown.

  • Possible Cause: The siRNA or shRNA sequence may be targeting other genes besides AAK1.

  • Troubleshooting Steps:

    • Use Multiple siRNAs/shRNAs: Validate your phenotype with at least two different siRNA or shRNA sequences targeting different regions of the AAK1 mRNA.[2][16]

    • Rescue Experiment: Perform a rescue experiment by co-expressing an siRNA/shRNA-resistant AAK1 construct. If the phenotype is rescued, it is likely on-target.

    • Control for Immune Response: Some siRNA sequences can trigger an interferon response. Use appropriate negative controls, such as a scrambled siRNA, to monitor for these effects.[2]

This compound Inhibition Experiments

Issue 1: Lack of expected phenotype after this compound treatment.

  • Possible Cause: Incorrect inhibitor concentration, instability of the compound, or cell line insensitivity.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.

    • Confirm Target Engagement: If possible, assess the phosphorylation status of AAK1's direct substrate, the AP-2 μ2 subunit (at Thr156), to confirm that this compound is inhibiting AAK1 activity in your cells.[6][17]

    • Check Compound Stability: Ensure proper storage and handling of this compound to maintain its activity.

    • Consider Cell Permeability: While this compound is expected to be cell-permeable, its effectiveness can vary between cell types.

Issue 2: Potential off-target effects of this compound.

  • Possible Cause: Although reported to be selective, at higher concentrations, small molecule inhibitors can have off-target effects.[18][19][20]

  • Troubleshooting Steps:

    • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired on-target effect to minimize potential off-target activity.

    • Validate with a Second Inhibitor: Confirm your findings using a structurally different AAK1 inhibitor, such as LP-935509.[6][21]

    • Compare with Knockdown Phenotype: The phenotype observed with this compound should ideally mimic the phenotype observed with AAK1 knockdown. Discrepancies may suggest off-target effects.[2]

Data Presentation

Table 1: Potency of Selected AAK1 Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
This compoundAAK12.8In vitro phosphorylation of μ2 peptide[3][4]
LP-935509AAK13.3 ± 0.7In vitro phosphorylation of μ2 peptide[6][17][21]

Experimental Protocols

Protocol 1: Validation of AAK1 Knockdown by Western Blot
  • Cell Lysis: 48-72 hours post-transfection with AAK1 siRNA or control siRNA, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for AAK1 overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to confirm AAK1 protein level reduction.

Protocol 2: Assessing AAK1 Inhibition by Monitoring AP2M1 Phosphorylation
  • Cell Treatment: Plate cells and treat with various concentrations of this compound or a vehicle control for the desired duration.

  • Cell Lysis and Protein Quantification: Follow steps 1 and 2 from Protocol 1.

  • Western Blotting: Perform SDS-PAGE and Western blotting as described in Protocol 1.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AP2M1 (Thr156).

  • Stripping and Re-probing: After detection, the membrane can be stripped and re-probed with an antibody for total AP2M1 to normalize for protein loading.

  • Analysis: Quantify the ratio of phosphorylated AP2M1 to total AP2M1 to determine the extent of AAK1 inhibition.

Visualizations

AAK1_Signaling_Pathways cluster_CME Clathrin-Mediated Endocytosis cluster_Signaling Downstream Signaling AAK1 AAK1 AP2 AP-2 Complex AAK1->AP2 phosphorylates μ2 subunit Dendrite Dendrite Branching AAK1->Dendrite regulates Clathrin Clathrin AP2->Clathrin recruits Vesicle Clathrin-Coated Vesicle Clathrin->Vesicle forms Notch Notch Vesicle->Notch internalizes LRP6 LRP6 (WNT Receptor) Vesicle->LRP6 internalizes ErbB4 ErbB4 (Nrg1 Receptor) Vesicle->ErbB4 internalizes NDR1_2 NDR1/2 NDR1_2->AAK1 phosphorylates BMT_046091 This compound BMT_046091->AAK1 inhibits siRNA AAK1 siRNA/shRNA siRNA->AAK1 degrades mRNA

Caption: Overview of AAK1's role in signaling pathways and points of intervention.

Experimental_Workflow cluster_Knockdown AAK1 Knockdown Validation cluster_Inhibition This compound Inhibition Validation KD_Start Transfect cells with AAK1 siRNA or control KD_Incubate Incubate for 48-72h KD_Start->KD_Incubate KD_Lysis Cell Lysis & Protein Quantification KD_Incubate->KD_Lysis KD_WB Western Blot for AAK1 KD_Lysis->KD_WB KD_Result Confirm reduced AAK1 protein KD_WB->KD_Result Phenotype Phenotypic Assay (e.g., neurite outgrowth, receptor internalization) KD_Result->Phenotype INH_Start Treat cells with this compound or vehicle control INH_Incubate Incubate for desired time INH_Start->INH_Incubate INH_Lysis Cell Lysis & Protein Quantification INH_Incubate->INH_Lysis INH_WB Western Blot for p-AP2M1 (Thr156) INH_Lysis->INH_WB INH_Result Confirm reduced AP2M1 phosphorylation INH_WB->INH_Result INH_Result->Phenotype

Caption: Experimental workflows for validating AAK1 knockdown and inhibition.

References

How to control for BMT-046091 off-target kinase activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMT-046091. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for potential off-target kinase activity of this compound. While this compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), it is crucial to employ rigorous experimental controls to ensure that observed phenotypic effects are a direct result of AAK1 inhibition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] It has an IC50 value of 2.8 nM for AAK1 and has been shown to be inactive at concentrations greater than 5 µM in a panel of functional or binding assays for various receptors, transporters, and enzymes.[1][2]

Q2: Why is it important to control for off-target kinase activity?

Q3: What are the initial steps to assess the selectivity of this compound in my experimental system?

A3: A comprehensive assessment of inhibitor selectivity involves a combination of in vitro and cell-based assays. A standard approach is to perform a broad kinase screen, also known as kinome profiling, to identify potential off-target kinases.[3][5] This can be followed by cell-based assays to confirm these interactions and their functional consequences.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments with this compound, potentially indicating off-target effects.

Issue Possible Cause Recommended Solution Expected Outcome
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition.1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] 2. Test inhibitors with different chemical scaffolds that also target AAK1.1. Identification of unintended kinase targets. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[3]
Compound solubility issues.1. Verify the solubility of this compound in your cell culture media. 2. Use a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.[3]Prevention of compound precipitation, which can lead to non-specific effects.[3]
Inconsistent or unexpected experimental results. Activation of compensatory signaling pathways.1. Use Western blotting to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3]A clearer understanding of the cellular response to the inhibitor and more consistent results.[3]
Phenotype is due to an unknown off-target.1. Conduct a phenotypic screen against a panel of cell lines with different genetic backgrounds.[4] 2. Employ chemical proteomics to pull down the cellular targets of the inhibitor.[4]Correlation of inhibitor sensitivity with specific cellular pathways or mutations can provide clues about the off-target(s).[4]
Observed phenotype does not match known AAK1 knockout phenotype. The effect is independent of AAK1 inhibition.Perform a rescue experiment by transfecting cells with a drug-resistant mutant of AAK1.Rescue of the on-target effects, but not the off-target effects, would confirm the phenotype is due to AAK1 inhibition.[3]

Experimental Protocols

Protocol 1: Kinome Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a comprehensive kinase panel that represents the human kinome. Several commercial services offer panels of hundreds of kinases.[6]

  • Assay Format: Kinase activity can be measured using various formats, including radiometric assays (e.g., 33P-ATP filter binding) or fluorescence/luminescence-based assays.[5][7]

  • Assay Conditions: The assay should be performed at an ATP concentration close to the Km for each kinase to provide a more accurate measure of inhibitory potency.[7]

  • Data Analysis: The inhibitory activity of this compound against each kinase is typically expressed as the percentage of remaining kinase activity compared to a vehicle control. IC50 values are then determined for any significantly inhibited kinases.

Protocol 2: Western Blotting for Compensatory Pathway Activation

Objective: To investigate if inhibition of AAK1 by this compound leads to the activation of compensatory signaling pathways.

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time. Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key proteins in potential compensatory pathways (e.g., Akt, ERK, JNK).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the change in phosphorylation status of the target proteins upon treatment with this compound.

Visualizations

cluster_workflow Experimental Workflow for Off-Target Validation BMT This compound Kinome Kinome Profiling BMT->Kinome OffTarget Potential Off-Targets Identified Kinome->OffTarget Inhibition > threshold NoOffTarget High Selectivity Confirmed Kinome->NoOffTarget Inhibition < threshold CellAssay Cell-Based Secondary Assays OffTarget->CellAssay Rescue Rescue Experiment CellAssay->Rescue ConfirmOnTarget On-Target Effect Confirmed Rescue->ConfirmOnTarget ConfirmOffTarget Off-Target Effect Confirmed Rescue->ConfirmOffTarget cluster_troubleshooting Troubleshooting Logic for Unexpected Phenotypes Phenotype Unexpected Phenotype Observed CheckCytotoxicity Assess Cytotoxicity Phenotype->CheckCytotoxicity CheckPathways Analyze Compensatory Pathways Phenotype->CheckPathways RescueExp Perform Rescue Experiment Phenotype->RescueExp IsCytotoxic Is it Cytotoxic? CheckCytotoxicity->IsCytotoxic IsPathwayAltered Are Pathways Altered? CheckPathways->IsPathwayAltered IsRescued Is Phenotype Rescued? RescueExp->IsRescued IsCytotoxic->CheckPathways No OffTarget Likely Off-Target Effect IsCytotoxic->OffTarget Yes IsPathwayAltered->RescueExp No OnTarget Likely On-Target Effect IsPathwayAltered->OnTarget Yes IsRescued->OnTarget Yes IsRescued->OffTarget No cluster_pathway AAK1 Signaling and Potential Off-Target Interaction BMT This compound AAK1 AAK1 BMT->AAK1 Inhibits (On-Target) OffTargetKinase Off-Target Kinase BMT->OffTargetKinase Inhibits (Off-Target) Endocytosis Clathrin-Mediated Endocytosis AAK1->Endocytosis Regulates ObservedPhenotype Observed Cellular Phenotype Endocytosis->ObservedPhenotype OffTargetPathway Unintended Signaling Pathway OffTargetKinase->OffTargetPathway Regulates OffTargetPathway->ObservedPhenotype

References

Dealing with lot-to-lot variability of BMT-046091

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential lot-to-lot variability of the AAK1 inhibitor, BMT-046091. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of Adaptor-Associated Kinase 1 (AAK1). Its primary mechanism of action is the inhibition of AAK1's kinase activity, which plays a crucial role in clathrin-mediated endocytosis. AAK1 phosphorylates the µ2 subunit of the adaptor protein complex 2 (AP2), a key step in the formation of clathrin-coated vesicles. By inhibiting AAK1, this compound disrupts this process.

Q2: What is the reported potency of this compound?

In biochemical assays, this compound has been shown to inhibit the phosphorylation of a peptide substrate by AAK1 with an IC50 value of 2.8 nM.

Q3: How selective is this compound?

This compound is reported to be highly selective for AAK1. In a panel of functional or binding assays for various receptors, transporters, and enzymes, it was found to be inactive at concentrations greater than 5 µM.

Q4: What are the known signaling pathways involving AAK1, the target of this compound?

AAK1 is a key regulator of clathrin-mediated endocytosis. This process is fundamental for the internalization of cell surface receptors and other extracellular molecules. As such, AAK1 is implicated in various signaling pathways that rely on receptor trafficking, including the Notch and WNT signaling pathways.

Q5: What are the potential sources of lot-to-lot variability with this compound?

Lot-to-lot variability in small molecule inhibitors like this compound can arise from several factors during synthesis and purification. These can include:

  • Purity: The presence of impurities, such as starting materials, byproducts, or residual solvents, can vary between batches.[1][2]

  • Identity and Structure: Minor variations in the chemical structure or the presence of isomers could affect biological activity.

  • Physical Properties: Differences in crystallinity, solubility, or stability between lots can impact experimental outcomes.[3]

Troubleshooting Guide

This guide addresses common issues that may be attributed to lot-to-lot variability of this compound.

Observed Issue Potential Cause (related to Lot-to-Lot Variability) Recommended Troubleshooting Steps
Inconsistent or lower-than-expected potency (higher IC50) Lower purity of the new lot: The actual concentration of the active compound may be lower than stated. Presence of inhibitory impurities: An impurity in the new lot may be interfering with the assay.[1]1. Verify Potency: Perform a dose-response experiment with the new lot and compare the IC50 value to the previously established value or the manufacturer's specification (2.8 nM).2. Analytical Chemistry Verification: If possible, perform analytical tests to confirm the purity and identity of the new lot (see Experimental Protocols section).3. Test a Different Lot: If available, test a third lot of this compound to see if the issue is specific to the new lot.
Increased off-target effects or cellular toxicity Presence of a toxic or non-selective impurity: The new lot may contain impurities that affect other cellular targets.[4]1. Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTT, LDH) with the new lot and compare it to a previous, well-characterized lot.2. Selectivity Profiling: If the issue persists and is critical, consider profiling the new lot against a panel of kinases to identify potential off-target activities.
Poor solubility or precipitation in experimental media Different physical form: The compound may be in a different polymorphic or amorphous form, affecting its solubility.1. Confirm Solubility: Determine the solubility of the new lot in the recommended solvent (e.g., DMSO) and compare it to previous lots.2. Optimize Dissolution: Ensure the compound is fully dissolved before use. Gentle warming or sonication may be necessary. Always prepare fresh stock solutions.
Variability in cellular uptake or target engagement Differences in compound stability: The new lot may be less stable in your experimental conditions.1. Assess Stability: Evaluate the stability of the compound in your experimental media over the time course of your experiment.2. Confirm Target Engagement: Perform a Western blot for the phosphorylated form of AAK1's substrate, p-AP2M1 (Thr156), to confirm target engagement in cells. A reduction in p-AP2M1 levels indicates AAK1 inhibition.

Data Presentation

Table 1: Key Properties of this compound

Property Value Reference
Target Adaptor-Associated Kinase 1 (AAK1)
IC50 2.8 nM
Solubility 10 mM in DMSO[5]
Stability ≥ 2 years (as supplied)[6]

Experimental Protocols

Protocol 1: Comparative Potency Assessment of Different Lots of this compound

This protocol describes a method to compare the in vitro potency of two different lots of this compound using a biochemical kinase assay.

Materials:

  • Two different lots of this compound

  • Recombinant AAK1 enzyme

  • AAK1 peptide substrate (e.g., a peptide containing the AP2M1 phosphorylation site)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Methodology:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each lot of this compound in DMSO.

  • Serial Dilutions: Perform a serial dilution of each stock solution to generate a range of concentrations for the dose-response curve (e.g., from 1 µM to 0.01 nM).

  • Kinase Reaction: In a microplate, set up the kinase reaction by adding the AAK1 enzyme, peptide substrate, and kinase buffer.

  • Inhibitor Addition: Add the serially diluted this compound from each lot to the reaction wells. Include a no-inhibitor control (DMSO only).

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the recommended temperature and time for the kinase assay.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the log of the inhibitor concentration for each lot. Fit the data to a four-parameter logistic equation to determine the IC50 value for each lot.

  • Comparison: Compare the IC50 values of the two lots. A significant deviation may indicate a difference in potency.

Protocol 2: Analytical Verification of this compound Lot Purity and Identity

This protocol outlines analytical methods to assess the purity and identity of a new lot of this compound. These tests are typically performed by specialized analytical chemistry labs.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound by separating it from any impurities.

    • Methodology: A solution of the this compound lot is injected into an HPLC system. The chromatogram will show a major peak for this compound and potentially smaller peaks for impurities. The purity is calculated as the area of the main peak divided by the total area of all peaks.[7]

  • Mass Spectrometry (MS):

    • Purpose: To confirm the identity of the compound by determining its molecular weight.

    • Methodology: The sample is introduced into a mass spectrometer. The resulting mass spectrum should show a peak corresponding to the expected molecular weight of this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the compound.

    • Methodology: The sample is analyzed by NMR spectroscopy. The resulting spectrum provides detailed information about the structure of the molecule and can be compared to a reference spectrum to confirm its identity.[]

Mandatory Visualizations

AAK1_Signaling_Pathway extracellular Extracellular Space cell_membrane Cell Membrane cytoplasm Cytoplasm receptor Surface Receptor ap2 AP2 Complex receptor->ap2 clathrin Clathrin vesicle Clathrin-Coated Vesicle clathrin->vesicle ap2->clathrin recruits aak1 AAK1 ap2m1 AP2M1 (µ2) aak1->ap2m1 phosphorylates bmt046091 This compound bmt046091->aak1 p_ap2m1 p-AP2M1 (µ2) p_ap2m1->vesicle endocytosis Endocytosis vesicle->endocytosis Lot_Variability_Workflow start New Lot of This compound Received protocol1 Protocol 1: Comparative Potency Assessment (IC50) start->protocol1 decision1 IC50 Consistent with Previous Lot? protocol1->decision1 protocol2 Protocol 2: Analytical Verification (Purity, Identity) decision1->protocol2 Yes troubleshoot Troubleshooting Guide: Investigate Discrepancy decision1->troubleshoot No decision2 Purity & Identity Confirmed? protocol2->decision2 decision2->troubleshoot No proceed Proceed with Experiments decision2->proceed Yes contact Contact Supplier troubleshoot->contact

References

Best practices for handling and disposing of [3H]BMT-046091

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposing of [3H]BMT-046091.

Frequently Asked Questions (FAQs)

What is [3H]this compound?

[3H]this compound is the tritiated form of this compound, a potent and selective Adaptor-Associated Kinase 1 (AAK1) inhibitor.[1][2] It is used as a radioligand to study the distribution of AAK1 and for target engagement studies in tissues like the brain and spinal cord.[2]

What are the key properties of [3H]this compound?

PropertyValue
Target Adaptor-Associated Kinase 1 (AAK1)
IC50 2.8 nM
Radioisotope Tritium (³H)
Half-life of Tritium 12.3 years
Emission Low-energy beta particles

What personal protective equipment (PPE) is required when handling [3H]this compound?

Standard laboratory PPE is mandatory, including a lab coat, safety glasses, and disposable gloves.[3] It is crucial to change gloves frequently to prevent contamination.

How should [3H]this compound be stored?

Store [3H]this compound in a designated and properly shielded radioactive materials storage area, following all local and institutional regulations. To prevent the migration of tritium, it is advisable to use secondary containment.[4][5] Routine wipe tests of storage containers and areas are recommended to monitor for any potential leakage.[4]

Troubleshooting Guides

Problem: I am seeing high background signal in my autoradiography experiment.

  • Possible Cause: Inadequate washing steps.

    • Solution: Ensure that your washing protocol is sufficient to remove unbound radioligand. Optimize washing times and buffer composition.

  • Possible Cause: Non-specific binding.

    • Solution: Include a non-specific binding control by co-incubating a parallel set of samples with a high concentration of unlabeled this compound. This will help differentiate between specific and non-specific signals.

  • Possible Cause: Contaminated equipment or workspace.

    • Solution: Regularly monitor your work area, pipettes, and other equipment for radioactive contamination using wipe tests and a liquid scintillation counter.[4]

Problem: My experimental results are not reproducible.

  • Possible Cause: Inconsistent pipetting of the radioligand.

    • Solution: Use calibrated pipettes and ensure consistent technique when handling small volumes of the radioligand.

  • Possible Cause: Degradation of the radiolabeled compound.

    • Solution: Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. Store aliquots under recommended conditions and for the recommended duration.

  • Possible Cause: Variability in tissue samples.

    • Solution: Ensure consistency in tissue harvesting, preparation, and storage to minimize biological variability between experiments.

Experimental Protocols

General Workflow for AAK1 Binding Assay using [3H]this compound

This is a generalized protocol. Researchers must develop and validate their own detailed protocols based on their specific experimental needs and in accordance with their institution's radiation safety guidelines.

  • Tissue Preparation:

    • Homogenize tissue samples (e.g., brain cortex, spinal cord) in an appropriate ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation.

    • For total binding, add a specific concentration of [3H]this compound.

    • For non-specific binding, add the same concentration of [3H]this compound along with a high concentration of unlabeled this compound.

    • Incubate the plate at a defined temperature for a specific period to allow the binding to reach equilibrium.

  • Termination and Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Perform further analysis, such as Scatchard analysis, to determine binding affinity (Kd) and receptor density (Bmax).

Visualizations

cluster_handling Safe Handling Workflow prep Preparation (Don PPE, Prepare Shielding) exp Experimentation (Handle in Designated Area) prep->exp Proceed monitor Personal & Area Monitoring (Wipe Tests) exp->monitor Post-Experiment

Caption: General workflow for safely handling [3H]this compound.

cluster_disposal Waste Disposal Pathway cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_final Final Disposal solid Solid Waste (Gloves, Tubes, etc.) solid_container Designated Solid Radioactive Waste Bin solid->solid_container liquid Liquid Waste (Aqueous Solutions) liquid_container Designated Liquid Radioactive Waste Container liquid->liquid_container disposal Disposal by Certified Radiation Safety Professional solid_container->disposal liquid_container->disposal

Caption: Logical flow for the proper disposal of [3H]this compound waste.

Disposal Guidelines

Proper disposal of radioactive waste is critical to ensure safety and compliance with regulations.

Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with [3H]this compound, such as gloves, pipette tips, and plastic tubes, should be segregated into designated solid radioactive waste containers.

  • Liquid Waste: Aqueous solutions containing [3H]this compound must be collected in designated liquid radioactive waste containers. Do not dispose of this waste down the drain unless specifically permitted by your institution's radiation safety office and within permissible limits.

  • Mixed Waste: Avoid mixing radioactive waste with other hazardous materials (e.g., flammable solvents). If unavoidable, this "mixed waste" requires special handling and must be segregated from all other waste streams.[6]

Waste Container Labeling:

All radioactive waste containers must be clearly labeled with:

  • The radiation symbol.

  • The words "Caution, Radioactive Material."

  • The radionuclide ([3H]).

  • The estimated activity.

  • The date.

Disposal Procedures:

  • Due to the long half-life of tritium, tritiated waste must be segregated from short-lived radioactive waste.[4]

  • Tritiated waste should not be disposed of as normal trash.[7]

  • Follow your institution's specific procedures for radioactive waste pickup and disposal. This is typically handled by the Environmental Health and Safety (EHS) or Radiation Safety Office.

  • For disposal, a general licensee must transfer the waste to a specific licensee, such as a licensed radioactive waste broker or a licensed low-level radioactive waste disposal facility.[7]

Regulatory Compliance:

All handling and disposal of radioactive materials must comply with local, state, and federal regulations. Ensure you are familiar with and adhere to the guidelines set forth by your institution's Radiation Safety Officer and relevant regulatory bodies. Regular training on the safe handling of radioactive materials is highly recommended.[8][9]

References

Validation & Comparative

A Comparative Analysis of AAK1 Inhibitors: BMT-046091 versus LP-935509

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Adaptor-Associated Kinase 1 (AAK1): BMT-046091 and LP-935509. AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and has emerged as a promising therapeutic target for neuropathic pain and other neurological disorders. This document synthesizes available preclinical data to facilitate an objective evaluation of these two compounds.

At a Glance: Key Quantitative Data

The following table summarizes the key in vitro and in vivo performance metrics for this compound and LP-935509 based on currently available data.

ParameterThis compoundLP-935509
In Vitro Potency
AAK1 IC502.8 nM[1]3.3 nM[2]
AAK1 KiNot Reported0.9 nM[2]
Cellular IC50 (µ2 phosphorylation)Not Reported2.8 nM[3]
Kinase Selectivity
BIKE IC50Not Reported14 nM[2]
GAK IC50Not Reported320 nM[2]
Other Kinases/ReceptorsInactive at >5 µM in a panel of functional or binding assays for receptors, transporters and enzymes.[1]Potent inhibitor of BIKE and modest inhibitor of GAK.[2]
Pharmacokinetics (Rodent Models)
Oral BioavailabilityNot Reported100% (mouse), 50% (rat)[2][4]
Brain Penetration (Brain/Plasma Ratio)Not Reported>2 (mouse), 2.3 (rat)[3][4]
Plasma Half-lifeNot Reported3.6 hours (mouse), 4.0 hours (rat)[2][4]
In Vivo Efficacy (Neuropathic Pain Models)
Preclinical Models TestedPrimarily characterized as a radioligand for target engagement studies.[1]Efficacious in Chronic Constriction Injury (CCI) and Streptozotocin (STZ) models in rats.[3]
Route of AdministrationNot Reported for efficacy studiesOral[2]
Effective Dose RangeNot ReportedED50 values ranging from 2 mg/kg to 10 mg/kg in rats.[2]

Mechanism of Action: AAK1 Inhibition and Downstream Effects

Both this compound and LP-935509 are potent inhibitors of AAK1. AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors and ligands. By phosphorylating the µ2 subunit of the adaptor protein 2 (AP-2) complex, AAK1 facilitates the assembly of clathrin-coated pits. Inhibition of AAK1 is thought to exert its therapeutic effects, particularly in neuropathic pain, by modulating the trafficking of key receptors involved in pain signaling.

dot

AAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AP2_Complex AP2 Complex Receptor->AP2_Complex Binding Clathrin Clathrin AP2_Complex->Clathrin Recruitment Endocytic_Vesicle Clathrin-Coated Vesicle (Endocytosis) Clathrin->Endocytic_Vesicle Assembly AAK1 AAK1 AAK1->AP2_Complex Phosphorylates µ2 subunit Phosphorylated_AP2M1 Phosphorylated AP2M1 (µ2) BMT_LP This compound LP-935509 BMT_LP->AAK1 Inhibition Kinase_Assay_Workflow Start Start Reagents Recombinant AAK1 µ2 Peptide Substrate ATP (radiolabeled or for detection) Test Compound (BMT/LP) Start->Reagents Incubation Incubate at 37°C Reagents->Incubation Detection Detect Phosphorylation Incubation->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End Logical_Comparison Topic AAK1 Inhibitor Comparison BMT This compound Topic->BMT LP LP-935509 Topic->LP Potency In Vitro Potency BMT->Potency IC50: 2.8 nM Selectivity Kinase Selectivity BMT->Selectivity High selectivity reported PK Pharmacokinetics BMT->PK Data not available Efficacy In Vivo Efficacy BMT->Efficacy Used as radioligand LP->Potency IC50: 3.3 nM Ki: 0.9 nM LP->Selectivity Inhibits BIKE & GAK LP->PK Orally bioavailable, brain penetrant LP->Efficacy Reduces neuropathic pain

References

A Comparative Guide to AAK1 Inhibitors: BMT-046091 and BMS-986176

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) has emerged as a compelling therapeutic target for neuropathic pain and other neurological disorders. This guide provides a detailed comparison of two prominent AAK1 inhibitors, BMT-046091 and BMS-986176 (also known as LX-9211), summarizing their biochemical potency, preclinical data, and the experimental methodologies used for their evaluation.

Data Presentation

The following tables provide a structured overview of the available quantitative data for this compound and BMS-986176, facilitating a clear comparison of their key characteristics.

Table 1: In Vitro Potency against AAK1

CompoundIC50 (nM)Assay TypeSource
This compound2.8Biochemical[1]
BMS-9861762.0Biochemical

Table 2: Preclinical Pharmacokinetic and Efficacy Data

ParameterThis compoundBMS-986176 (LX-9211)SpeciesSource
Selectivity Inactive at >5 µM in a panel of functional or binding assays for receptors, transporters, and enzymes.Highly selective---[1]
CNS Penetration Data not availableExcellent (Brain-to-plasma ratio of 20)Rat[2][3][4]
In Vivo Efficacy Data not available in neuropathic pain modelsExcellent efficacy in rodent neuropathic pain modelsRodent[2][3][4]
Clinical Development Developed as a radioligand for target engagement studiesAdvanced to Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgiaHuman[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of AAK1 inhibitors.

AAK1 Enzymatic Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against AAK1.

Objective: To measure the in vitro potency of an inhibitor against AAK1 kinase activity.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 substrate (e.g., a peptide derived from the μ2 subunit of the adaptor protein complex)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, BMS-986176)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the AAK1 enzyme and substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent that quantifies ADP production.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value using a non-linear regression analysis.

Cellular AAK1 Inhibition Assay

This protocol describes a cell-based assay to assess the ability of an inhibitor to engage and inhibit AAK1 within a cellular context.

Objective: To determine the cellular potency of an AAK1 inhibitor.

Materials:

  • Human cell line (e.g., HEK293)

  • Expression vector for tagged AAK1

  • Cell culture medium and supplements

  • Transfection reagent

  • Test compounds

  • Lysis buffer

  • Antibodies for Western blotting (e.g., anti-phospho-AP2M1, anti-AAK1, anti-GAPDH)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Transfect the cells with the AAK1 expression vector.

  • After a suitable incubation period for protein expression, treat the cells with various concentrations of the test compounds.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated AAK1 substrate (e.g., pAP2M1) and total AAK1. A loading control like GAPDH should also be used.

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Quantify the band intensities to determine the extent of inhibition of AAK1 activity in the cells.

  • Calculate the cellular IC50 value.

[3H]this compound Radioligand Binding Assay

This protocol is used to determine the binding affinity of unlabeled compounds to AAK1 using the radiolabeled this compound.

Objective: To measure the binding affinity (Ki) of a test compound to AAK1.

Materials:

  • [3H]this compound (radioligand)

  • Cell membranes or tissue homogenates expressing AAK1

  • Unlabeled test compounds

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a multi-well plate, combine the cell membranes/homogenates, a fixed concentration of [3H]this compound, and varying concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the specific binding at each concentration of the test compound by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualization

AAK1 Signaling Pathway

The following diagram illustrates the central role of AAK1 in clathrin-mediated endocytosis and its influence on the Notch and WNT signaling pathways. AAK1 phosphorylates the μ2 subunit of the AP2 complex, a critical step for the internalization of cargo proteins.

AAK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_signaling Downstream Signaling Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits Endocytic_Vesicle Clathrin-Coated Vesicle Clathrin->Endocytic_Vesicle forms AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Notch Notch Pathway Endocytic_Vesicle->Notch modulates WNT WNT Pathway Endocytic_Vesicle->WNT modulates

Caption: AAK1's role in clathrin-mediated endocytosis and signaling.

Experimental Workflow: AAK1 Inhibitor Screening

This diagram outlines a typical workflow for the screening and characterization of AAK1 inhibitors, from initial high-throughput screening to in vivo efficacy studies.

AAK1_Inhibitor_Screening_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Cellular_Assay Cellular Potency & Target Engagement Lead_Gen->Cellular_Assay Selectivity_Panel Kinase Selectivity Profiling Lead_Gen->Selectivity_Panel Lead_Opt Lead Optimization ADME_Tox In Vitro ADME/Tox Lead_Opt->ADME_Tox Preclinical_Dev Preclinical Development Cellular_Assay->Lead_Opt Selectivity_Panel->Lead_Opt PK_Studies Pharmacokinetics (PK) ADME_Tox->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Neuropathic Pain) PK_Studies->Efficacy_Models Efficacy_Models->Preclinical_Dev

Caption: Workflow for the discovery and development of AAK1 inhibitors.

Logical Relationship: Target Validation to Clinical Candidate

This diagram illustrates the logical progression from identifying AAK1 as a therapeutic target to the selection of a clinical candidate like BMS-986176.

AAK1_Target_to_Candidate Target_ID Target Identification (e.g., Genetic Studies) Target_Val Target Validation (e.g., Knockout Models) Target_ID->Target_Val Inhibitor_Dev Inhibitor Development (HTS & Medicinal Chemistry) Target_Val->Inhibitor_Dev In_Vitro_Char In Vitro Characterization (Potency, Selectivity) Inhibitor_Dev->In_Vitro_Char In_Vivo_Proof In Vivo Proof of Concept (Animal Models) In_Vitro_Char->In_Vivo_Proof Clinical_Candidate Clinical Candidate Selection (e.g., BMS-986176) In_Vivo_Proof->Clinical_Candidate

Caption: Logical flow from AAK1 target validation to a clinical candidate.

References

The Unrivaled Advantages of [3H]BMT-046091 as a Radioligand for AAK1 Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase research, the selection of a high-quality radioligand is paramount for the accurate characterization of target engagement and distribution. For researchers investigating the Adaptor-Associated Kinase 1 (AAK1), [3H]BMT-046091 has emerged as a superior tool, offering significant advantages in potency, selectivity, and utility in both in vitro and in vivo applications. This guide provides a comprehensive comparison of [3H]this compound with other available tools, supported by experimental data and detailed protocols to aid researchers in their study design.

Unparalleled Potency and Selectivity of [3H]this compound

[3H]this compound is a tritiated, potent, and selective inhibitor of AAK1. Its primary advantage lies in its high affinity for its target, which allows for robust and reproducible results in radioligand binding assays. The potency of its non-radiolabeled counterpart, this compound, has been demonstrated through its ability to inhibit the phosphorylation of the μ2 subunit of the adaptor protein complex 2 (AP2), a physiological substrate of AAK1, with an IC50 value of 2.8 nM.[1][2]

Furthermore, [3H]this compound exhibits remarkable selectivity. In a broad panel of functional and binding assays for various receptors, transporters, and enzymes, it showed no significant activity at concentrations greater than 5 μM, underscoring its specificity for AAK1.[1][2] This high degree of selectivity minimizes the risk of off-target binding, a critical factor for the unambiguous interpretation of experimental results.

Comparative Analysis: [3H]this compound vs. Other AAK1 Probes

While other inhibitors for AAK1 exist, such as SGC-AAK1-1, they are primarily characterized as chemical probes for use in non-radioligand-based assays. A direct comparison of radioligand performance is challenging due to the limited availability of alternative AAK1 radioligands. However, a comparison of the key characteristics of the underlying molecules provides valuable insights for researchers.

Feature[3H]this compoundSGC-AAK1-1
Ligand Type Tritiated RadioligandChemical Probe (Non-radiolabeled)
Potency (AAK1) IC50 = 2.8 nMKi = 9.1 nM; IC50 = 270 nM
Assay Application Radioligand Binding Assays (Saturation, Competition), AutoradiographyTR-FRET Binding Assays, Cellular Assays
Primary Advantage Direct quantification of AAK1 binding sites (Bmax) and affinity (Kd). Suitable for in vivo target engagement studies.High in vitro potency and selectivity. Useful for studying functional consequences of AAK1 inhibition in cellular models.

Note: The IC50 value for this compound reflects its functional inhibition of AAK1 kinase activity, while the Ki and IC50 for SGC-AAK1-1 are from binding and functional assays, respectively. Direct comparison of these values should be made with caution due to differences in assay formats.

The Central Role of AAK1 in Clathrin-Mediated Endocytosis

AAK1 is a serine/threonine kinase that plays a crucial regulatory role in clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, transporters, and other macromolecules. AAK1 exerts its function by phosphorylating the μ2 subunit of the AP2 complex, a key adaptor protein in the formation of clathrin-coated pits. This phosphorylation event is critical for the recruitment and assembly of the endocytic machinery.

The signaling pathway can be visualized as follows:

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane Cargo_Receptor Cargo Receptor AP2_Complex AP2 Complex Cargo_Receptor->AP2_Complex recruits Clathrin Clathrin AP2_Complex->Clathrin recruits Phosphorylated_AP2 Phosphorylated AP2 (p-μ2) Coated_Pit Clathrin-Coated Pit Clathrin->Coated_Pit assembles into Endocytic_Vesicle Endocytic Vesicle Coated_Pit->Endocytic_Vesicle leads to AAK1 AAK1 AAK1->AP2_Complex phosphorylates μ2 subunit ADP ADP AAK1->ADP ATP ATP ATP->AAK1 Phosphorylated_AP2->Coated_Pit promotes maturation

AAK1 Signaling in Clathrin-Mediated Endocytosis.

Experimental Protocols

Detailed characterization of a radioligand's binding properties is essential. Below are representative protocols for saturation and competition binding assays, which can be adapted for [3H]this compound to determine its binding affinity (Kd) and the density of AAK1 binding sites (Bmax).

Radioligand Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.

1. Membrane Preparation:

  • Homogenize tissue (e.g., brain cortex) or cultured cells expressing AAK1 in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

  • In a 96-well plate, add increasing concentrations of [3H]this compound (e.g., 0.1 to 50 nM) in duplicate or triplicate.

  • For each concentration of the radioligand, prepare parallel wells for the determination of non-specific binding by adding a high concentration of a non-radiolabeled AAK1 inhibitor (e.g., 10 µM this compound).

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a constant temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Analyze the resulting saturation curve using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay

This assay is used to determine the affinity (Ki) of a non-radiolabeled compound for the AAK1 binding site.

1. Assay Setup:

  • Prepare membrane homogenates as described for the saturation binding assay.

  • In a 96-well plate, add a fixed concentration of [3H]this compound (typically at or below its Kd value).

  • Add increasing concentrations of the unlabeled competitor compound.

  • Define total binding in wells with only the radioligand and non-specific binding in wells with the radioligand and a saturating concentration of a known AAK1 inhibitor.

  • Add the membrane preparation to initiate the reaction.

2. Incubation and Filtration:

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the assay and measure bound radioactivity as described for the saturation binding assay.

3. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of the competitor compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.

  • Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

The general workflow for these binding assays can be visualized as follows:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Homogenization Membrane_Isolation Membrane Isolation & Washing Tissue_Prep->Membrane_Isolation Protein_Quant Protein Quantification Membrane_Isolation->Protein_Quant Incubation Incubation with [3H]this compound (± Competitor) Protein_Quant->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Curve_Fitting Non-linear Regression Calc_Specific_Binding->Curve_Fitting Determine_Params Determine Kd, Bmax, or Ki Curve_Fitting->Determine_Params

General Workflow for Radioligand Binding Assays.

References

Selectivity profile of BMT-046091 compared to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor BMT-046091 with other notable kinase inhibitors, focusing on its selectivity profile. The information presented is supported by experimental data to offer an objective assessment for research and drug development applications.

Selectivity Profile of this compound and Other Kinase Inhibitors

This compound is a potent and highly selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis. Experimental data demonstrates its high affinity for AAK1 with minimal off-target effects on a broad range of other kinases, receptors, transporters, and enzymes. This high selectivity is a critical attribute, as off-target inhibition can lead to unforeseen side effects and complicate the interpretation of experimental results.

For comparative purposes, the selectivity of this compound is contrasted with other kinase inhibitors, including those that also target AAK1 and well-characterized inhibitors with varying selectivity profiles.

InhibitorPrimary Target(s)IC50 (nM) for Primary Target(s)Selectivity Notes
This compound AAK1 2.8 Inactive at >5 µM in a panel of functional or binding assays for other receptors, transporters, and enzymes[1].
LP-935509 AAK13.3An orally available and highly permeable AAK1 inhibitor[2].
Compound 18 (pyrrolo[2,1-f][3][4][5]triazine-based) AAK1-Showed good overall selectivity in a kinome panel of 403 kinases[2].
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R2-80A multi-targeted tyrosine kinase inhibitor known for its broad-spectrum activity.
Dasatinib BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ<1A potent multi-targeted inhibitor of several key oncogenic kinases.
Lapatinib EGFR, HER210.2, 9.8A dual tyrosine kinase inhibitor with high selectivity for EGFR and HER2.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount for its development as a therapeutic agent or a research tool. Various in vitro and in-cell assays are employed to ascertain the potency and specificity of these compounds.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a specific substrate.

Principle: The kinase reaction is performed in the presence of the inhibitor. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitor's potency.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate (e.g., a peptide or protein), [γ-³²P]ATP, and a suitable buffer with necessary cofactors (e.g., Mg²⁺).

  • Inhibitor Addition: The test inhibitor (e.g., this compound) is added at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid or by spotting the mixture onto a phosphocellulose paper which binds the phosphorylated substrate.

  • Washing: Unincorporated [γ-³²P]ATP is washed away.

  • Detection: The amount of radioactivity on the paper is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinome-wide Selectivity Profiling (e.g., KiNativ™)

This chemoproteomic platform allows for the assessment of an inhibitor's selectivity against a large panel of kinases in a more physiologically relevant context, such as a cell lysate.

Principle: The assay utilizes an ATP-biotin probe that covalently labels a conserved lysine in the active site of active kinases. An inhibitor will compete with this probe for binding to its target kinase(s), thus preventing the biotin labeling. The extent of labeling for each kinase is then quantified by mass spectrometry.

Protocol:

  • Lysate Preparation: Cells or tissues are lysed to release the native kinases.

  • Inhibitor Treatment: The cell lysate is incubated with the test inhibitor at various concentrations.

  • Probe Labeling: The ATP-biotin probe is added to the lysate, where it will bind to and label active kinases that are not inhibited by the test compound.

  • Enrichment: Biotinylated proteins (kinases) are enriched from the lysate using streptavidin-coated beads.

  • Proteolysis and Mass Spectrometry: The enriched proteins are digested into peptides, and the biotinylated peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of each biotinylated kinase peptide in the inhibitor-treated samples is compared to that in a control sample (no inhibitor). A decrease in the signal for a particular kinase indicates that the inhibitor binds to and inhibits that kinase. This allows for the generation of a comprehensive selectivity profile across the kinome.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the role of AAK1 in clathrin-mediated endocytosis and a general workflow for assessing kinase inhibitor selectivity.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits EndocyticVesicle Clathrin-Coated Vesicle AP2->EndocyticVesicle incorporated Clathrin->EndocyticVesicle forms coat AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit BMT046091 This compound BMT046091->AAK1 inhibits WNT WNT LRP6 LRP6 WNT->LRP6 binds LRP6->AAK1 activates

Caption: AAK1's role in clathrin-mediated endocytosis.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell / Lysate Assays A1 Purified Kinase + Substrate A2 Add Inhibitor (e.g., this compound) A1->A2 A3 Measure Kinase Activity (e.g., Radiometric Assay) A2->A3 A4 Determine IC50 A3->A4 B4 Identify Off-Targets and Confirm Selectivity A4->B4 Validate in cellular context B1 Cell Lysate containing Native Kinases B2 Add Inhibitor B1->B2 B3 Profile with Kinome-wide Platform (e.g., KiNativ) B2->B3 B3->B4

References

Cross-Validation of BMT-046091 Results with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the selective Adaptor-associated kinase 1 (AAK1) inhibitor, BMT-046091, with the phenotypic outcomes observed in AAK1 genetic knockout models. This cross-validation is essential for target validation and for understanding the on-target effects of AAK1 inhibition.

Introduction to AAK1, this compound, and Genetic Models

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME), a fundamental process for synaptic vesicle recycling and receptor internalization. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a key step in the maturation of clathrin-coated pits.

This compound is a potent and selective small molecule inhibitor of AAK1, with an IC50 of 2.8 nM for the inhibition of AAK1-mediated phosphorylation of a μ2 peptide.[1][2][3] It has been developed as a tool compound and potential therapeutic agent, particularly for neuropathic pain.

AAK1 genetic models , specifically AAK1 knockout (KO) mice, provide a powerful tool for validating the physiological function of AAK1 and for cross-validating the effects of pharmacological inhibitors. By comparing the phenotype of AAK1 KO mice with the effects of this compound, researchers can confirm that the observed pharmacological effects are indeed due to the inhibition of AAK1.

Comparative Data: this compound vs. AAK1 Knockout Models

The following tables summarize the key comparative data between the pharmacological inhibition of AAK1 with this compound and the genetic deletion of AAK1.

Table 1: In Vitro and In Vivo Target Engagement
ParameterThis compoundAAK1 Knockout ModelReference
Mechanism of Action Competitive inhibition of AAK1 kinase activityComplete absence of AAK1 protein and kinase activity[1][2][3]
IC50 (μ2 peptide phosphorylation) 2.8 nMNot Applicable[1][2][3]
Radioligand Binding ([³H]this compound) Displaceable by other AAK1 inhibitorsAbsent in brain tissue[2]
Table 2: Phenotypic Comparison in Neuropathic Pain Models
PhenotypeEffect of this compound (or similar AAK1 inhibitors)Phenotype of AAK1 Knockout MiceReference
Acute Pain (Phase I Formalin Test) No significant effectNormal response[4][5]
Persistent Pain (Phase II Formalin Test) Significantly reduced flinching behaviorMarkedly reduced response[4][5][6][7][8]
Mechanical Allodynia (Spinal Nerve Ligation) Reversal of established allodyniaFailed to develop tactile allodynia[4][5][6][7][8]
Chronic Constriction Injury (CCI) Model Reduced evoked pain responsesNot explicitly stated, but expected to be similar to SNL[4][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro AAK1 Kinase Assay

Objective: To determine the inhibitory activity of this compound on AAK1 kinase.

Materials:

  • Recombinant human AAK1 enzyme

  • Biotinylated peptide substrate derived from the μ2 subunit of AP2

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., LanthaScreen™ Eu-labeled antibody and Alexa Fluor™ 647-labeled tracer)[9]

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the AAK1 enzyme, the peptide substrate, and the diluted this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • Read the plate on a suitable plate reader to measure the extent of peptide phosphorylation.

  • Calculate the IC50 value of this compound by fitting the data to a dose-response curve.[9]

Animal Models of Neuropathic Pain

Objective: To assess the in vivo efficacy of AAK1 inhibition in rodent models of neuropathic pain.

Models:

  • Formalin Test: A model of acute and persistent inflammatory pain.[10][11]

  • Spinal Nerve Ligation (SNL): A surgical model of neuropathic pain that induces mechanical allodynia.[12][13]

  • Chronic Constriction Injury (CCI): Another surgical model of neuropathic pain.[14]

General Procedure (Spinal Nerve Ligation Model):

  • Anesthetize the animal (e.g., mouse or rat).

  • Surgically expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 spinal nerve.

  • Close the incision and allow the animal to recover.

  • Assess the development of mechanical allodynia over several days to weeks using von Frey filaments.

  • For pharmacological studies, administer this compound (or other AAK1 inhibitors) or vehicle to the animals after the establishment of allodynia and measure the reversal of pain behavior.

  • For genetic model studies, compare the development of allodynia in AAK1 knockout mice versus wild-type littermates.[4][6]

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

Objective: To measure the effect of AAK1 inhibition on clathrin-mediated endocytosis.

Materials:

  • Cultured cells (e.g., HeLa cells or primary neurons)

  • This compound

  • Fluorescently labeled transferrin (e.g., Alexa Fluor 488-transferrin)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Microscope for fluorescence imaging

Procedure:

  • Plate cells on coverslips and allow them to adhere.

  • Treat the cells with this compound or vehicle for a specified time.

  • Incubate the cells with fluorescently labeled transferrin for a short period (e.g., 5-15 minutes) to allow for internalization.

  • Wash the cells with ice-cold buffer to remove surface-bound transferrin.

  • Fix the cells with paraformaldehyde.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope and quantify the intracellular fluorescence intensity, which is a measure of transferrin uptake.[15][16][17][18][19]

Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Receptor Receptor Cargo->Receptor binds AP2 AP2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Phosphorylated_AP2 Phosphorylated AP2 (μ2-P) Clathrin_Coated_Pit Clathrin-Coated Pit Formation Clathrin->Clathrin_Coated_Pit AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit Phosphorylated_AP2->Clathrin_Coated_Pit promotes Endocytosis Endocytosis Clathrin_Coated_Pit->Endocytosis BMT046091 This compound BMT046091->AAK1 inhibits

Caption: AAK1 phosphorylates the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow: Cross-Validation of this compound

Cross_Validation_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm Wild_Type_Animals Wild-Type Animals Administer_BMT Administer this compound Wild_Type_Animals->Administer_BMT In_Vitro_Assays In Vitro Kinase & Endocytosis Assays Wild_Type_Animals->In_Vitro_Assays Behavioral_Tests_Pharm Neuropathic Pain Behavioral Tests Administer_BMT->Behavioral_Tests_Pharm Compare_Results Compare Phenotypes Behavioral_Tests_Pharm->Compare_Results AAK1_KO_Animals AAK1 Knockout Animals Behavioral_Tests_Genetic Neuropathic Pain Behavioral Tests AAK1_KO_Animals->Behavioral_Tests_Genetic Behavioral_Tests_Genetic->Compare_Results Target_Validation Target Validation Compare_Results->Target_Validation

Caption: Workflow for cross-validating this compound effects with AAK1 knockout models.

Conclusion

The data presented in this guide demonstrate a strong correlation between the pharmacological inhibition of AAK1 by this compound and the genetic deletion of AAK1. Both approaches lead to a significant reduction in persistent and neuropathic pain behaviors in preclinical models, while having minimal impact on acute pain perception. This robust cross-validation confirms that AAK1 is a key mediator of neuropathic pain and that the anti-nociceptive effects of this compound are on-target. These findings provide a solid foundation for the continued investigation of AAK1 inhibitors as a novel therapeutic strategy for the treatment of neuropathic pain.

References

Unraveling the Off-Target Binding Profile of BMT-046091: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a detailed comparison of the off-target binding profile of BMT-046091, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), with other known AAK1 inhibitors. The data presented herein, compiled from publicly available scientific literature, aims to offer an objective assessment to aid in the selection of the most appropriate chemical tools for research and development.

This compound has emerged as a valuable research tool for studying the physiological and pathological roles of AAK1, a serine/threonine kinase involved in clathrin-mediated endocytosis. Its high potency, with a reported IC50 of 2.8 nM, makes it an effective agent for inhibiting AAK1 activity. However, the true utility of a chemical inhibitor lies not only in its on-target efficacy but also in its selectivity. Undesired off-target binding can lead to ambiguous experimental results and potential toxicity in therapeutic applications.

Comparative Analysis of Off-Target Binding

To provide a clear perspective on the selectivity of this compound, this guide compares its off-target profile with two other well-characterized AAK1 inhibitors: LP-935509 and BMS-986176 (also known as LX-9211).

CompoundPrimary TargetOn-Target Potency (IC50)Off-Target Profile Highlights
This compound AAK12.8 nM[1]Inactive at >5 µM in a panel of functional or binding assays for various receptors, transporters, and enzymes.[1]
LP-935509 AAK13.3 nM[2]- BIKE (IC50 = 14 nM)[2]- GAK (IC50 = 320 nM)[2]- Inhibited 13 out of 389 kinases by >70% at 1 µM.[3]
BMS-986176/LX-9211 AAK12 nM[4]Described as "highly selective" with "good overall selectivity" in a kinome panel of 403 kinases.[5] Specific quantitative off-target data is not readily available in the public domain.

Key Observations:

  • This compound demonstrates a remarkably clean off-target profile, showing no significant activity against a broad panel of proteins at a concentration approximately 1800-fold higher than its AAK1 IC50. This high degree of selectivity minimizes the potential for confounding off-target effects in experimental systems.

  • LP-935509 , while a potent AAK1 inhibitor, exhibits notable off-target activity against the closely related kinases BIKE and GAK.[2] Furthermore, its interaction with 13 other kinases at a 1 µM concentration suggests a broader off-target profile compared to this compound.

  • BMS-986176/LX-9211 is reported to be highly selective.[4][6][7] However, a detailed, publicly available quantitative off-target binding dataset to substantiate this claim is lacking, making a direct and comprehensive comparison challenging.

Experimental Protocols

The assessment of off-target binding is a critical step in the characterization of any chemical inhibitor. The following are detailed methodologies for key experiments typically employed in such analyses.

In Vitro Kinase Inhibition Assay (Example Protocol)

This assay is used to determine the potency of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 50 nL of the inhibitor dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and its specific peptide substrate in assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Radioligand Binding Assay (General Protocol)

This assay is used to assess the ability of a compound to displace a known radiolabeled ligand from a receptor, transporter, or enzyme.

Materials:

  • Cell membranes or tissue homogenates expressing the target of interest.

  • Radiolabeled ligand (e.g., [³H]-labeled) specific for the target.

  • Test compound.

  • Assay buffer (target-dependent).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes/homogenate, the radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations.

  • Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate, which traps the membranes while allowing unbound radioligand to pass through.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent displacement of the radioligand by the test compound and determine the Ki value using the Cheng-Prusoff equation.

AAK1 Signaling Pathway

Adaptor-Associated Kinase 1 (AAK1) plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing cell surface receptors and other molecules. AAK1 phosphorylates the μ2 subunit of the AP-2 adaptor complex, which is a key step in the maturation of clathrin-coated pits. This process is integral to the regulation of various signaling pathways.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Transmembrane Receptor AP2 AP-2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Mediated Endocytosis AP2->Endocytosis promotes Clathrin->Endocytosis forms coat AAK1 AAK1 AAK1->AP2 phosphorylates (μ2 subunit) Signaling Downstream Signaling Endocytosis->Signaling regulates

Caption: AAK1 phosphorylates the AP-2 complex, promoting clathrin-mediated endocytosis.

Experimental Workflow for Off-Target Binding Profiling

The systematic evaluation of a compound's off-target interactions is a multi-step process that combines in silico predictions with in vitro experimental validation.

Off_Target_Workflow cluster_screening Screening Phase cluster_validation Validation Phase In_Silico In Silico Prediction (e.g., structural homology) Primary_Screening Primary Screening (e.g., KINOMEscan® at a single high concentration) In_Silico->Primary_Screening guides Dose_Response Dose-Response Assays (IC50/Ki determination for hits) Primary_Screening->Dose_Response identifies hits for Functional_Assay Cell-Based Functional Assays (Confirming physiological relevance) Dose_Response->Functional_Assay informs Final_Profile Comprehensive Off-Target Binding Profile Functional_Assay->Final_Profile validates

Caption: Workflow for identifying and validating off-target interactions of a compound.

References

Choosing the Right Tool: A Comparative Guide to AAK1 Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Adaptor-Associated Kinase 1 (AAK1), selecting the appropriate target validation method is a critical first step. This guide provides a detailed comparison of BMT-046091, a potent and selective AAK1 inhibitor, with other small molecule inhibitors and genetic approaches for AAK1 target validation. We present supporting experimental data, detailed protocols for key experiments, and visualizations to aid in your decision-making process.

Executive Summary

AAK1, a serine/threonine kinase, is a key regulator of clathrin-mediated endocytosis and has emerged as a promising therapeutic target for various conditions, including neuropathic pain and viral infections.[1][2][3] Validating the role of AAK1 in these processes requires precise and reliable tools. This compound stands out as a highly potent and selective small molecule inhibitor of AAK1, making it an excellent choice for target validation studies. This guide will compare this compound with other pharmacological inhibitors such as SGC-AAK1-1, LP-935509, and BMS-986176/LX-9211, as well as genetic methods including RNA interference (RNAi) and CRISPR/Cas9 gene editing.

Small Molecule Inhibitors: A Head-to-Head Comparison

Small molecule inhibitors offer temporal control over protein function, allowing for the investigation of acute effects of AAK1 inhibition. The choice of inhibitor should be guided by its potency, selectivity, and cellular activity.

InhibitorAAK1 IC50/KᵢSelectivity HighlightsKey Features
This compound IC₅₀: 2.8 nM [4]Inactive at >5 µM in a panel of functional or binding assays for receptors, transporters, and enzymes.[4]Potent and selective; available as a tritiated radioligand ([³H]this compound) for target engagement and distribution studies.[4]
SGC-AAK1-1Kᵢ: 9.1 nM; Cellular IC₅₀: 230 nM (NanoBRET)[5]Dual inhibitor of AAK1 and BMP2K (Kᵢ: 17 nM). Highly selective in a KINOMEscan assay against 403 kinases, with only 3 off-targets (RIOK1, RIOK3, PIP5K1C).[5][6]Well-characterized chemical probe with a readily available negative control (SGC-AAK1-1N).[5]
LP-935509IC₅₀: 3.3 nM[7]Potent inhibitor of the closely related kinase BIKE (IC₅₀ = 14 nM) and a modest inhibitor of GAK.[8]Orally bioavailable and brain-penetrant, shown to be effective in animal models of neuropathic pain.[1]
BMS-986176/LX-9211IC₅₀: 2.0 nMDescribed as a "highly selective" AAK1 inhibitor.Advanced into clinical trials for neuropathic pain, suggesting a favorable safety and efficacy profile in preclinical models.[9]

Genetic Approaches for AAK1 Validation

Genetic methods provide an alternative and complementary approach to small molecule inhibitors by directly manipulating the expression of the target protein.

MethodPrincipleAdvantagesDisadvantages
RNA interference (RNAi) Post-transcriptional gene silencing using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to degrade AAK1 mRNA.Transient and tunable knockdown of AAK1 expression. Relatively straightforward and cost-effective for initial screening.Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.
CRISPR/Cas9 Permanent gene knockout by introducing a double-strand break at the AAK1 locus, leading to frameshift mutations.Complete and permanent loss of AAK1 function, providing a clear genetic validation of the target.Potential for off-target mutations. Can be more technically demanding and time-consuming to generate knockout cell lines or animal models.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results.

AAK1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of AAK1.

Materials:

  • Recombinant human AAK1 enzyme

  • AAK1 peptide substrate (e.g., a peptide derived from the μ2 subunit of the adaptor protein complex)[4]

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (e.g., this compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the AAK1 enzyme and peptide substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.

Materials:

  • Cells expressing endogenous or over-expressed AAK1

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Antibody specific for AAK1

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest and wash the cells.

  • Resuspend the cells in lysis buffer and divide the lysate into aliquots.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Centrifuge the samples to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble AAK1 in each sample by Western blotting using an AAK1-specific antibody.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

RNAi-Mediated Knockdown of AAK1

This protocol describes the transient knockdown of AAK1 using siRNA.

Materials:

  • Cultured cells

  • siRNA targeting AAK1 (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • qPCR or Western blotting reagents for validation

Procedure:

  • Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.

  • Dilute the AAK1 siRNA (or control siRNA) in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complexes to the cells.

  • Incubate the cells for 24-72 hours.

  • Harvest the cells and validate the knockdown efficiency by measuring AAK1 mRNA (qPCR) or protein (Western blot) levels.

  • Perform phenotypic assays to assess the effect of AAK1 knockdown.

CRISPR/Cas9-Mediated Knockout of AAK1

This protocol outlines the generation of AAK1 knockout cell lines.

Materials:

  • Cultured cells

  • Cas9 nuclease expression vector

  • gRNA expression vector targeting AAK1[10]

  • Transfection reagent

  • Puromycin or other selection agent (if applicable)

  • Single-cell cloning supplies

  • Genomic DNA extraction kit

  • PCR and sequencing reagents for validation

Procedure:

  • Design and clone two gRNAs targeting an early exon of the AAK1 gene into a suitable vector.

  • Co-transfect the Cas9 and gRNA expression vectors into the target cells.

  • (Optional) Select for transfected cells using an appropriate selection marker.

  • Perform single-cell cloning by limiting dilution or FACS to isolate individual cell clones.

  • Expand the single-cell clones.

  • Extract genomic DNA from each clone.

  • Perform PCR to amplify the targeted region of the AAK1 gene.

  • Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

  • Confirm the absence of AAK1 protein expression in knockout clones by Western blotting.

  • Characterize the phenotype of the AAK1 knockout cells.

Visualizing the Pathways and Workflows

To further clarify the context and methodologies, the following diagrams have been generated using the DOT language.

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endocytosis Clathrin-Mediated Endocytosis Receptor Cargo Receptor AP2 AP2 Complex Receptor->AP2 binds Clathrin Clathrin AP2->Clathrin recruits CoatedPit Clathrin-Coated Pit AP2->CoatedPit Clathrin->CoatedPit assembles AAK1 AAK1 AAK1->AP2 phosphorylates μ2 subunit BMT046091 This compound BMT046091->AAK1 inhibits CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle invaginates

Caption: AAK1's role in clathrin-mediated endocytosis.

Target_Validation_Workflow cluster_methods Target Validation Methods cluster_assays Experimental Assays SmallMolecule Small Molecule Inhibitor (e.g., this compound) TargetEngagement Target Engagement (CETSA, Radioligand Binding) SmallMolecule->TargetEngagement Biochemical Biochemical Assay (Kinase Inhibition) SmallMolecule->Biochemical Cellular Cellular Phenotypic Assay (e.g., Endocytosis, Signaling) SmallMolecule->Cellular InVivo In Vivo Model (e.g., Neuropathic Pain Model) SmallMolecule->InVivo RNAi RNAi (siRNA/shRNA) RNAi->Cellular RNAi->InVivo CRISPR CRISPR/Cas9 Knockout CRISPR->Cellular CRISPR->InVivo

Caption: Workflow for AAK1 target validation.

BMT046091_Comparison cluster_advantages Advantages cluster_alternatives Alternatives BMT046091 This compound Potency High Potency (IC₅₀ = 2.8 nM) BMT046091->Potency Selectivity High Selectivity BMT046091->Selectivity Tool Radioligand for Target Engagement BMT046091->Tool OtherInhibitors Other Small Molecules (e.g., SGC-AAK1-1) OtherInhibitors->BMT046091 Compare Selectivity Profiles GeneticMethods Genetic Methods (RNAi, CRISPR) GeneticMethods->BMT046091 Complementary Validation

Caption: Key advantages of this compound.

Conclusion: Why Choose this compound?

For researchers seeking a potent and selective tool for AAK1 target validation, this compound offers a compelling profile. Its high potency ensures effective inhibition at low nanomolar concentrations, minimizing the potential for off-target effects. The availability of a tritiated version, [³H]this compound, provides a unique advantage for directly measuring target engagement and assessing the distribution of AAK1 in various tissues and cell types.[4]

While other small molecule inhibitors and genetic methods are valuable tools for AAK1 research, this compound's combination of potency, selectivity, and utility as a radioligand makes it an exceptional choice for rigorous and multifaceted AAK1 target validation studies. When used in conjunction with complementary approaches like RNAi or CRISPR/Cas9, this compound can provide a comprehensive understanding of AAK1's biological function and its potential as a therapeutic target.

References

A Comparative Review of AAK1 Inhibitors in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burden of chronic pain, particularly neuropathic pain, remains a significant challenge in modern medicine, driving the search for novel therapeutic targets. Adaptor-associated kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis, has emerged as a promising target for the development of new analgesics. This guide provides a comparative overview of two key AAK1 inhibitors, LP-935509 and BMS-986176/LX-9211, focusing on their performance in preclinical pain models, their pharmacokinetic profiles, and the underlying mechanisms of action. All experimental data is presented to facilitate objective comparison and is supported by detailed methodologies.

Introduction to AAK1 Inhibition for Pain

Adaptor-associated kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other molecules.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step in the formation of clathrin-coated vesicles.[3][4] The discovery that AAK1 knockout mice exhibit a reduced response to persistent pain, without affecting acute pain sensation, identified AAK1 as a compelling target for neuropathic pain therapeutics.[2][3][4] Inhibition of AAK1 is thought to exert its analgesic effects by modulating the trafficking of key receptors involved in pain signaling, such as α2-adrenergic and GABA-A receptors, in the spinal cord.[5][6][7]

This review focuses on a head-to-head comparison of two well-characterized small molecule AAK1 inhibitors:

  • LP-935509: A potent and selective AAK1 inhibitor that has been extensively studied in various preclinical pain models.

  • BMS-986176/LX-9211: A highly selective and brain-penetrant AAK1 inhibitor that has advanced to clinical trials for the treatment of neuropathic pain.[8][9]

Comparative Efficacy in Preclinical Pain Models

The analgesic effects of LP-935509 and BMS-986176/LX-9211 have been evaluated in several well-established rodent models of inflammatory and neuropathic pain. The following tables summarize the key findings from these studies.

Table 1: In Vitro Potency of AAK1 Inhibitors
InhibitorTargetIC50 (nM)Reference
LP-935509AAK13.3[10][11]
BMS-986176/LX-9211AAK12[12][13][14]
Table 2: Efficacy in the Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of tonic, persistent pain with two distinct phases: an early neurogenic phase (Phase I) and a later inflammatory phase (Phase II).

InhibitorSpeciesModelDose (mg/kg, p.o.)EfficacyReference
LP-935509MouseFormalin Test (Phase II)10, 30, 60Dose-dependent reduction in flinching behavior. At 30 and 60 mg/kg, efficacy was comparable to 200 mg/kg gabapentin.[11]
Table 3: Efficacy in Neuropathic Pain Models

Neuropathic pain is induced in these models through surgical nerve injury (Spinal Nerve Ligation and Chronic Constriction Injury) or chemically (Streptozotocin-induced diabetes).

InhibitorSpeciesModelDose (mg/kg, p.o.)EfficacyReference
LP-935509MouseSpinal Nerve Ligation (SNL)10, 30, 60Dose-dependent reversal of mechanical allodynia.[15]
LP-935509RatChronic Constriction Injury (CCI)0.1 - 30Dose-dependent reversal of thermal hyperalgesia, cold allodynia, mechanical allodynia, and mechanical hyperalgesia. ED50 values ranged from 2 to 10 mg/kg.[10]
BMS-986176/LX-9211RatChronic Constriction Injury (CCI)Not specifiedShowed excellent efficacy.[16][17][18]
BMS-986176/LX-9211RatStreptozotocin (STZ)-Induced Diabetic Neuropathy0.3, 3Increased latency to paw withdrawal.[19]

Comparative Pharmacokinetics

The pharmacokinetic properties of these inhibitors are crucial for their potential clinical translation.

Table 4: Pharmacokinetic Parameters in Rats
InhibitorParameterValueReference
LP-935509Oral Bioavailability50%[20]
Plasma Half-life4.0 hours[20]
Brain/Plasma Ratio2.3[20]
BMS-986176/LX-9211Brain/Plasma Ratio20[16][17][21]
Oral Bioavailability (Rat)Favorable[22]
Half-life (Rat)Reasonable for oral dosing[22]

Mechanism of Action: AAK1 Signaling in Pain

The analgesic effect of AAK1 inhibitors is believed to stem from their ability to modulate the trafficking of key neurotransmitter receptors in the central nervous system. By inhibiting AAK1, these compounds prevent the phosphorylation of the AP2μ2 subunit, thereby interfering with clathrin-mediated endocytosis. This leads to an increased cell surface expression of receptors such as α2-adrenergic and GABA-A receptors, which are involved in descending inhibitory pain pathways and overall neuronal inhibition, respectively.

AAK1_Signaling_Pathway cluster_presynaptic Presynaptic Terminal AAK1_Inhibitor AAK1 Inhibitor (e.g., LP-935509, BMS-986176) AAK1 AAK1 AAK1_Inhibitor->AAK1 Inhibits Endocytosis Clathrin-Mediated Endocytosis AAK1_Inhibitor->Endocytosis Blocks AP2 AP2 Complex AAK1->AP2 Phosphorylates μ2 subunit Clathrin Clathrin AP2->Clathrin Recruits Clathrin->Endocytosis Mediates Receptor_Internalization Receptor Internalization Endocytosis->Receptor_Internalization Drives Increased_Surface_Expression Increased Surface Expression Alpha2AR_GABAAR α2-Adrenergic & GABA-A Receptors Receptor_Internalization->Alpha2AR_GABAAR Alpha2AR_GABAAR->Increased_Surface_Expression Analgesia Analgesia Increased_Surface_Expression->Analgesia Leads to

Caption: Proposed mechanism of AAK1 inhibitor-mediated analgesia.

Experimental Protocols

Detailed methodologies for the key preclinical pain models cited in this review are provided below.

Formalin Test

The formalin test is a model of tonic chemical pain.[3][10][23][12][15]

  • Animal Acclimation: Mice are placed in an observation chamber for at least 30 minutes to acclimate.

  • Formalin Injection: A 2.5% formalin solution (20 µl) is injected subcutaneously into the plantar surface of the hind paw.

  • Observation: Pain-related behaviors (licking, biting, and flinching of the injected paw) are observed and recorded. The observation period is typically divided into two phases:

    • Phase I (0-5 minutes post-injection): Represents acute neurogenic pain.

    • Phase II (15-30 minutes post-injection): Represents inflammatory pain.

  • Data Analysis: The total time spent exhibiting pain behaviors in each phase is quantified.

Formalin_Test_Workflow start Start acclimation Acclimate mouse to observation chamber (30 min) start->acclimation injection Inject 2.5% formalin (20 µl) into hind paw acclimation->injection observe_p1 Observe Phase I (0-5 min) Record licking/biting time injection->observe_p1 observe_p2 Observe Phase II (15-30 min) Record licking/biting time observe_p1->observe_p2 analysis Quantify time spent in pain behaviors for each phase observe_p2->analysis end End analysis->end

Caption: Experimental workflow for the formalin test.
Spinal Nerve Ligation (SNL)

The SNL model is a widely used surgical model of neuropathic pain.

  • Anesthesia: The rodent is anesthetized.

  • Surgical Procedure: The L5 and L6 spinal nerves are exposed, and a tight ligation is made around them using silk suture.

  • Recovery: The incision is closed, and the animal is allowed to recover.

  • Behavioral Testing: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed at various time points post-surgery using von Frey filaments. The paw withdrawal threshold is determined.

Chronic Constriction Injury (CCI)

The CCI model is another surgical model of neuropathic pain.

  • Anesthesia: The rodent is anesthetized.

  • Surgical Procedure: The sciatic nerve is exposed, and four loose ligatures are tied around it at 1 mm intervals.

  • Recovery: The muscle and skin are sutured, and the animal recovers.

  • Behavioral Testing: Thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia are assessed post-surgery.

Neuropathic_Pain_Model_Workflow cluster_snl Spinal Nerve Ligation (SNL) cluster_cci Chronic Constriction Injury (CCI) snl_start Anesthetize Animal snl_surgery Expose and ligate L5/L6 spinal nerves snl_start->snl_surgery snl_recovery Suture and recover snl_surgery->snl_recovery snl_test Assess mechanical allodynia (von Frey test) snl_recovery->snl_test snl_end End snl_test->snl_end cci_start Anesthetize Animal cci_surgery Expose sciatic nerve and apply four loose ligatures cci_start->cci_surgery cci_recovery Suture and recover cci_surgery->cci_recovery cci_test Assess thermal hyperalgesia and mechanical allodynia cci_recovery->cci_test cci_end End cci_test->cci_end

Caption: Workflow for surgical neuropathic pain models.
Streptozotocin (STZ)-Induced Diabetic Neuropathy

This is a chemically induced model of diabetic peripheral neuropathy.[11][13][24][14][16][19]

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce hyperglycemia.

  • Confirmation of Diabetes: Blood glucose levels are monitored to confirm the diabetic state.

  • Development of Neuropathy: Animals develop signs of peripheral neuropathy over several weeks.

  • Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are assessed to quantify the level of neuropathic pain.

Discussion and Future Directions

Both LP-935509 and BMS-986176/LX-9211 have demonstrated significant promise as AAK1 inhibitors for the treatment of pain in preclinical models. BMS-986176/LX-9211 exhibits slightly higher in vitro potency and a more favorable brain-to-plasma ratio, suggesting excellent central nervous system penetration.[16][17][21] The progression of BMS-986176/LX-9211 to clinical trials underscores the therapeutic potential of targeting AAK1.[8][9]

Further preclinical studies directly comparing the efficacy and safety profiles of these and other AAK1 inhibitors in a standardized set of pain models would be highly valuable. Additionally, a deeper understanding of the downstream signaling pathways affected by AAK1 inhibition will be crucial for optimizing the therapeutic window and identifying potential biomarkers of response. The continued investigation of AAK1 inhibitors holds the potential to deliver a novel, non-opioid class of analgesics for the management of chronic pain.

References

Benchmarking BMT-046091: A Comparative Guide to First-Generation AAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the novel AAK1 inhibitor, BMT-046091, against first-generation AAK1 inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a vital cellular process for internalizing receptors and other molecules.[1] Its involvement in various signaling pathways, including the Notch and WNT pathways, has made it a significant target for therapeutic intervention in a range of diseases, from neuropathic pain to viral infections.[2][3] this compound is a potent and selective AAK1 inhibitor that has demonstrated significant promise in preclinical studies.[4][5]

Executive Summary

Data Presentation

The following tables summarize the key performance indicators of this compound in comparison to a selection of first-generation AAK1 inhibitors.

Table 1: In Vitro Potency of AAK1 Inhibitors

CompoundAAK1 IC50 (nM)AAK1 Ki (nM)
This compound 2.8 [4]N/A
SGC-AAK1-1270[6]9[6]
K252a< 10[7]N/A
BMS-9017153.3[8]N/A
LP-9355093.3[8]N/A
BMT-0906050.6[8]N/A
BMS-91117212[8]N/A

N/A: Data not available from the searched resources.

Table 2: Kinase Selectivity Profile

CompoundAAK1 IC50 (nM)BMP2K (BIKE) Ki (nM)GAK IC50 (nM)
This compound 2.8 [4]N/A N/A
SGC-AAK1-1270[6]17[8]N/A

N/A: Data not available from the searched resources.

Mandatory Visualizations

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

AAK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor AP2 AP2 Complex Receptor->AP2 Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin AP2->Clathrin Recruitment Vesicle Clathrin-coated Vesicle Clathrin->Vesicle Assembly AAK1 AAK1 AP2M1 AP2M1 (µ2 subunit) AAK1->AP2M1 Endocytosis Endocytosis Vesicle->Endocytosis

Caption: AAK1 phosphorylates the AP2M1 subunit of the AP2 complex, a key step in clathrin-mediated endocytosis.

Experimental Workflow for AAK1 Inhibitor Benchmarking

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis Kinase_Assay Kinase Binding Assay (e.g., LanthaScreen™) IC50_Determination IC50 / Ki Determination Kinase_Assay->IC50_Determination Radioligand_Assay Radioligand Binding Assay Radioligand_Assay->IC50_Determination Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Functional_Assay Functional Endocytosis Assay Target_Engagement->Functional_Assay Phenotypic Readout Phenotypic Readout Functional_Assay->Phenotypic Readout Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Lead Optimization Lead Optimization Selectivity_Profiling->Lead Optimization PK_Analysis Pharmacokinetic Analysis Inhibitor_Compounds Test Compounds (this compound, First-Gen Inhibitors) Inhibitor_Compounds->Kinase_Assay Inhibitor_Compounds->Radioligand_Assay Inhibitor_Compounds->Target_Engagement In Vivo Studies In Vivo Studies Inhibitor_Compounds->In Vivo Studies In Vivo Studies->PK_Analysis Inhibitor_Comparison cluster_bmt This compound cluster_firstgen First-Generation Inhibitors BMT_Potency High Potency (IC50 = 2.8 nM) FG_Potency Variable Potency (e.g., SGC-AAK1-1 IC50 = 270 nM) BMT_Potency->FG_Potency Superior BMT_Selectivity High Selectivity (Inactive at >5 µM for other targets) FG_Selectivity Variable Selectivity (e.g., SGC-AAK1-1 also inhibits BMP2K) BMT_Selectivity->FG_Selectivity Superior

References

Safety Operating Guide

Proper Disposal of BMT-046091: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the proper disposal procedures for BMT-046091, a potent and selective AAK1 inhibitor used in research. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines procedures based on general principles for handling non-acutely hazardous research chemicals and addresses the potential for radiolabeled variants.

Immediate Safety and Handling Precautions

Before proceeding with any disposal protocol, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Your EHS office can provide specific guidance based on local, state, and federal regulations and may have access to proprietary safety information not publicly available.

When handling this compound, always adhere to standard laboratory safety protocols:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Disposal of Non-Radiolabeled this compound

In the absence of a specific SDS indicating otherwise, this compound should be treated as a chemical waste product. The following table summarizes the recommended disposal streams for different forms of this compound waste.

Waste TypeRecommended Disposal StreamKey Considerations
Unused or Expired this compound (Solid) Hazardous Chemical Waste (Solid)Collect in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Solutions Containing this compound Hazardous Chemical Waste (Liquid)Collect in a designated, leak-proof, and clearly labeled waste container. Segregate from incompatible waste materials.
Contaminated Labware (e.g., pipette tips, tubes) Solid Chemical WastePlace in a designated solid waste container lined with a chemically resistant bag.
Empty this compound Vials Solid Chemical Waste or as per Institutional PolicyTriple rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the label before disposal in accordance with your institution's empty container policy.

Experimental Protocol: Decontamination of Empty Vials

  • Initial Rinse: Add a small volume of a suitable solvent (e.g., ethanol or acetone, confirm compatibility with your waste stream) to the empty vial.

  • Vortex/Agitate: Securely cap the vial and vortex or agitate to ensure the solvent contacts all interior surfaces.

  • Collect Rinsate: Decant the solvent into the designated hazardous liquid waste container.

  • Repeat: Perform two additional rinses, collecting the rinsate each time.

  • Disposal: After the final rinse, allow the vial to air dry in a fume hood before disposing of it according to your institution's guidelines for empty chemical containers.

Disposal of Radiolabeled this compound ([3H]this compound)

If you are working with the tritiated form of this compound, all waste generated must be handled and disposed of as radioactive waste. Disposal procedures for radioactive materials are stringent and vary based on the isotope, activity level, and physical form of the waste.

Waste TypeRecommended Disposal StreamKey Considerations
[3H]this compound (Solid or Liquid) Radioactive WasteSegregate based on activity level and physical form (e.g., solid, aqueous, organic solvent). Use designated and properly shielded waste containers.
Contaminated Labware and PPE Solid Radioactive WastePlace in designated, labeled containers for radioactive solid waste. Do not mix with non-radioactive waste.

Always consult with your institution's Radiation Safety Officer (RSO) for specific disposal protocols for tritiated waste. They will provide guidance on proper segregation, labeling, and documentation required for radioactive waste disposal.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps to determine the correct disposal pathway for this compound.

G start Start: this compound Waste is_radioactive Is the waste radiolabeled? start->is_radioactive consult_rso Consult Radiation Safety Officer (RSO) is_radioactive->consult_rso Yes has_sds Do you have a specific SDS for this compound? is_radioactive->has_sds No radioactive_disposal Dispose as Radioactive Waste consult_rso->radioactive_disposal follow_sds Follow disposal instructions in the SDS has_sds->follow_sds Yes consult_ehs Consult Institutional EHS for guidance has_sds->consult_ehs No general_chemical_waste Treat as General Chemical Waste consult_ehs->general_chemical_waste segregate_waste Segregate waste by physical form (solid/liquid) general_chemical_waste->segregate_waste dispose_waste Dispose in labeled Hazardous Waste containers segregate_waste->dispose_waste G Receptor Cell Surface Receptor AP2 AP2 Complex Receptor->AP2 recruits Clathrin Clathrin AP2->Clathrin recruits Endocytosis Clathrin-Coated Vesicle Formation & Endocytosis Clathrin->Endocytosis AAK1 AAK1 AAK1->AP2 phosphorylates BMT046091 This compound BMT046091->AAK1 inhibits

Essential Safety and Operational Guidance for Handling BMT-046091

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling BMT-046091, a potent and selective AAK1 inhibitor. The following procedures are designed to ensure the safe handling, use, and disposal of this research compound.

Personal Protective Equipment (PPE)

Given that this compound is a potent bioactive small molecule, stringent adherence to personal protective equipment protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields or Face Shield- Fume Hood or Ventilated Enclosure
Solution Preparation - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- Chemical Fume Hood
In Vitro / In Vivo Dosing - Disposable Nitrile Gloves- Lab Coat- Safety Glasses
Waste Disposal - Disposable Nitrile Gloves- Lab Coat- Safety Goggles

General laboratory safety practices should always be observed, including washing hands thoroughly after handling the compound and before leaving the laboratory.

Experimental Protocols

Preparation of a Stock Solution

A common initial step in working with a compound like this compound is the preparation of a concentrated stock solution, which can then be diluted to the desired experimental concentrations.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Calibrated analytical balance

  • Fume hood

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-weighing Preparation: Don appropriate PPE as specified in the table above. Perform all weighing and initial solvent addition within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but this should be tested for this compound's stability.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light, as recommended by the supplier.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal.

Waste Streams:

  • Solid Waste: Contaminated items such as weighing paper, pipette tips, gloves, and empty vials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions, experimental media containing the compound, and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any this compound waste down the drain.

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound, from receiving the compound to the final disposal of waste.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receive Receive Compound Store Store Appropriately Receive->Store Weigh Weigh in Fume Hood Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Prepare Working Solution Dissolve->Dilute Experiment Perform Experiment Dilute->Experiment CollectSolid Collect Solid Waste Experiment->CollectSolid CollectLiquid Collect Liquid Waste Experiment->CollectLiquid Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.